Triisobutylaluminum
説明
特性
IUPAC Name |
tris(2-methylpropyl)alumane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*4H,1H2,2-3H3; | |
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InChI Key |
MCULRUJILOGHCJ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al](CC(C)C)CC(C)C | |
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Molecular Formula |
C12H27Al | |
| Record name | TRIISOBUTYL ALUMINUM | |
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DSSTOX Substance ID |
DTXSID0026670 | |
| Record name | Triisobutylaluminum | |
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Molecular Weight |
198.32 g/mol | |
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Physical Description |
Triisobutyl aluminum appears as a colorless liquid., Liquid, Colorless liquid; [HSDB] | |
| Record name | TRIISOBUTYL ALUMINUM | |
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| Record name | Aluminum, tris(2-methylpropyl)- | |
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Boiling Point |
414 °F at 760 mmHg (USCG, 1999), 86 °C @ 10 mm Hg, Boiling point: 114 °C at 30 mmHg., Boiling point: 212 °C at 1 atm. | |
| Record name | TRIISOBUTYL ALUMINUM | |
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| Record name | TRIISOBUTYLALUMINUM | |
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Flash Point |
-23 °C (closed cup) | |
| Record name | TRIISOBUTYLALUMINUM | |
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Density |
0.788 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.781 @ 25 °C | |
| Record name | TRIISOBUTYL ALUMINUM | |
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Vapor Pressure |
0.13 [mmHg], 1 mm Hg @ 47 °C | |
| Record name | Triisobutylaluminum | |
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Color/Form |
CLEAR COLORLESS LIQUID, Colorless liquid | |
CAS No. |
100-99-2 | |
| Record name | TRIISOBUTYL ALUMINUM | |
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| Record name | Triisobutylaluminum | |
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| Record name | Aluminum, tris(2-methylpropyl)- | |
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| Record name | TRIISOBUTYLALUMINUM | |
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Melting Point |
33.8 °F (USCG, 1999), -5.6 °C (freezing point) | |
| Record name | TRIISOBUTYL ALUMINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TRIISOBUTYLALUMINUM | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Pyrophoric Nature of Triisobutylaluminum: A Technical Guide for Safe Handling and Application
Introduction: Understanding the Latent Energy of Triisobutylaluminum
This compound (TIBAL) is a highly reactive organoaluminum compound that holds a pivotal role in modern chemical synthesis, particularly as a co-catalyst in olefin polymerization and as a potent reducing agent.[1] However, its utility is intrinsically linked to its significant pyrophoric nature, a property that demands a deep and nuanced understanding for its safe and effective application. This guide provides an in-depth technical exploration of the pyrophoric properties of TIBAL, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific principles and field-proven safety protocols. Our objective is to move beyond mere procedural lists, delving into the causality behind the recommended handling techniques to foster a culture of inherent safety and experimental success.
Section 1: Fundamental Physicochemical Properties and Pyrophoricity
TIBAL, with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a colorless, viscous liquid that ignites spontaneously upon exposure to air.[2] This extreme reactivity is a hallmark of its classification as a pyrophoric substance.[3] Its inherent instability in the presence of atmospheric oxygen and water necessitates stringent handling protocols to prevent uncontrolled exothermic reactions.
Core Reactivity: The Driving Force of Pyrophoricity
The pyrophoricity of TIBAL is a direct consequence of the highly polarized aluminum-carbon bond. The significant difference in electronegativity between aluminum and carbon renders the isobutyl groups nucleophilic and susceptible to rapid oxidation.
-
Reaction with Air: Upon contact with oxygen, TIBAL undergoes a rapid and highly exothermic oxidation reaction, leading to spontaneous ignition.[4] The primary combustion product is aluminum oxide, which forms a dense white smoke.[5]
-
Reaction with Water: TIBAL reacts violently with water, hydrolyzing to produce isobutane, a flammable gas, and aluminum hydroxide.[6] This reaction is also intensely exothermic and can lead to the ignition of the evolved isobutane.[4][7]
The following diagram illustrates the primary pyrophoric reactions of this compound:
Caption: Pyrophoric Reactions of this compound with Air and Water.
Quantitative Data on Physical and Pyrophoric Properties
For a comprehensive understanding, the key physical and pyrophoric properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₇Al | [8] |
| Molecular Weight | 198.33 g/mol | [2][8] |
| Appearance | Colorless liquid | [9] |
| Density | 0.788 g/cm³ at 20°C | [2] |
| Boiling Point | 212°C at 1 atm | [2][6] |
| Melting Point | ~1°C | [2][6] |
| Autoignition | Spontaneously ignites in air | [7][10] |
| Flash Point | -18°C (-1°F) | [10] |
| Thermal Decomposition | Begins to decompose above 50°C | [2][6] |
Thermal Stability and Decomposition
TIBAL exhibits limited thermal stability, beginning to decompose at temperatures above 50°C.[2][6] The primary decomposition pathway is through β-hydride elimination, which produces diisobutylaluminium hydride (DIBAL-H) and isobutene.[2][11] This decomposition can become vigorous at higher temperatures, further contributing to the hazardous nature of the compound if not stored and handled under appropriate temperature-controlled conditions.
Section 2: Safe Handling and Storage Protocols
The pyrophoric nature of TIBAL mandates the use of specialized handling techniques and storage conditions to mitigate the risk of fire and explosion. The core principle is the strict exclusion of air and moisture.[1]
Engineering Controls: Creating an Inert Environment
All manipulations of TIBAL must be conducted in a controlled environment that rigorously excludes atmospheric oxygen and moisture.
-
Gloveboxes: For intricate or prolonged operations, a glovebox with an inert atmosphere (typically nitrogen or argon) is the preferred engineering control.
-
Fume Hoods: For transfers and less complex procedures, a well-ventilated fume hood is essential.[12] However, it is crucial to employ Schlenk line techniques or other methods to maintain an inert atmosphere within the reaction apparatus.
Personal Protective Equipment (PPE): The Last Line of Defense
Appropriate PPE is non-negotiable when working with TIBAL. Standard laboratory attire is insufficient to protect against the severe hazards posed by this reagent.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and potential explosions.[13] |
| Hand Protection | Nitrile gloves as a primary layer, with an outer layer of neoprene or other chemically resistant gloves | Provides a dual barrier against chemical contact and potential ignition.[13] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) | Protects against fire and thermal burns in the event of a spill or ignition.[14] |
| Footwear | Closed-toe shoes made of a non-porous material | Protects feet from spills. |
Storage and Dispensing
TIBAL is typically supplied in specially designed containers, such as the Aldrich Sure/Seal™ system, which allows for the safe transfer of the reagent under an inert atmosphere.
-
Storage: Store TIBAL in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and oxidizing agents.[8] The storage area should be equipped with a Class D fire extinguisher.
-
Dispensing: The transfer of TIBAL should always be performed using syringe or cannula techniques under a positive pressure of an inert gas.[13] This prevents the ingress of air into the reagent bottle and the reaction vessel.
The following workflow diagram outlines the essential steps for the safe transfer of this compound:
Caption: Workflow for the Safe Transfer of this compound.
Section 3: Emergency Procedures and Waste Disposal
In the event of a spill or fire, a well-rehearsed emergency plan is critical to minimizing harm to personnel and property.
Spill Management
-
Small Spills: For minor spills within a fume hood, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials like paper towels.[15]
-
Large Spills: In the case of a large spill, evacuate the area immediately and activate the fire alarm.
Fire Extinguishing
-
DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS. These will react violently with TIBAL and exacerbate the fire.[16]
-
Use a Class D fire extinguisher containing dry powder, such as powdered graphite, soda ash, or sodium chloride.[16]
Quenching and Waste Disposal
Unused or residual TIBAL must be carefully quenched before disposal. This process involves the slow and controlled addition of a less reactive quenching agent to a dilute solution of the pyrophoric material.
Experimental Protocol for Quenching this compound:
-
Dilution: Dilute the TIBAL waste with an inert, high-boiling point solvent such as toluene or hexane in a reaction flask equipped with a stirrer and an inert gas inlet.[12]
-
Cooling: Place the flask in an ice-water or dry ice/acetone bath to dissipate the heat generated during quenching.[12]
-
Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, dropwise to the cooled and stirred solution.[12] The rate of addition should be carefully controlled to manage the exothermic reaction and gas evolution.
-
Secondary Quenching: Once the initial vigorous reaction has subsided, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.
-
Final Hydrolysis: After the reaction with alcohols is complete, water can be very slowly and cautiously added to hydrolyze any remaining reactive species.[12]
-
Neutralization and Disposal: The final aqueous solution should be neutralized and disposed of as hazardous waste in accordance with institutional and local regulations.[12]
Conclusion: A Commitment to Safety and Scientific Advancement
This compound is a powerful tool in the arsenal of the modern chemist. Its pyrophoric nature, while demanding respect and meticulous handling, should not be a barrier to its use. By understanding the fundamental chemical principles that govern its reactivity and by adhering to the robust safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable reagent. A proactive and educated approach to safety is not merely a regulatory requirement; it is a cornerstone of scientific integrity and the responsible pursuit of innovation.
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Triisobutylaluminium - Grokipedia. [Link]
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Safety Data Sheet: Triisobutylaluminium - Chemos GmbH&Co.KG. [Link]
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This compound | C12H27Al | CID 16682931 - PubChem - NIH. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
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This compound(TIBA) - Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]
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This compound (TIBA): Uses, Safety & Supplier Guide. [Link]
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Triisobutylaluminium - Wikipedia. [Link]
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Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry. [Link]
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Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. [Link]
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Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. [Link]
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The Catalyst that Shaped Modern Plastics: A Historical Guide to Triisobutylaluminum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylaluminum (TiBAL) stands as a cornerstone in the history of polymer science. Its emergence in the 1950s, largely from the pioneering work of Karl Ziegler, revolutionized the field of olefin polymerization and led to the creation of high-performance plastics that define modern industry.[1][2] This guide provides a detailed historical and technical examination of TiBAL's development as a catalyst. It traces its journey from the fundamental discoveries in organoaluminum chemistry to its critical role as a co-catalyst in Ziegler-Natta systems, which earned Ziegler and Giulio Natta the Nobel Prize in Chemistry in 1963.[3][4] We will explore the scientific causality behind key experimental choices, delve into the mechanistic principles that govern its reactivity, and provide insight into the historical protocols that laid the groundwork for today's advanced catalytic systems.
The Genesis of Organoaluminum Chemistry: Karl Ziegler's Pioneering Work
The story of this compound is inextricably linked to the groundbreaking research of German chemist Karl Ziegler at the Max Planck Institute for Coal Research.[5][6] In the early 1950s, Ziegler's work on organometallic compounds, initially focusing on lithium alkyls, shifted towards organoaluminum compounds.[2] He discovered that aluminum, in the presence of hydrogen and an olefin like isobutylene, could directly synthesize aluminum alkyls at elevated temperatures and pressures.[7][8] This "direct synthesis" was a pivotal moment, making compounds like TiBAL more accessible for research and industrial application.
Ziegler's initial goal was to produce linear higher alpha-olefins through an "Aufbau" or growth reaction, where ethylene molecules were inserted into the aluminum-alkyl bond.[9] However, this process was not without its challenges. A competing chain-ending reaction, β-hydride elimination, would often terminate the growing chain, leading to a mixture of chain lengths.[1] It was the investigation into this termination reaction that led to a serendipitous and world-changing discovery.
The "Nickel Effect": A Fortuitous Detour to Catalysis
In one famous experiment in 1953, Ziegler's team found that instead of the expected chain growth, ethylene was exclusively dimerizing to 1-butene. The cause was traced back to trace amounts of colloidal nickel left in the stainless-steel autoclave from a previous experiment. This "nickel effect" was a critical turning point. It demonstrated that transition metals could profoundly alter the course of the organoaluminum-mediated reaction.
This discovery prompted a systematic and logical investigation into the effects of various transition metals on the ethylene reaction. The team meticulously tested different combinations of organoaluminum compounds with transition metal salts. This rigorous, cause-and-effect approach was central to their ultimate success.
The Birth of the Ziegler-Natta Catalyst: TiBAL's Definitive Role
The breakthrough came when Ziegler's group combined an aluminum alkyl with a titanium compound.[10] While Triethylaluminum (TEAL) was also effective, this compound (TiBAL) proved to be a crucial component in some of the most effective early catalyst systems.[11] When TiBAL was combined with titanium tetrachloride (TiCl₄), it created a heterogeneous catalyst system that could polymerize ethylene at low pressure and ambient temperature to produce a high-molecular-weight, linear polyethylene—a material with vastly superior properties to the branched, low-density polyethylene produced by high-pressure radical polymerization.[4][12]
Shortly after Ziegler's discovery, Italian chemist Giulio Natta extended this new catalyst system to the polymerization of propylene.[12] He found that the Ziegler-Natta catalyst, particularly systems involving TiBAL, could produce highly stereoregular polypropylene.[3] This control over the polymer's microstructure, or tacticity, was unprecedented and resulted in crystalline polypropylene with a high melting point and excellent mechanical properties, opening the door to a vast range of commercial applications.[13]
The Multifaceted Role of TiBAL as a Co-catalyst
The effectiveness of the Ziegler-Natta system stems from the complex interaction between the organoaluminum compound (the co-catalyst) and the transition metal salt. TiBAL performs several critical functions simultaneously:
-
Alkylation and Reduction: TiBAL first reacts with the titanium tetrachloride (TiCl₄) precatalyst. It alkylates the titanium center by replacing chloride ions with isobutyl groups and reduces the titanium from the Ti(IV) oxidation state to lower, catalytically active states, primarily Ti(III).[14][15] This process creates the active sites for polymerization.
-
Scavenging Impurities: TiBAL is a highly reactive, pyrophoric liquid.[1][16] This high reactivity makes it an excellent scavenger for impurities like water, oxygen, and other protic species that would otherwise deactivate the sensitive titanium active centers.[17][18]
-
Chain Transfer Agent: TiBAL can also act as a chain transfer agent, which helps control the molecular weight of the resulting polymer.[19]
The combination of these roles creates a self-validating and highly efficient catalytic system, where the co-catalyst not only activates the primary catalyst but also purifies the reaction environment to ensure its continued function.
Mechanistic Insights: Formation of the Active Catalytic Center
The formation of the active Ziegler-Natta catalyst is a complex process that occurs on the surface of the titanium halide crystal lattice. The interaction with TiBAL is crucial for creating the catalytically active species.
Caption: Simplified representation of TiBAL activating the TiCl₄ precatalyst.
Once the active site is formed, polymerization proceeds via the Cossee-Arlman mechanism. An olefin monomer coordinates to a vacant orbital on the titanium atom and is then inserted into the titanium-alkyl (growing polymer chain) bond, regenerating the vacant site for the next monomer to bind.
Caption: The cyclic process of monomer insertion in Ziegler-Natta polymerization.
Historical Experimental Protocol: Propylene Polymerization
Recreating a historical protocol requires an understanding of the equipment and safety precautions of the era. TiBAL is pyrophoric and reacts violently with water, necessitating handling under a dry, inert atmosphere (e.g., nitrogen or argon).[16]
Objective: To synthesize isotactic polypropylene using a TiCl₄/TiBAL catalyst system.
Methodology:
-
Reactor Preparation: A 1-liter stainless-steel autoclave reactor is thoroughly dried by heating under a vacuum and subsequently purged several times with dry, oxygen-free nitrogen.
-
Solvent and Catalyst Charging: 500 mL of anhydrous heptane is introduced into the reactor as a solvent.
-
Co-catalyst Addition: A calculated amount of this compound (TiBAL), typically as a solution in heptane, is injected into the reactor. The amount is determined by the desired Al/Ti molar ratio (e.g., 3:1).[19][20]
-
Catalyst Addition: A slurry of α-TiCl₃ (the more active crystalline form for stereospecific polymerization, often prepared by reducing TiCl₄ with TiBAL) in heptane is injected into the reactor.
-
Pressurization and Polymerization: The reactor is sealed, and propylene gas is introduced to a specific pressure (e.g., 5-10 atm). The temperature is raised to 50-70°C.[21] The polymerization is allowed to proceed for several hours, with pressure maintained by feeding more propylene.
-
Termination: The reaction is terminated by venting the excess propylene and injecting a small amount of isopropanol to quench the catalyst.
-
Product Isolation: The polymer slurry is transferred to a vessel containing acidified isopropanol to remove catalyst residues. The solid polypropylene is then filtered, washed extensively with isopropanol and methanol, and dried in a vacuum oven at 60°C.
Quantitative Data from Early Polymerization Studies
The performance of Ziegler-Natta catalysts is highly dependent on reaction conditions. The data below is representative of the types of results obtained in early investigations into propylene polymerization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst System | α-TiCl₃ / TiBAL | α-TiCl₃ / TiBAL | α-TiCl₃ / TiBAL |
| Temperature (°C) | 50 | 70 | 90 |
| Pressure (atm) | 7 | 7 | 7 |
| Al/Ti Molar Ratio | 3:1 | 3:1 | 3:1 |
| Polymerization Time (hr) | 2 | 2 | 2 |
| Catalyst Productivity (g PP / g Ti) | ~1500 | ~2500 | ~1800 |
| Isotacticity Index (%) | >95 | >92 | >88 |
| Mv (Viscosity Avg. Mol. Wt.) | ~5 x 10⁶ | ~3.7 x 10⁶ | ~2.5 x 10⁶ |
Data synthesized from trends reported in historical literature.[20][22] As shown, there is an optimal temperature for catalyst activity; higher temperatures can decrease both productivity and stereocontrol while also lowering the polymer's molecular weight.[20]
Conclusion: The Enduring Legacy of TiBAL
The development of this compound as a catalyst component was a transformative event in chemical history. It was born from Karl Ziegler's systematic and insightful research into organoaluminum chemistry.[5] The subsequent creation of the Ziegler-Natta catalyst system, in which TiBAL played a vital role, not only garnered a Nobel Prize but also launched the modern plastics industry.[3] The ability to produce linear and stereoregular polymers at low pressures opened up a world of materials with tailored properties. While catalyst technology has continued to evolve with the advent of metallocene and post-metallocene systems, the fundamental principles established with TiBAL and the early Ziegler-Natta catalysts remain a bedrock of modern polymer science.[10][18]
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Thermal decomposition mechanism of Triisobutylaluminum.
An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Triisobutylaluminum
Abstract
This compound (TiBA) is a pivotal organoaluminum compound with extensive applications, most notably as a co-catalyst in Ziegler-Natta polymerization and as a precursor for the Chemical Vapor Deposition (CVD) of high-purity aluminum films.[1][2] Its utility is intrinsically linked to its thermal decomposition characteristics. Understanding the mechanistic pathways, influential factors, and kinetics of TiBA's decomposition is paramount for process optimization, impurity control, and safety in both research and industrial settings. This guide provides a comprehensive exploration of the core decomposition mechanism, the experimental methodologies used for its characterization, and the critical kinetic parameters that govern the process.
Introduction to this compound (TiBA)
This compound, with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a colorless, pyrophoric liquid that reacts violently with air and water.[3][4][5][6][7] This high reactivity necessitates handling under a dry, inert atmosphere.[8] The significance of TiBA stems from its role in olefin polymerization and its ability to undergo clean decomposition to yield high-purity aluminum, making it an ideal precursor for forming conductive aluminum contacts on silicon-based electronic devices.[1][9][10] The thermal stability of TiBA is relatively low, with decomposition initiating at temperatures as low as 50°C.[3][4][11]
The Core Decomposition Mechanism: A Stepwise Elimination
The thermal decomposition of TiBA is not a simple fragmentation but a well-defined, stepwise process dominated by a specific intramolecular reaction.
Primary Pathway: β-Hydride Elimination
The principal mechanism governing the thermal decomposition of TiBA is β-hydride elimination.[1][12] This is a pericyclic reaction where a hydrogen atom from the β-carbon of one of the isobutyl groups is transferred to the aluminum center through a four-membered ring transition state.[1][13] This intramolecular process results in the formation of Diisobutylaluminum hydride (DIBAL-H) and the release of a stable isobutylene molecule.[1][8]
Al(i-Bu)₃ → HAl(i-Bu)₂ + CH₂=C(CH₃)₂
The validity of this pathway has been substantiated through elegant isotopic labeling studies. Experiments using deuterium-labeled TiBA (β-D-triisobutylaluminum) confirmed that the deuterium atom is transferred to the aluminum atom, providing strong evidence for the proposed four-center transition state.[1]
Secondary Decomposition of DIBAL-H
The initial decomposition product, DIBAL-H, is itself thermally unstable. As temperatures are increased, it undergoes a subsequent β-hydride elimination.[1][8] This second step leads to the formation of elemental aluminum, releasing hydrogen gas and another molecule of isobutylene.[1][8]
HAl(i-Bu)₂ → Al + 1.5 H₂ + 2 CH₂=C(CH₃)₂
This two-stage mechanism is crucial for applications like CVD, as it provides a pathway to deposit pure aluminum while releasing only volatile gaseous byproducts (isobutylene and hydrogen).[1]
Factors Influencing Decomposition Kinetics and Products
The rate and outcome of TiBA decomposition are highly sensitive to the reaction environment.
-
Temperature : The onset of decomposition occurs around 50°C.[3][4][8] At temperatures above 100°C, more complex reactions, including the rearrangement of carbon skeletons, can occur.[3][4] In the context of CVD, decomposition on aluminum surfaces is typically carried out between 200°C and 325°C (approx. 470-600 K).[9]
-
Surface Catalysis : For CVD applications, the decomposition is not a gas-phase phenomenon alone but a surface-mediated process. The β-hydride elimination of adsorbed isobutyl groups on the growing aluminum film is the rate-determining step for deposition.[1][9][10]
-
Surface Crystallography : The reaction kinetics are influenced by the crystallographic orientation of the aluminum substrate. Studies have shown that the decomposition rate is 2 to 5 times faster on Al(111) surfaces compared to Al(100) surfaces.[1][9]
-
High-Temperature Side Reactions : At temperatures exceeding 325°C (600 K), a competing decomposition pathway, β-methyl elimination , can become significant.[9][10] This side reaction is a major source of carbon incorporation into the deposited aluminum films, which is detrimental to their electrical conductivity.
Quantitative Data: Kinetics and Thermodynamics
Gas-phase studies have quantified the kinetics of the primary decomposition step. The unimolecular elimination of isobutylene from TiBA is a homogeneous reaction with the following rate constant and thermochemical properties.
| Parameter | Value | Reference |
| Arrhenius Equation | log k (s⁻¹) = (11.2 ± 0.4) - (26.6 ± 0.7)/θ | [1] |
| Activation Energy (Ea) | ~26.6 kcal/mol | [1] |
| Heat of Vaporization | 230 J/g | [8] |
| Heat of Hydrolysis (25°C) | 2782 J/g | [8] |
| Heat of Formation (ΔHf°, 25°C) | -293 kJ/mol | [8] |
| Where θ equals 4.58 × 10⁻³ T(°K) |
Experimental Methodologies for Elucidating Decomposition
A suite of surface science and analytical techniques is employed to study the complex gas-surface interactions and reaction pathways involved in TiBA decomposition. These include:
-
Thermal Desorption Spectroscopy (TDS) : To identify the desorption products and determine their desorption temperatures.[9][10]
-
Auger Electron Spectroscopy (AES) : For elemental analysis of the surface to quantify aluminum deposition and detect impurities like carbon.[9][10]
-
High-Resolution Electron Energy Loss Spectroscopy (HREELS) : To identify surface-adsorbed species and intermediates by probing their vibrational modes.[9][10]
-
Thermogravimetric Analysis (TGA) : To measure mass loss as a function of temperature, providing overall kinetic information.[14][15][16]
-
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) : To separate and identify the volatile decomposition products with high sensitivity and specificity.[17]
-
Computational Modeling : Density Functional Theory (DFT) and Reactive Molecular Dynamics (MD) simulations are increasingly used to model reaction pathways and transition states, complementing experimental findings.[18][19]
Example Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This protocol outlines a general procedure for analyzing the gaseous products from TiBA decomposition.
-
Sample Preparation : A dilute solution of TiBA in an anhydrous, inert solvent (e.g., hexane) is prepared in a glovebox to prevent premature reaction with air or moisture.
-
Pyrolysis Setup : A micro-furnace pyrolyzer is directly coupled to the injector of a Gas Chromatograph. A small, known quantity of the TiBA solution is loaded into a sample cup.
-
Inert Atmosphere : The pyrolyzer and GC system are purged with an inert carrier gas (e.g., Helium) to remove any residual air.
-
Decomposition Program : The sample is heated rapidly (pyrolyzed) to a precise target temperature (e.g., 250°C) for a short duration. The volatile decomposition products are swept directly into the GC column.
-
Chromatographic Separation : The various gaseous products (isobutylene, hydrogen, etc.) are separated based on their boiling points and interaction with the GC column's stationary phase.
-
Mass Spectrometry Detection : As each component elutes from the GC column, it enters the Mass Spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for positive identification of the decomposition products.
-
Data Analysis : The identity of each product is confirmed by comparing its mass spectrum to a reference library. The peak area in the chromatogram is used to quantify the relative abundance of each product.
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Triisobutylaluminum reaction with protic solvents mechanism.
An In-Depth Technical Guide to the Reaction of Triisobutylaluminum with Protic Solvents
Introduction: Understanding this compound (TiBAL)
This compound (TiBAL or TiBA) is a powerful organoaluminum reagent with the chemical formula Al(CH₂CH(CH₃)₂)₃.[1] It exists as a colorless, pyrophoric liquid that ignites spontaneously upon exposure to air and reacts violently with water.[1][2][3] Structurally, TiBAL exists in a monomer-dimer equilibrium, though for mechanistic discussions, it is often simplified to its monomeric form.[4] The aluminum center is electron-deficient, making TiBAL a potent Lewis acid and a strong reducing and alkylating agent.[1][5] These characteristics make it indispensable in chemical synthesis, particularly as a co-catalyst in Ziegler-Natta and metallocene polymerization systems for producing polyolefins.[1][3][5] A critical, and often intentional, application of TiBAL is its role as a scavenger, where it effectively removes trace protic impurities like water from reaction systems, thereby protecting sensitive catalysts from deactivation.[3][5] This guide provides an in-depth exploration of the fundamental reaction mechanism between TiBAL and protic solvents, offering insights for researchers, scientists, and drug development professionals who utilize this versatile and highly reactive compound.
Core Reaction Mechanism: A Stepwise Protonolysis
The reaction between this compound and a protic solvent (H-X) is fundamentally a Lewis acid-base reaction followed by protonolysis. The high reactivity is driven by the polarity of the aluminum-carbon (Al-C) bond, which renders the carbon atom highly basic and nucleophilic.[6] The reaction is general across various protic solvents, including water, alcohols, phenols, and primary or secondary amines.[6][7]
The mechanism can be dissected into two primary stages:
-
Lewis Acid-Base Adduct Formation: The electron-deficient aluminum atom in TiBAL acts as a strong Lewis acid, readily coordinating with the lone pair of electrons on the heteroatom (e.g., oxygen or nitrogen) of the protic solvent. This initial step forms an unstable, transient Lewis acid-base adduct.
-
Protonolysis and Alkane Elimination: The coordinated protic solvent is now primed for an intramolecular (or intermolecular) proton transfer. One of the isobutyl groups, acting as a strong Brønsted base, abstracts the acidic proton from the heteroatom. This concerted step results in the cleavage of the Al-C bond and the H-X bond, leading to the formation of a new aluminum-heteroatom (Al-X) bond and the elimination of a neutral isobutane molecule.
This reaction is highly exothermic and the rapid evolution of isobutane gas is a key observable. The first equivalent of a protic solvent reacts almost instantaneously, even at low temperatures. Subsequent reactions with the remaining two isobutyl groups can occur but are generally slower.
Step-by-Step Methodology:
-
System Preparation: Assemble and flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser attached to the Schlenk line. Purge the system by evacuating and refilling with dry argon or nitrogen three times.
-
Reagent Charging: Under a positive pressure of argon, transfer 10 mL of 1.0 M TiBAL solution in hexanes (10 mmol) into the reaction flask via a gas-tight syringe.
-
Cooling: Cool the stirring solution to -78 °C using a dry ice/acetone bath. This is a critical control step to moderate the highly exothermic reaction and prevent a dangerous thermal runaway.
-
Substrate Preparation: In a separate flame-dried, argon-purged flask, prepare a solution of 1-butanol (0.741 g, 10 mmol) in 5 mL of anhydrous hexanes.
-
Controlled Addition: Using a gas-tight syringe, add the 1-butanol solution to the TiBAL solution dropwise over 20-30 minutes. The addition should be subsurface to ensure immediate mixing.
-
Causality Insight: A slow, controlled addition is essential. Adding the protic solvent too quickly can overwhelm the cooling bath's capacity, leading to a rapid temperature increase and vigorous, potentially uncontrollable, gas evolution.
-
-
Reaction Monitoring: A steady bubbling of isobutane gas from the solution should be observed. This is the primary indicator that the reaction is proceeding as expected. After the addition is complete, allow the reaction to stir at -78 °C for one hour.
-
Warming and Completion: Remove the cooling bath and allow the flask to slowly warm to room temperature. Continue stirring for an additional hour to ensure the reaction has gone to completion. The resulting clear solution contains diisobutylaluminum butoxide.
-
Quenching and Workup: The reaction product can be used in situ for subsequent steps. If isolation is required, the reaction must be carefully and slowly quenched by adding a less reactive alcohol like isopropanol at 0 °C, followed by a slow addition of water or a saturated aqueous solution of Rochelle's salt.
Conclusion
The reaction of this compound with protic solvents is a cornerstone of its chemical behavior, defining both its utility and its hazards. As a powerful Lewis acid, TiBAL reacts rapidly via a protonolysis mechanism to eliminate isobutane and form new aluminum-heteroatom bonds. This reactivity makes it an unparalleled scavenger for protic impurities in sensitive reaction systems. For the researcher, a thorough understanding of this mechanism, coupled with rigorous adherence to inert atmosphere techniques and safety protocols, is essential for harnessing the synthetic power of TiBAL while mitigating its inherent risks.
References
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The Genesis of Controlled Polymerization: Unveiling the Pivotal Role of Triisobutylaluminum
A Technical Guide for Researchers in Polymer Science and Catalysis
Abstract
The advent of Ziegler-Natta catalysis in the 1950s marked a paradigm shift in polymer science, transforming the production of polyolefins from a high-pressure, difficult-to-control process into a low-pressure, stereospecific methodology. This guide delves into the foundational role of Triisobutylaluminum (TIBA) in the early days of this revolution. Moving beyond a simple procedural outline, this document, intended for researchers, scientists, and drug development professionals, elucidates the causal mechanisms and experimental logic that established TIBA as a cornerstone co-catalyst. We will explore the scientific landscape prior to its introduction, the serendipitous discovery of its function, its multifaceted roles as a scavenger, alkylating agent, and co-catalyst, and a representative experimental protocol that demonstrates its application.
The Pre-Ziegler-Natta Era: A World of Uncontrolled Polymer Chains
Prior to the groundbreaking work of Karl Ziegler, the polymerization of ethylene was a brute-force endeavor. The primary method was free-radical polymerization, a process requiring extreme conditions of temperature (up to 300°C) and pressure (1000–3000 atm).[1][2][3] This method, while successful in producing low-density polyethylene (LDPE), was fraught with limitations. The high-energy, non-selective nature of free radicals led to extensive chain branching, resulting in polymers with amorphous structures, lower melting points, and reduced mechanical strength.[4][5][6] Crucially, this technique offered no control over the stereochemistry of the polymer chain, a factor that would later prove vital for creating high-performance materials.[5][7] The synthesis of linear, high-density, and stereoregular polymers was, for all practical purposes, unattainable.[5][8]
A Serendipitous Discovery: The "Aufbau" Reaction and the Nickel Effect
The journey to controlled polymerization began not with a direct search for a new catalyst, but through the meticulous investigation of organoaluminum chemistry by Karl Ziegler and his team at the Max-Planck-Institut für Kohlenforschung.[9][10] Ziegler was studying the "Aufbau" or growth reaction, where ethylene inserts into aluminum-alkyl bonds to form longer alkyl chains.[9][10] During one experiment, instead of the expected oligomerization, the reaction yielded 1-butene almost exclusively.[10] This unexpected result was traced back to trace amounts of nickel that had contaminated the reactor.[10][11]
This "nickel effect" was a pivotal moment of serendipity. It demonstrated that transition metals could dramatically alter the course of the ethylene-aluminum alkyl reaction. Ziegler reasoned that if nickel could catalyze a chain termination reaction (dimerization to 1-butene), other transition metals might be found to promote the chain growth reaction, leading to high polymers.[12] This hypothesis sparked a systematic search that ultimately led to the discovery that combinations of transition metal compounds, particularly titanium halides, with organoaluminum compounds like this compound, could polymerize ethylene at low pressure and temperature to produce high-density, linear polyethylene.[10][11][13][14]
The Multifaceted Role of this compound (TIBA)
The success of the Ziegler-Natta catalyst system hinges on the synergistic interaction between the transition metal component (e.g., Titanium tetrachloride, TiCl₄) and the organoaluminum co-catalyst. TIBA, a prominent and effective co-catalyst from the outset, performs several critical functions simultaneously.
Scavenger: Purifying the Reaction Environment
Ziegler-Natta catalysts are notoriously sensitive to impurities such as water, oxygen, and other protic species, which can deactivate the active catalytic centers.[15] TIBA, being a highly reactive organometallic compound, acts as a powerful scavenger.[15][16] It readily reacts with and neutralizes these catalyst poisons before they can reach the transition metal center, thereby protecting the catalyst's activity and ensuring efficient polymerization.[15]
Alkylating Agent: Formation of the Active Site
The titanium tetrachloride precursor is not, in itself, an active polymerization catalyst. It must first be activated through a reaction with the organoaluminum co-catalyst. TIBA serves as an alkylating agent, donating one of its isobutyl groups to the titanium atom and displacing a chloride ligand.[17][18] This process, known as transalkylation, results in the formation of a titanium-carbon bond, which is the initial site for monomer insertion and polymer chain growth.[19][20] The reaction also involves the reduction of the titanium center, typically from Ti(IV) to Ti(III), which is believed to be the active oxidation state.[19]
Co-catalyst: Participation in the Polymerization Cycle
The most widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism.[9][21] This model proposes that the polymerization occurs at the titanium center. The organoaluminum compound, having performed its initial activation role, remains in the vicinity of the active site, forming a bimetallic complex.
The key steps of the Cossee-Arlman mechanism involving the TIBA-activated catalyst are:
-
Olefin Coordination: An ethylene monomer coordinates to a vacant orbital on the titanium atom of the active site.
-
Migratory Insertion: The coordinated ethylene molecule then inserts itself into the existing titanium-carbon bond (which is part of the growing polymer chain). This migratory insertion step extends the polymer chain by one monomer unit and simultaneously creates a new vacant site for the next monomer to coordinate.
-
Chain Propagation: This cycle of coordination and insertion repeats, leading to the rapid growth of a linear polymer chain.
Representative Experimental Protocol: Early Ethylene Polymerization
The following protocol is a representative synthesis adapted from early Ziegler-Natta polymerization procedures. It is crucial to note that all operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of this compound and the sensitivity of the catalyst system to air and moisture.
Methodology:
-
Reactor Setup: A glass pressure reactor equipped with a mechanical stirrer, thermocouple, and ports for reagent and gas introduction is assembled and thoroughly dried. The entire system is then purged with high-purity nitrogen to remove air and moisture.
-
Solvent Introduction: Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane, 500 mL) is transferred into the reactor via cannula.
-
Co-catalyst Addition: A solution of this compound in heptane is injected into the reactor. The amount is calculated to achieve the desired Al/Ti molar ratio (e.g., 2:1 to 5:1) and to scavenge any residual impurities in the solvent. The solution is stirred for 10-15 minutes.
-
Catalyst Addition: A dilute solution of titanium tetrachloride in heptane is then injected into the reactor. The formation of a brownish-black precipitate indicates the formation of the active catalyst species.[22]
-
Monomer Introduction: High-purity ethylene is introduced into the reactor, and the pressure is maintained at a constant level (e.g., 1-10 atm).
-
Polymerization: The reaction is typically exothermic, and the temperature is controlled using an external cooling bath. As the polymerization proceeds, solid polyethylene precipitates from the solution. The reaction is allowed to continue for a predetermined time (e.g., 1-2 hours).
-
Termination: The ethylene feed is stopped, and the reaction is quenched by the careful addition of an alcohol (e.g., isopropanol), which deactivates the catalyst.
-
Product Recovery: The precipitated polyethylene is collected by filtration, washed repeatedly with alcohol and a hydrochloric acid/alcohol mixture to remove catalyst residues, and then dried under vacuum to a constant weight.
The Impact of TIBA on Polymer Properties: A Comparative Overview
The choice of organoaluminum co-catalyst significantly influences both the polymerization activity and the properties of the resulting polymer. Compared to other common alkylaluminums like triethylaluminum (TEA), TIBA often imparts distinct characteristics.
The bulkier isobutyl groups on TIBA can lead to different active site formation and chain transfer kinetics.[23] This steric hindrance can result in polymers with higher molecular weights, as chain transfer reactions to the aluminum co-catalyst are less frequent.[7]
| Co-catalyst | Relative Activity | Resulting Polymer Molecular Weight (Mw) | Molecular Weight Distribution (MWD) |
| Triethylaluminum (TEA) | Higher | Lower | Broader |
| This compound (TIBA) | Lower | Higher | Often Narrower |
This table presents a generalized comparison based on typical observations in early Ziegler-Natta systems. Actual results can vary significantly with specific catalyst composition and reaction conditions.[8][24][25][26]
Studies have shown that increasing the TIBA content in a mixed co-catalyst system can lead to a decrease in the total number of active centers but can also increase the molecular weight of the polymer produced.[24][26] This demonstrates the critical role of the co-catalyst in tailoring the final properties of the polyolefin.
Conclusion
This compound was far more than a simple ingredient in the early recipes of Ziegler-Natta polymerization; it was an enabling technology. Its ability to meticulously prepare the reaction environment by scavenging impurities, its crucial role in alkylating the transition metal to form the active catalytic site, and its participation in the elegant, chain-building dance of the Cossee-Arlman mechanism collectively solved the critical challenges that had previously relegated polyethylene to a branched, low-density material. The principles established through the study of TIBA and its interaction with titanium catalysts laid the groundwork for decades of innovation in polymer science, leading to the vast array of high-performance polyolefins that are indispensable in modern society. Understanding this foundational chemistry remains essential for researchers seeking to develop the next generation of polymerization catalysts and advanced materials.
References
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Allegra, G. (1971). Discussion on the Mechanism of Polymerization of α-Olefins with Ziegler–Natta Catalysts. Die Makromolekulare Chemie, 145(1), 235–246. Available at: [Link]
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Arlman, E. J., & Cossee, P. (1964). Ziegler-Natta catalysis III. The active site. Journal of Catalysis, 3(1), 99-104. Available at: [Link]
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Bai, T., et al. (2018). Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl2-supported Ziegler-Natta catalyst. Journal of the Chinese Chemical Society, 65(8), 933-940. Available at: [Link]
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Boonma, P., et al. (2017). The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst. Polymers, 9(12), 664. Available at: [Link]
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Britannica. (n.d.). Polyethylene. In Britannica. Available at: [Link]
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Cui, Y., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(2), 269. Available at: [Link]
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Cossee, P. (1964). Ziegler-Natta catalysis I. Mechanism of polymerization of α-olefins with Ziegler-Natta catalysts. Journal of Catalysis, 3(1), 80-88. Available at: [Link]
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D'Agnillo, C., et al. (2019). Influence of the aluminum alkyl co-catalyst type in Ziegler-Natta ethene polymerization on the formation of active sites, polymerization rate, and molecular weight. Macromolecular Reaction Engineering, 13(4), 1900009. Available at: [Link]
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Dhib, R. (2010). Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review. International Journal of Chemical Reactor Engineering, 8(1). Available at: [Link]
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Eisch, J. J., et al. (1983). The Question of the Direct Insertion of Olefins into the Metal-Alkyl Bond of Ziegler-Natta Catalysts: A Surprising Finding from the Reaction of Styrene with Cp2TiCl2-Methyl-aluminum Dichloride. Journal of the American Chemical Society, 105(13), 4475-4477. Available at: [Link]
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Natta, G. (1963). From the stereospecific polymerization to the asymmetric autocatalytic synthesis of macromolecules. Nobel Lecture. Available at: [Link]
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Zhang, Y., et al. (2011). The effect of alkylaluminum cocatalysts on propylene polymerization with a MgCl2-supported Ziegler–Natta catalyst. Journal of Applied Polymer Science, 122(1), 333-339. Available at: [Link]
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A Preliminary Technical Guide on the Reactivity of Triisobutylaluminum with Epoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a versatile route to highly functionalized molecules, particularly 1,2-diols and their derivatives. The regioselectivity and stereoselectivity of this transformation are of paramount importance, especially in the context of pharmaceutical drug development where precise control over stereochemistry is critical.[1][2] This technical guide provides a preliminary exploration into the reactivity of triisobutylaluminum (TiBAL) with epoxides, a reaction of significant interest due to the unique Lewis acidic and nucleophilic properties of organoaluminum reagents. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, discuss key factors influencing its outcome, and emphasize the critical safety considerations required when handling this pyrophoric reagent.
Introduction: The Significance of Epoxide Ring-Opening and the Role of Organoaluminum Reagents
Epoxides, with their inherent ring strain, are highly susceptible to nucleophilic attack, making them valuable synthetic intermediates.[3][4][5] The products of epoxide ring-opening, vicinal amino alcohols, diols, and other functionalized alkanes, are prevalent motifs in a wide array of biologically active molecules.[6] The choice of reagent to effect the ring-opening is crucial in dictating the regiochemical and stereochemical outcome of the reaction.
Organoaluminum compounds, such as this compound (TiBAL), offer a unique combination of Lewis acidity and nucleophilic alkyl groups (or hydride in the case of its decomposition product, diisobutylaluminum hydride - DIBAL-H).[7] The electron-deficient aluminum center can coordinate to the epoxide oxygen, activating it towards nucleophilic attack.[7] This coordination enhances the electrophilicity of the epoxide carbons and can influence the regioselectivity of the subsequent nucleophilic addition.
This guide will focus on the preliminary aspects of TiBAL's reactivity with epoxides, providing a foundational understanding for researchers looking to explore this powerful synthetic tool.
Mechanistic Rationale: A Dual Role for this compound
The reaction of this compound with epoxides is believed to proceed through a Lewis acid-catalyzed mechanism. The initial and pivotal step is the coordination of the electron-deficient aluminum atom of TiBAL to the lone pair of electrons on the epoxide oxygen. This coordination polarizes the C-O bonds of the epoxide, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack.
Following this activation, two primary pathways can be envisioned:
-
Path A: Nucleophilic Attack by an Isobutyl Group: One of the isobutyl groups from the TiBAL molecule can act as a nucleophile, attacking one of the epoxide carbons. This results in the formation of a new carbon-carbon bond and the concomitant opening of the epoxide ring. Subsequent hydrolytic workup will yield the corresponding alcohol.
-
Path B: Reduction by Hydride Transfer: this compound can undergo thermal decomposition to diisobutylaluminum hydride (DIBAL-H) and isobutylene.[8] DIBAL-H is a well-known reducing agent and can deliver a hydride to one of the epoxide carbons, leading to the formation of an alcohol after workup. The regioselectivity of this reduction is often directed to the less sterically hindered carbon.
The prevailing mechanism will depend on several factors, including the reaction temperature, the stoichiometry of the reagents, and the structure of the epoxide substrate.
Caption: Proposed mechanistic pathways for the reaction of TiBAL with epoxides.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a general framework for conducting preliminary studies on the reactivity of TiBAL with epoxides. Crucially, all operations must be performed under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of TiBAL. [8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (TiBAL) | 1.0 M in hexanes | (Specify) | Pyrophoric, handle with extreme care. |
| Epoxide Substrate | Anhydrous | (Specify) | Must be free of water and protic impurities. |
| Anhydrous Toluene | Dri-Solv or equivalent | (Specify) | Used as the reaction solvent. |
| Diethyl Ether (anhydrous) | Anhydrous | (Specify) | For workup and extraction. |
| Saturated aq. Rochelle's Salt | Reagent | (Specify) | For quenching the reaction. |
| Saturated aq. NaCl (Brine) | Reagent | (Specify) | For washing the organic layer. |
| Anhydrous Magnesium Sulfate | Reagent | (Specify) | For drying the organic layer. |
| Celite® | --- | (Specify) | For filtration. |
Reaction Setup and Procedure
-
Glassware Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum) and purge with an inert gas for at least 30 minutes.
-
Reagent Charging:
-
To the reaction flask, add the epoxide substrate (1.0 eq.) followed by anhydrous toluene (to achieve a desired concentration, e.g., 0.1 M).
-
Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
-
Addition of TiBAL:
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature for a predetermined time (e.g., 1-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully quenching a small aliquot of the reaction mixture.
-
-
Reaction Quench:
-
Once the reaction is deemed complete, cool the mixture to 0 °C.
-
Slowly and carefully add saturated aqueous Rochelle's salt solution dropwise to quench the excess TiBAL and the aluminum alkoxide intermediate. An emulsion may form.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
-
Workup and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by NMR spectroscopy, IR spectroscopy, and mass spectrometry.
-
Caption: A generalized workflow for the reaction of TiBAL with epoxides.
Factors Influencing Reactivity and Selectivity
Preliminary studies should investigate the following parameters to understand their impact on the reaction outcome:
| Parameter | Potential Influence | Rationale |
| Temperature | Regioselectivity, rate, and side reactions. | Lower temperatures may favor the kinetic product and minimize the decomposition of TiBAL to DIBAL-H. |
| Stoichiometry | Extent of reaction and product distribution. | An excess of TiBAL may be required to ensure complete consumption of the epoxide, but could also lead to over-reduction or other side reactions. |
| Substrate Structure | Regioselectivity and stereoselectivity. | Steric and electronic factors of the epoxide will dictate the site of nucleophilic attack. For example, in base-catalyzed openings, attack generally occurs at the least substituted carbon.[10][11] |
| Solvent | Reaction rate and solubility. | The choice of solvent can influence the aggregation state of the organoaluminum reagent and the overall reaction kinetics. |
Critical Safety Considerations
This compound is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water. [8][9][12] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear fire-resistant coveralls, chemical-resistant gloves, and full-face protection.[7]
-
Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon).[8]
-
Quenching: Quenching of TiBAL should be done slowly and at low temperatures to control the exothermic reaction.
-
Spill Management: In case of a spill, do not use water. Use a dry chemical absorbent such as sand or vermiculite.
-
Emergency Preparedness: Ensure that a fire extinguisher rated for metal fires (Class D) is readily accessible.
Conclusion
The reaction of this compound with epoxides presents a promising avenue for the synthesis of functionalized alcohols. The dual nature of TiBAL as both a Lewis acid and a source of nucleophiles (or a hydride precursor) suggests a rich and tunable reactivity profile. Through careful and systematic preliminary studies focusing on the influence of reaction parameters, researchers can unlock the full potential of this transformation. The protocols and considerations outlined in this guide provide a solid foundation for initiating such investigations, with a paramount emphasis on safety.
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An In-depth Technical Guide to the Monomer-Dimer Equilibrium of Triisobutylaluminum (TIBA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylaluminum (TIBA) is a pivotal organoaluminum compound, widely employed as a co-catalyst and scavenger in olefin polymerization and various organic syntheses.[1] Its chemical behavior is profoundly influenced by a dynamic equilibrium between its monomeric and dimeric forms. Understanding and controlling this equilibrium is paramount for optimizing reaction kinetics, catalyst efficiency, and the properties of the resulting products. This guide provides a comprehensive exploration of the structural, thermodynamic, and kinetic facets of the TIBA monomer-dimer equilibrium, alongside detailed methodologies for its characterization and safe handling.
Introduction: The Significance of Association in Organoaluminum Chemistry
Organoaluminum compounds of the formula AlR₃ are potent Lewis acids due to the electron-deficient nature of the aluminum center. To alleviate this electron deficiency, they tend to form dimeric or oligomeric structures, with trialkylaluminum compounds typically existing as dimers.[2] This association involves the formation of three-center, two-electron (3c-2e) bonds, where an alkyl group bridges two aluminum centers.[3]
The extent of this dimerization is highly dependent on the steric bulk of the alkyl substituents. While trimethylaluminum exists almost exclusively as a dimer, the sterically hindered isobutyl groups in TIBA shift the equilibrium significantly toward the monomeric form.[4][5] This equilibrium is not static and is readily influenced by temperature, concentration, and the solvent environment. The distinct reactivity profiles of the monomeric and dimeric species make a thorough understanding of their interplay a critical aspect of process development and optimization.
Structural Features of Monomeric and Dimeric this compound
The monomer-dimer equilibrium of TIBA involves a reversible association of two monomer units to form a dimeric structure with bridging isobutyl groups.
The Monomeric Species
Monomeric TIBA, Al(CH₂CH(CH₃)₂)₃, possesses a trigonal planar geometry around the central aluminum atom. The aluminum center is coordinatively unsaturated and highly Lewis acidic, rendering it reactive towards electron donors.
The Dimeric Species
In the dimeric form, [Al(CH₂CH(CH₃)₂)₃]₂, two TIBA units are linked by two bridging isobutyl groups. This results in a structure with two tetrahedral aluminum centers. The dimer contains two types of isobutyl groups: four terminal groups and two bridging groups. The Al-C bonds in the bridges are longer and weaker than the terminal Al-C bonds.[6][7] The bridging carbons are five-coordinate, which is a hallmark of the electron-deficient bonding in such organometallic dimers.[2]
Caption: A simplified representation of the equilibrium between monomeric and dimeric this compound.
Factors Influencing the Monomer-Dimer Equilibrium
The position of the monomer-dimer equilibrium is a function of several key experimental parameters.
Temperature
The dimerization of trialkylaluminum compounds is an exothermic process. Consequently, an increase in temperature shifts the equilibrium towards the monomeric form, in accordance with Le Chatelier's principle. The enthalpy of dissociation for triethylaluminum, a related compound, is approximately 34.1 ± 0.5 kJ/mol.[8] While specific values for TIBA are less commonly cited, a similar trend is expected.
Concentration
The dimerization is a bimolecular process, and therefore, the concentration of the dimer is proportional to the square of the monomer concentration. At higher overall TIBA concentrations, the equilibrium will favor the formation of the dimer. Conversely, at high dilution, the monomeric form will predominate. This concentration dependence is a critical consideration in kinetic studies and industrial applications where reactant concentrations can vary significantly.
Solvent
The nature of the solvent plays a crucial role in the monomer-dimer equilibrium.
-
Non-coordinating Solvents: In hydrocarbon solvents such as hexane, heptane, or toluene, the equilibrium is primarily governed by temperature and concentration.[9]
-
Coordinating Solvents: Lewis basic solvents, such as ethers (e.g., diethyl ether, tetrahydrofuran) and amines (e.g., triethylamine), can coordinate to the electron-deficient aluminum center of the monomeric species.[10] This complexation stabilizes the monomer and can significantly shift the equilibrium away from the dimer, even at high concentrations.[10] The strength of the solvent-TIBA interaction will dictate the extent of this shift.
| Factor | Effect on Equilibrium | Rationale |
| Increasing Temperature | Shifts towards Monomer | Dimerization is exothermic. |
| Increasing Concentration | Shifts towards Dimer | Dimerization is a bimolecular process. |
| Coordinating Solvents | Shifts towards Monomer | Stabilization of the monomer through adduct formation.[10] |
Experimental Characterization of the Equilibrium
Several spectroscopic techniques are instrumental in elucidating the dynamics of the TIBA monomer-dimer equilibrium. Due to the pyrophoric nature of TIBA, all sample preparation and handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.[9][11]
Caption: A general workflow for the experimental investigation of the TIBA monomer-dimer equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying dynamic equilibria. For trialkylaluminum compounds, the exchange between monomer and dimer is often fast on the NMR timescale at room temperature, resulting in averaged signals.[12] By lowering the temperature, it is possible to slow down the exchange and resolve distinct signals for the monomer and the dimer.
-
¹H and ¹³C NMR: In the slow-exchange regime, separate sets of resonances would be expected for the terminal and bridging isobutyl groups of the dimer, as well as for the isobutyl groups of the monomer. The chemical shifts of the bridging alkyl groups are typically found at a higher field (lower ppm) compared to the terminal groups.
-
²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al NMR signals are often broad.[13] However, changes in the chemical shift and linewidth with temperature and concentration can provide insights into the equilibrium. The monomeric species, with its lower symmetry, might be expected to exhibit a broader signal than the more symmetric dimeric species.
Experimental Protocol for VT-NMR Analysis:
-
Sample Preparation: In a glovebox or using a Schlenk line, prepare a solution of TIBA in a dry, degassed, deuterated, non-coordinating solvent (e.g., toluene-d₈ or cyclohexane-d₁₂). The concentration should be chosen based on the desired equilibrium position and the sensitivity of the NMR spectrometer.
-
NMR Tube Sealing: Transfer the solution to an NMR tube fitted with a J. Young valve or flame-seal the tube under vacuum to ensure an inert atmosphere.
-
Data Acquisition: Acquire a series of ¹H, ¹³C, and ²⁷Al NMR spectra over a range of temperatures (e.g., from -80 °C to 100 °C). Ensure thermal equilibration at each temperature before acquiring data.
-
Data Analysis: At low temperatures where the exchange is slow, identify and integrate the signals corresponding to the monomer and dimer. Use these integrals to calculate the equilibrium constant (K_eq) at each temperature. A van't Hoff plot (ln(K_eq) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of dimerization.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can also be used to distinguish between the monomer and dimer. The vibrational modes of the bridging Al-C-Al unit in the dimer will have characteristic frequencies that are different from the terminal Al-C bonds. Specifically, the stretching frequencies of the bridging Al-C bonds are expected to be lower than those of the terminal Al-C bonds due to their weaker nature.
Reactivity: The Role of the Monomer
In the context of Ziegler-Natta polymerization, trialkylaluminums act as co-catalysts, alkylating the transition metal center and scavenging impurities.[14][15] The monomeric form of the trialkylaluminum is generally considered to be the more reactive species due to its greater Lewis acidity and steric accessibility.[16]
The monomer-dimer equilibrium can therefore have a direct impact on the polymerization kinetics. Conditions that favor the monomer (high temperature, low concentration, or the presence of a coordinating solvent) may lead to an increase in the rate of initiation. However, the overall effect on the polymerization process can be complex, as the trialkylaluminum is also involved in chain transfer and deactivation pathways.
Safety and Handling
This compound is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[4][11] Strict adherence to safety protocols is mandatory.
-
Handling: All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using a Schlenk line.[17]
-
Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses, and appropriate gloves must be worn.[9]
-
Spills: Small spills can be smothered with dry sand, soda ash, or powdered lime. Do not use water or carbon dioxide fire extinguishers.
-
Disposal: Unused TIBA and contaminated materials must be quenched carefully by slow addition of a high-boiling point alcohol (e.g., isopropanol or tert-butanol) in a non-coordinating solvent under an inert atmosphere. The resulting aluminum alkoxides can then be hydrolyzed. All disposal procedures must comply with local regulations.[1]
Conclusion
The monomer-dimer equilibrium of this compound is a fundamental aspect of its chemistry that governs its reactivity and utility. A comprehensive understanding of the structural differences between the monomer and dimer, and the influence of temperature, concentration, and solvent on their equilibrium, is essential for researchers and professionals working with this versatile organometallic reagent. The application of spectroscopic techniques, particularly variable-temperature NMR, provides a powerful means to quantify the thermodynamic parameters of this equilibrium, enabling the rational design and optimization of chemical processes involving TIBA. Due to its hazardous nature, all work with TIBA must be conducted with strict adherence to established safety protocols for handling pyrophoric compounds.
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Use of Triisobutylaluminum in Ziegler-Natta Catalysis
Introduction: The Critical Role of Triisobutylaluminum in Modern Polyolefin Synthesis
Ziegler-Natta (ZN) catalysis has revolutionized the polymer industry, enabling the production of stereoregular polymers like polyethylene and polypropylene with remarkable control over their properties.[1][2][3] At the heart of this catalytic system is the interaction between a transition metal compound, typically a titanium halide, and an organoaluminum cocatalyst.[1][2][4] Among the various organoaluminum compounds, this compound (TiBA) stands out for its unique characteristics and versatile applications.[5]
This guide provides an in-depth protocol for the use of TiBA in Ziegler-Natta catalysis, intended for researchers, scientists, and professionals in drug development who may utilize specialized polymers. We will delve into the mechanistic rationale behind the procedural steps, ensuring a comprehensive understanding of the entire process, from catalyst activation to polymerization and polymer characterization.
PART 1: Foundational Principles and the Function of TiBA
In Ziegler-Natta systems, TiBA serves multiple crucial functions:
-
Activation of the Pre-catalyst: TiBA alkylates the titanium center of the pre-catalyst (e.g., TiCl₄), forming the active titanium-carbon bond necessary for initiating polymerization.[4][6] This process also involves the reduction of the titanium species, typically from Ti(IV) to Ti(III), which is widely considered the active state for polymerization.[7][8]
-
Scavenging of Impurities: TiBA is a highly effective scavenger for impurities such as water, oxygen, and other protic species that would otherwise deactivate the sensitive Ziegler-Natta catalyst.[5][9] This "cleaning" of the reaction medium is paramount for achieving high catalytic activity and consistent results.
-
Chain Transfer Agent: TiBA can participate in chain transfer reactions, which influences the molecular weight of the resulting polymer.[10] The extent of chain transfer is dependent on various factors, including the concentration of TiBA, polymerization temperature, and the specific monomer being used.
The choice of TiBA over other alkylaluminum compounds, such as triethylaluminum (TEA), is often dictated by the desired polymer properties. TiBA's bulkier isobutyl groups can influence the stereoselectivity of the catalyst and the molecular weight distribution of the polymer.[5][7]
PART 2: Safety Protocols for Handling this compound
Trustworthiness through Safety: this compound is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[11][12][13] It also reacts violently with water.[11][12] Strict adherence to safety protocols is non-negotiable.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves, suitable for organometallics.[9]
-
Tightly fitting safety goggles and a full-face shield.[12][14]
Handling and Storage Precautions:
-
All manipulations involving TiBA must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[13]
-
Store TiBA in a cool, dry place away from sources of ignition and incompatible materials.[12][13] The container must be kept tightly closed under an inert gas.[12]
-
Use only non-sparking tools when handling TiBA containers.[14]
-
Be aware of emergency procedures, including the location and proper use of a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishing agents. [13]
PART 3: Experimental Workflow for Ziegler-Natta Polymerization using TiBA
The following diagram illustrates the general workflow for Ziegler-Natta polymerization of an olefin (e.g., ethylene or propylene) using a TiCl₄/MgCl₂ catalyst and TiBA as the cocatalyst.
Caption: Workflow for Ziegler-Natta Polymerization.
Detailed Step-by-Step Protocol: Ethylene Polymerization
This protocol describes the slurry polymerization of ethylene using a supported TiCl₄/MgCl₂ catalyst and TiBA as the cocatalyst.
Materials and Reagents:
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)
-
This compound (TiBA) solution in a hydrocarbon solvent (e.g., hexane or heptane)
-
High-purity ethylene gas
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane or heptane)
-
Methanol or ethanol (for termination and washing)
-
Dilute hydrochloric acid in methanol (for de-ashing)
Equipment:
-
Jacketed glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and ports for addition of reagents and monomer.
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Syringes and cannulas for transferring air-sensitive reagents.
Protocol:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor at an elevated temperature (e.g., >100 °C) under vacuum for several hours to remove any traces of water.
-
Backfill the reactor with high-purity nitrogen or argon and maintain a positive pressure of the inert gas.
-
-
Solvent and Scavenging:
-
Introduce the desired volume of anhydrous, deoxygenated solvent into the reactor via cannula transfer.
-
Bring the solvent to the desired reaction temperature (e.g., 50-90 °C).[10]
-
Inject a calculated amount of TiBA solution into the solvent to scavenge any remaining impurities. The amount will depend on the purity of the solvent and the reactor volume. A common practice is to add a small initial amount of the total cocatalyst.
-
-
Catalyst Introduction and Activation (Pre-contacting):
-
In a separate Schlenk flask, prepare a slurry of the solid TiCl₄/MgCl₂ catalyst in a small amount of the reaction solvent.
-
Add the required amount of TiBA solution to the catalyst slurry. This step, known as pre-contacting, allows for the activation of the catalyst before its introduction into the reactor.[7] The duration of pre-contacting can influence catalyst activity.[7]
-
The molar ratio of aluminum to titanium (Al/Ti) is a critical parameter that significantly affects catalyst activity and polymer properties.[10] Typical Al/Ti ratios can range from 50 to 500, depending on the specific catalyst system and desired outcome.[15]
-
-
Polymerization:
-
Transfer the activated catalyst slurry to the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar).[10]
-
Maintain a constant temperature and ethylene pressure throughout the polymerization. The consumption of ethylene can be monitored to track the reaction kinetics.
-
The polymerization time will vary depending on the desired yield and polymer molecular weight, but typically ranges from 30 minutes to several hours.[10]
-
-
Termination and Work-up:
-
Stop the ethylene feed and vent the reactor.
-
Terminate the polymerization by injecting an alcohol, such as methanol or ethanol. This will protonate the active centers and stop chain growth.
-
To remove catalyst residues (de-ashing), add a solution of dilute hydrochloric acid in methanol and stir.
-
Collect the polymer by filtration.
-
Wash the polymer repeatedly with methanol and then water to remove any remaining catalyst residues and byproducts.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
PART 4: Data Presentation and Characterization
The performance of the Ziegler-Natta catalyst system with TiBA is evaluated based on its activity and the properties of the resulting polymer.
Table 1: Influence of Al/Ti Molar Ratio on Catalyst Activity and Polymer Molecular Weight
| Al/Ti Molar Ratio | Polymerization Temperature (°C) | Catalyst Activity (kg PE / (mol Ti * h * bar)) | Viscosity Average Molecular Weight (Mv) ( g/mol ) |
| 78 | 70 | Data not available | 7.8 x 10⁶ |
| 117 | 70 | Data not available | 3.7 x 10⁶ |
| 588 | 70 | Data not available | Slightly lower than 3.7 x 10⁶ |
Note: The data in this table is illustrative and based on trends reported in the literature for the synthesis of ultra-high molecular weight polyethylene (UHMWPE).[10] Actual values will vary depending on the specific catalyst and reaction conditions.
Polymer Characterization:
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Melting temperature (Tm) and crystallinity can be determined by Differential Scanning Calorimetry (DSC).
-
Structure and Tacticity (for polypropylene): Analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.
PART 5: Mechanistic Insights
The activation of the TiCl₄ pre-catalyst by TiBA is a complex process involving several steps. The following diagram provides a simplified representation of the formation of an active site.
Caption: Formation of the active site in Ziegler-Natta catalysis.
The generally accepted Cossee-Arlman mechanism proposes that the olefin coordinates to a vacant orbital on the titanium active center, followed by insertion into the titanium-carbon bond, thus extending the polymer chain.[4][16]
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Application Notes & Protocols: The Strategic Use of Triisobutylaluminum (TIBA) as a High-Efficiency Scavenger in Olefin Polymerization
Abstract & Introduction
In the landscape of polyolefin synthesis, the catalytic system's productivity and the final polymer's properties are exquisitely sensitive to impurities. Protic compounds, such as water, alcohols, and acids, as well as oxygen, can act as potent poisons to highly reactive Ziegler-Natta and single-site (e.g., metallocene) catalysts.[1] These impurities react with the active metal centers, leading to deactivation and a subsequent loss of polymerization activity. To mitigate this, "scavengers" are introduced into the polymerization medium to react with and neutralize these poisons before they reach the catalyst.[2] Triisobutylaluminum (TIBA) has emerged as a scavenger of choice in many industrial and academic settings, valued for its high reactivity towards impurities, moderate reducing strength, and unique influence on polymer characteristics.[3][4]
This document provides a comprehensive guide to the application of TIBA as a scavenger in olefin polymerization. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its safe handling and application, and discuss its effects on catalyst performance and polymer properties, offering a robust framework for researchers and process chemists.
The Imperative for Scavenging in Olefin Polymerization
Olefin polymerization catalysts, particularly Ziegler-Natta and metallocene systems, are predicated on highly electrophilic, electron-deficient metal centers (e.g., Ti, Zr).[5][6] These active sites are the engines of polymer chain growth. However, their high reactivity also makes them extremely vulnerable to deactivation by Lewis basic or protic impurities commonly found in monomers, solvents, and on the internal surfaces of reactors.
Common Catalyst Poisons Include:
-
Water (H₂O): Reacts violently with both the catalyst active centers and organoaluminum co-catalysts.[7]
-
Oxygen (O₂): Leads to irreversible oxidation of the active metal center.
-
Carbon Dioxide (CO₂) and Carbon Monoxide (CO): Can coordinate to and deactivate the catalyst.
-
Alcohols, Phenols, and Carboxylic Acids: Protic species that readily protonate and destroy the active site.
-
Acetylene and other Alkynes: Can act as inhibitors by strongly coordinating to the catalyst.
Without an effective scavenger, these impurities would lead to inconsistent reaction kinetics, low catalyst mileage (yield), and poor control over polymer properties such as molecular weight and molecular weight distribution.
This compound (TIBA): A Scavenger of Choice
TIBA, with the chemical formula Al(C₄H₉)₃, is a colorless, pyrophoric organoaluminum compound.[8] It is widely used not only as a scavenger but also as a co-catalyst or activator in various polymerization systems.[3][9] Its efficacy as a scavenger stems from its ability to rapidly and irreversibly react with the aforementioned impurities.
Mechanism of Action
The primary role of TIBA as a scavenger is to "purify" the polymerization medium. The aluminum center in TIBA is a strong Lewis acid and the Al-C bonds are highly reactive towards protic sources. For instance, the reaction with water is extremely vigorous:
2 Al(i-Bu)₃ + 3 H₂O → (i-Bu)₂Al-O-Al(i-Bu)₂ + 2 i-BuH (Simplified representation)
This reaction converts the highly detrimental water molecule into inert isobutane and an alumoxane-like species, which is generally less harmful to the catalyst system than water itself.[10] Similar reactions occur with other protic impurities. This preemptive purification ensures that the primary polymerization catalyst encounters a clean, inert environment, allowing it to function at maximum efficiency.
TIBA vs. Other Alkylaluminum Scavengers
While other alkylaluminums like triethylaluminum (TEA) are also used as scavengers, TIBA offers distinct advantages in certain contexts.[3]
-
Steric Hindrance: The bulky isobutyl groups on TIBA can moderate its reactivity compared to the less hindered ethyl groups in TEA. This can be beneficial in systems where excessive reduction of the transition metal center is a concern.[3][4]
-
Chain Transfer: TIBA is often a less efficient chain transfer agent than TEA. In the synthesis of ultra-high molecular weight polyethylene (UHMWPE), for example, using TIBA can help achieve higher molecular weights as it terminates growing polymer chains less frequently.[11]
-
Catalyst Activation: In some metallocene systems, TIBA has been shown to provide an unexpected boost in catalyst activity compared to other scavengers like TEA, particularly when used with specific supported catalysts.[12]
The selection between TIBA and TEA is therefore not arbitrary but a critical experimental choice based on the specific catalyst, desired polymer properties, and process conditions.[3][5]
Safety & Handling of this compound
WARNING: this compound is a pyrophoric material. It ignites spontaneously upon contact with air and reacts violently with water.[7] Strict adherence to safety protocols is mandatory. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7][13]
Personal Protective Equipment (PPE)
-
Body: Fire-resistant coveralls with no exposed skin.[8]
-
Hands: Specialized chemical-resistant gloves suitable for organometallics.
-
Face: Full face protection (face shield and safety goggles).[14]
-
General: Never wear synthetic materials that could generate static discharge.[8]
Handling & Storage
-
Atmosphere: Handle and store TIBA and its solutions under a dry, inert gas blanket (e.g., nitrogen or argon).[7][15]
-
Equipment: Use only dry, properly purged, and bonded/grounded equipment.[14] Closed-loop transfer systems are highly recommended to minimize exposure.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Containers must be kept tightly sealed.[14][15]
-
Spills: In case of a small spill, smother with dry sand, dolomite, or other dry, inert powder. NEVER USE WATER, FOAM, OR HALOGENATED EXTINGUISHERS.
Experimental Protocols
The following section details a generalized protocol for the use of TIBA as a scavenger in a lab-scale slurry polymerization of ethylene. This protocol should be adapted based on the specific catalyst system and equipment.
Materials & Equipment
-
Reactor: Jacketed glass or stainless-steel reactor equipped with a mechanical stirrer, temperature probe, gas inlet/outlet, and injection ports with septa.
-
Solvent: High-purity, anhydrous hydrocarbon solvent (e.g., hexane, toluene). Must be purged with inert gas and passed through purification columns to remove trace impurities.
-
Monomer: Polymerization-grade ethylene, passed through purification columns.
-
Scavenger: this compound (TIBA), typically as a solution in a hydrocarbon solvent (e.g., 1.0 M in hexanes).
-
Catalyst: Ziegler-Natta or metallocene catalyst, as a slurry or solution.
-
Syringes & Needles: Dry, purged gas-tight syringes and stainless-steel needles for transfers.
-
Inert Gas System: Schlenk line or glovebox with high-purity nitrogen or argon.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the polymerization process incorporating the scavenger.
Step-by-Step Protocol
-
Reactor Preparation: Assemble the reactor and all glassware. Heat under vacuum (bake-out) to remove adsorbed water. Backfill with high-purity inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Transfer: Transfer the desired volume of purified, anhydrous solvent into the reactor via cannula under inert atmosphere.
-
Scavenger Dosing & Equilibration:
-
Causality: The amount of TIBA required depends on the estimated level of impurities in the solvent, monomer, and reactor system. A common starting point is an Al:Transition Metal molar ratio of 50:1 to 500:1, but this is highly system-dependent.[16] For a new system, it is advisable to start with a higher scavenger concentration and optimize downwards.
-
Procedure: Calculate the required volume of TIBA solution. Using a dry, purged gas-tight syringe, carefully withdraw the solution and inject it into the stirred solvent in the reactor.
-
Allow the scavenger to stir in the solvent for at least 15-30 minutes at the desired reaction temperature. This provides sufficient time for the TIBA to react with any impurities present.
-
-
Catalyst Injection: Prepare a slurry or solution of the polymerization catalyst. Inject the catalyst into the reactor. An increase in activity is often observed when using TIBA with specific supported metallocene catalysts.[12]
-
Polymerization: Start the ethylene feed into the reactor at the desired pressure. Monitor the reaction temperature and monomer uptake. The polymerization rate and resulting polymer molecular weight can be influenced by the TIBA concentration.[9][16]
-
Termination (Quenching): Once the desired reaction time is reached or monomer uptake ceases, stop the ethylene feed. Carefully and slowly add a quenching agent (e.g., methanol containing 5% HCl) to terminate the reaction and neutralize any remaining alkylaluminum species. Caution: This quenching reaction is highly exothermic and will release flammable gases. Add the quencher slowly and with efficient cooling.
-
Polymer Work-up: Precipitate the polymer fully, then collect it by filtration. Wash the polymer extensively with methanol and then water to remove catalyst residues. Dry the final polymer product in a vacuum oven until a constant weight is achieved.
Data & Optimization
The concentration of TIBA is a critical parameter that requires optimization for each specific catalyst system and set of reaction conditions.
Visualization of Scavenging Mechanism
The diagram below illustrates the protective role of TIBA.
Quantitative Effects and Troubleshooting
The optimal TIBA concentration creates a balance: enough to neutralize all poisons without negatively impacting the catalyst through side reactions.
| Parameter | Low TIBA Concentration | Optimal TIBA Concentration | High TIBA Concentration |
| Catalyst Activity | Low and/or inconsistent; short lifetime. | High, stable, and reproducible. | May decrease due to over-reduction of the catalyst or formation of dormant species.[9] |
| Polymer MW | Often uncontrolled; can be high if chain transfer to Al is low. | Controlled and predictable. | Can decrease due to increased frequency of chain transfer to aluminum.[11] |
| MW Distribution | Can be broad due to inconsistent initiation/deactivation. | Typically narrow for single-site catalysts. | May broaden if multiple active species or deactivation pathways are induced. |
Troubleshooting Guide
| Problem | Potential Cause Related to Scavenging | Suggested Solution |
| No or very low polymerization activity. | Insufficient scavenging; gross contamination of reagents or reactor. | Increase TIBA concentration significantly (e.g., 5-10x). Re-verify purification of solvent and monomer. |
| Activity dies off quickly. | Scavenger is consumed by continuous ingress of impurities (e.g., a leak). | Check the system for air/moisture leaks. Consider using a scavenger reservoir or continuous addition. |
| Lower than expected molecular weight. | Excessive chain transfer to aluminum. | Decrease the TIBA concentration. Ensure the reaction temperature is not too high. Consider switching to a bulkier scavenger.[11] |
| Bimodal or very broad MWD. | May indicate interaction of TIBA with supported catalysts, leading to leaching and both homogeneous and heterogeneous polymerization.[16] | Modify the Al:Zr ratio. Analyze the soluble and insoluble polymer fractions separately to diagnose the issue. |
Conclusion
This compound is a powerful and versatile tool in the olefin polymerization toolkit. Its primary function as a scavenger is critical for achieving high catalyst efficiencies and reproducible results by ensuring a pristine reaction environment. However, its role can be multifaceted, extending to co-catalysis and influencing chain transfer events. A thorough understanding of its reactivity, coupled with stringent safety protocols and systematic optimization of its concentration, is essential for harnessing its full potential in the synthesis of advanced polyolefin materials. The protocols and principles outlined in this guide provide a solid foundation for the rational application of TIBA in both research and development settings.
References
- Vertex AI Search. (2025). This compound (TIBA): Uses, Safety & Supplier Guide.
- Chemos GmbH&Co.KG.
- Chevron Phillips Chemical. (2023). Safety Data Sheet: this compound Line Flush.
- ChemicalBook.
- Google Patents. (2005). Olefin polymerization process using this compound as a scavenger.
- Nouryon.
- ResearchGate. (2025).
- ResearchGate. (2025). Study of this compound as cocatalyst and processing parameters on ethylene polymerization performance of α-diimine nickel(II) complex by response surface method.
- Avestia. (2017).
- WIPO Patentscope. (2005). OLEFIN POLYMERIZATION PROCESS USING this compound AS A SCAVENGER.
- Lohtragon. Acid Scavengers and Stabilizers - Polymer Additives.
- ResearchGate. (2025). Synthesizing UHMWPE Using Ziegler-Natta Catalyst System of MgCl2(ethoxide type)/ TiCl4/tri-isobutylaluminum.
- ResearchGate. (2025).
- SciSpace. (2025). Synthesizing UHMWPE Using Ziegler-Natta Catalyst System of MgCl2(ethoxide type)/ TiCl4/tri-isobutylaluminum.
- ResearchGate. (2025). This compound as cocatalyst for zirconocenes. I. Sterically opened zirconocene/triisobutylaluminum/perfluorophenylborate as highly effective ternary catalytic system for synthesis of low molecular weight polyethylenes.
- ACS Publications. (2024). Functionalized Polyolefins Produced by Post-Metallocenes; High Added Value Materials, but Can They Be Produced Efficiently?.
- Wikipedia. Aluminoxane.
- PMC. Transition Metal–(μ-Cl)–Aluminum Bonding in α-Olefin and Diene Chemistry.
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Application Notes & Protocols for the Selective Reduction of Esters to Aldehydes using Diisobutylaluminum Hydride (DIBAL-H)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aldehydes and the Role of DIBAL-H
The selective partial reduction of esters to aldehydes is a cornerstone transformation in modern organic synthesis. Aldehydes are pivotal intermediates in the construction of complex molecular architectures, serving as precursors for a vast array of functionalities crucial in pharmaceutical and materials science. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters completely to primary alcohols, Diisobutylaluminum Hydride (DIBAL-H) has emerged as the reagent of choice for arresting the reduction at the aldehyde stage.[1][2]
DIBAL-H's efficacy lies in its unique combination of steric bulk and Lewis acidity, which, under carefully controlled cryogenic conditions, allows for the isolation of the aldehyde product.[3][4] This application note provides a comprehensive guide to the theory, safe handling, and practical application of DIBAL-H for the selective reduction of esters, aimed at enabling researchers to reliably perform this critical transformation.
The Core Mechanism: Temperature as the Key to Selectivity
The selectivity of the DIBAL-H reduction is critically dependent on the stability of a key tetrahedral intermediate at low temperatures, typically -78 °C.[1][5] Unlike less hindered hydrides, DIBAL-H's bulky isobutyl groups prevent a second hydride addition at these temperatures.[3]
The accepted mechanism proceeds through the following stages:
-
Lewis Acid Coordination: As a Lewis acid, the aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester. This activation step enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[3][6]
-
Hydride Transfer: An intramolecular hydride transfer from the aluminum to the activated carbonyl carbon occurs, resulting in the formation of a stable tetrahedral intermediate.[1][3]
-
Low-Temperature Stability: At or below -78 °C, this tetrahedral intermediate is stable and does not readily collapse to eliminate the alkoxy group.[1][5] This stability is the lynchpin of the partial reduction, preventing over-reduction to the alcohol.
-
Hydrolytic Workup: Upon quenching the reaction, the intermediate is hydrolyzed to furnish the desired aldehyde.[1][3]
Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.
Safety and Handling of DIBAL-H: A Pyrophoric Reagent
DIBAL-H is a pyrophoric and water-reactive compound, demanding strict adherence to safety protocols.[7][8]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical safety goggles with a face shield.[7]
-
Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7][9]
-
Anhydrous Conditions: Ensure all glassware is flame-dried and cooled under an inert atmosphere, and use anhydrous solvents. DIBAL-H reacts violently with water.[8]
-
Spill Management: In the event of a small spill, cover the area with an inert absorbent material like dry sand or vermiculite. Do not use water or combustible materials.[7]
-
Quenching and Disposal: Excess DIBAL-H must be carefully quenched. A common method is the slow, dropwise addition of the DIBAL-H solution to a stirred slurry of dry ice in isopropanol.[7]
Caption: Workflow for the safe handling of DIBAL-H.
Detailed Experimental Protocol: Ester to Aldehyde Reduction
This protocol provides a general guideline and may require optimization for specific substrates.[10]
4.1. Materials and Reagents
| Reagent/Material | Purpose |
| Ester | Substrate |
| DIBAL-H (solution in hydrocarbon solvent) | Reducing agent |
| Anhydrous Solvent (e.g., Toluene, THF, DCM) | Reaction medium |
| Methanol | Quenching agent |
| Rochelle's salt (Potassium sodium tartrate) or dilute HCl | Workup |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| Dry ice/acetone bath | Cooling |
4.2. Step-by-Step Procedure
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with the ester and anhydrous solvent.[10]
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.[11]
-
Addition of DIBAL-H: The DIBAL-H solution (typically 1.0 - 1.2 equivalents) is added dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise above -75 °C.[1][10]
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-3 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique.[11]
-
Quenching: Once the reaction is complete, and while maintaining the temperature at -78 °C, quench the reaction by the slow, dropwise addition of methanol to consume any excess DIBAL-H.[1][5]
-
Warming and Workup: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[1][6] Alternatively, a dilute solution of HCl can be added cautiously.[12]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: The crude aldehyde can be purified by column chromatography on silica gel, distillation, or recrystallization.[1]
Troubleshooting and Key Considerations
| Issue | Probable Cause | Solution |
| Over-reduction to alcohol | Excess DIBAL-H used. | Titrate the DIBAL-H solution to determine its exact molarity. Use 1.0-1.2 equivalents.[13] |
| Reaction temperature too high. | Ensure the temperature is maintained at or below -78 °C throughout the addition and reaction time.[5] | |
| Low conversion | Insufficient DIBAL-H. | Ensure accurate stoichiometry. |
| Short reaction time. | Increase reaction time and monitor by TLC. | |
| Difficult workup (emulsions) | Formation of gelatinous aluminum salts. | Use of Rochelle's salt during workup can help chelate the aluminum salts and break up emulsions.[6][12] |
References
- Application Notes and Protocols: Partial Reduction of Esters to Aldehydes using DIBAL-H - Benchchem.
- DIBAL-H Reduction - Organic Synthesis.
- Ester to Aldehyde - Common Conditions.
- Essential Safety and Logistical Information for Handling Diisobutylaluminium Hydride (DIBAL-H) - Benchchem.
- Work-up for DIBAL-H reduction (ester-alcohol)? - ResearchGate.
- Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Synthesis - DSpace@MIT.
- DIBAL Reducing Agent - Chemistry Steps.
- How to reduce an Ester to aldehyde with no alcohol formation? - ResearchGate.
- DIBAL-H - Nouryon.
- diisobutylaluminium hydride - HPMC manufacturer - Cellulose ethers.
- Material Safety Data Sheet Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane MSDS# - Exposome-Explorer.
- dibal h mechanism - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd.
- The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide - Benchchem.
- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
- Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH) - OrgoSolver.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Diisobutylaluminum Hydride Definition - Organic Chemistry Key Term - Fiveable.
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Application Notes and Protocols for Chemical Vapor Deposition of Aluminum Films with Triisobutylaluminum Precursor
Introduction: The Strategic Importance of High-Purity Aluminum Films
In the landscape of advanced materials and device fabrication, the deposition of high-purity aluminum films is a critical process. Aluminum's low resistivity, excellent adhesion to common substrates, and well-established processing make it an indispensable material for applications ranging from interconnects in microelectronics to reflective coatings in optics. Chemical Vapor Deposition (CVD) offers significant advantages over physical vapor deposition (PVD) techniques, particularly in achieving conformal coverage over high-aspect-ratio structures, a key demand in the fabrication of next-generation integrated circuits.
Triisobutylaluminum (TIBAL), an organoaluminum compound, has emerged as a preferred precursor for the CVD of aluminum due to its favorable decomposition characteristics. Unlike some other alkylaluminum precursors, TIBAL can be thermally decomposed to yield high-purity aluminum films with minimal carbon contamination when appropriate process parameters are employed. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of aluminum CVD using TIBAL, with a focus on safety, process optimization, and film characterization.
I. Fundamental Principles of TIBAL-Based Aluminum CVD
The successful deposition of high-quality aluminum films from TIBAL hinges on a sound understanding of the underlying chemical principles. The process is not merely a brute-force thermal decomposition but a nuanced interplay of surface chemistry and reaction kinetics.
A. The β-Hydride Elimination Pathway: A Key to High Purity
The thermal decomposition of TIBAL, Al(CH₂CH(CH₃)₂)₃, proceeds primarily through a β-hydride elimination reaction on the heated substrate surface. This reaction mechanism is crucial for obtaining carbon-free aluminum films.
The overall reaction can be summarized as:
Al(CH₂CH(CH₃)₂)₃(g) → Al(s) + 3 CH₂=C(CH₃)₂(g) + 1.5 H₂(g)
The process involves the following key steps:
-
Adsorption: Gaseous TIBAL molecules adsorb onto the heated substrate surface.
-
Surface Decomposition: The adsorbed TIBAL molecules undergo a surface-mediated β-hydride elimination. In this process, a hydrogen atom from a β-carbon of an isobutyl group is transferred to the aluminum atom, leading to the formation of a surface-bound aluminum hydride species and the release of isobutylene (CH₂=C(CH₃)₂).
-
Hydrogen Desorption: The surface-bound hydrogen atoms recombine and desorb as hydrogen gas (H₂).
-
Film Growth: The remaining aluminum atoms contribute to the growth of the aluminum film.
The elegance of this pathway lies in the clean abstraction of the organic ligands as stable, volatile isobutylene molecules, leaving behind pure aluminum.
Caption: Schematic of a Lab-Scale CVD System for TIBAL.
The precursor delivery system is critical for maintaining a stable and reproducible flow of TIBAL vapor into the reactor. A common method involves bubbling an inert carrier gas, such as argon, through the liquid TIBAL, which is maintained at a constant temperature in a heated bath to ensure a consistent vapor pressure.
B. Safety Precautions for Handling this compound
TIBAL is a pyrophoric material, meaning it can ignite spontaneously upon contact with air. [1][2][3][4][5]It also reacts violently with water. [2][4]Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear fire-resistant clothing, chemical-resistant gloves, and safety glasses with side shields. [1][2][3]A full-face shield is recommended.
-
Inert Atmosphere: Handle TIBAL in a glovebox or under an inert atmosphere (e.g., argon or nitrogen). [4]* Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) readily available. Do not use water or carbon dioxide extinguishers.
-
Spill Management: In case of a small spill, cover with dry sand or another inert absorbent material. [5]For larger spills, evacuate the area and contact emergency services.
C. Substrate Preparation
Proper substrate preparation is paramount for achieving good film adhesion and nucleation. [2][3][6]The goal is to remove any organic contaminants and the native oxide layer.
-
Degreasing: Ultrasonically clean the substrate in sequential baths of acetone and isopropyl alcohol for 10-15 minutes each.
-
Drying: Dry the substrate with a stream of dry nitrogen gas.
-
Oxide Removal (for Silicon Substrates): Immerse the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in deionized water) for 30-60 seconds to etch the native SiO₂.
-
Caution: HF is extremely hazardous. Handle with appropriate PPE and in a well-ventilated fume hood.
-
-
Final Rinse and Dry: Rinse the substrate thoroughly with deionized water and dry with nitrogen. Immediately load the substrate into the CVD reactor to minimize re-oxidation.
D. Step-by-Step Deposition Protocol
-
System Preparation:
-
Load the prepared substrate onto the heater in the reaction chamber.
-
Evacuate the chamber to a base pressure of <1 x 10⁻⁵ Torr.
-
Leak-check the system to ensure its integrity.
-
-
Heating and Stabilization:
-
Heat the substrate to the desired deposition temperature (e.g., 300°C).
-
Allow the temperature to stabilize for at least 30 minutes.
-
Heat the TIBAL bubbler to its setpoint (e.g., 40°C) and allow the temperature to stabilize.
-
-
Deposition:
-
Establish a stable flow of carrier gas (e.g., 100 sccm Ar) through the chamber.
-
Adjust the chamber pressure to the desired setpoint (e.g., 5 Torr) using a throttle valve.
-
Open the valve to introduce the TIBAL vapor into the reaction chamber by flowing a carrier gas through the bubbler (e.g., 5 sccm Ar).
-
Maintain these conditions for the desired deposition time.
-
-
Post-Deposition:
-
Close the TIBAL precursor valve.
-
Continue flowing the carrier gas to purge the chamber of any residual precursor.
-
Turn off the substrate heater and allow the substrate to cool to below 100°C under vacuum or in an inert atmosphere.
-
Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure before unloading the sample.
-
E. Waste Handling and Disposal
Unused TIBAL and contaminated materials must be handled as hazardous waste. [1][4][5][7][8]
-
Quenching: Small amounts of residual TIBAL can be quenched by slowly adding an inert, high-boiling point solvent like toluene, followed by the very slow, dropwise addition of isopropanol to deactivate the pyrophoric nature. This should be done in a fume hood and behind a safety shield.
-
Disposal: All TIBAL waste must be disposed of in accordance with local, state, and federal regulations. [1][4][5]
III. Characterization of Aluminum Films
After deposition, it is essential to characterize the aluminum films to ensure they meet the desired specifications.
| Property | Characterization Technique | Typical Values for High-Quality Films |
| Thickness and Uniformity | Profilometry, Ellipsometry | 100 - 500 nm, with <5% non-uniformity across a 4-inch wafer |
| Resistivity | Four-Point Probe | 2.7 - 3.5 µΩ·cm |
| Morphology and Grain Size | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Smooth surface with uniform grain size |
| Crystallinity and Orientation | X-ray Diffraction (XRD) | Polycrystalline with a preferred (111) orientation |
| Purity | X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES) | >99% Aluminum, with minimal carbon and oxygen contamination |
IV. Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Adhesion | Inadequate substrate cleaning, re-oxidation of the substrate surface. | Improve the substrate cleaning procedure. Minimize the time between cleaning and loading into the reactor. |
| High Resistivity | Carbon or oxygen contamination. | Optimize deposition temperature to be within the β-hydride elimination window. Check for leaks in the CVD system. |
| Poor Uniformity | Non-uniform substrate temperature, inconsistent precursor flow. | Verify temperature uniformity across the heater. Ensure the precursor delivery system is stable. |
| Rough Surface Morphology | Deposition temperature is too high, precursor flow rate is excessive. | Reduce the deposition temperature. Lower the TIBAL flow rate. |
| No Film Growth | Precursor delivery issue, substrate temperature too low. | Check the TIBAL bubbler and delivery lines. Verify the substrate temperature with a calibrated thermocouple. |
V. Conclusion
The chemical vapor deposition of aluminum films from this compound is a powerful technique for producing high-quality, conformal coatings for a variety of applications. Success with this process requires a thorough understanding of the underlying chemistry, meticulous attention to safety protocols, and precise control over process parameters. By following the guidelines and protocols outlined in this application note, researchers can confidently and safely deposit aluminum films with the desired properties for their specific needs.
VI. References
-
Gelest, Inc. (n.d.). OMAL082: this compound. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022, March 8). Safety Data Sheet: Triisobutylaluminium. Retrieved from [Link]
-
Korvus Technology. (n.d.). Understanding Substrate Preparation for PVD Coating. Retrieved from [Link]
-
Vapormatt. (n.d.). Preparation for coating. Retrieved from [Link]
-
CVD Co. (n.d.). What Is The Role Of Substrate In Cvd? The Blueprint For High-Quality Thin Films. Retrieved from [Link]
-
Exposome-Explorer. (2013, July 9). This compound Line Flush. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., & Dubois, L. H. (1989). Surface chemistry of aluminum chemical vapor deposition from this compound. MRS Proceedings, 131, 665.
-
Bent, B. E., Nuzzo, R. G., & Dubois, L. H. (1991). Surface organometallic chemistry in the chemical vapor deposition of aluminum films using this compound: β-hydride and β-alkyl elimination reactions of surface alkyl intermediates. Journal of the American Chemical Society, 111(5), 1634-1644.
-
Green, M. L., Levy, R. A., Nuzzo, R. G., & Coleman, E. (1985). Aluminum films prepared by metal-organic low pressure chemical vapor deposition. Thin Solid Films, 132(1-4), 27-35.
-
Mantle, H., & Wight, D. W. (1994). The chemical vapor deposition of aluminum from trimethylamine-stabilized alane. Journal of Materials Chemistry, 4(7), 1133-1137.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Simka, O., & Törndahl, T. (2012). Substrate Dosing with TiCl4 as a Surface Pretreatment for CVD and ALD of Al for Future IC Interconnects. ECS Transactions, 45(3), 133-141.
-
S. M. Sze. (2007). Physics of Semiconductor Devices. John Wiley & Sons.
-
Venables, J. A., Spiller, G. D. T., & Hanbücken, M. (1984). Nucleation and growth of thin films. Reports on Progress in Physics, 47(4), 399.
-
Wind, R. A., Jones, F. T., & Kool, T. W. (1995). A review of chemical vapor deposition of aluminum and its alloys. Journal of the Electrochemical Society, 142(10), 3465-3474.
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- 8. Common CVD malfunctions and troubleshooting methods-The best lab furnace manufacturer [lab-furnace.com]
Application Note: Triisobutylaluminum (TIBA) as a Versatile Cocatalyst for Metallocene-Mediated Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer synthesis, metallocene catalysts have revolutionized the production of polyolefins with precisely controlled microstructures, molecular weights, and molecular weight distributions.[1][2] The activation of these highly efficient single-site catalysts is paramount to achieving optimal polymerization activity and desired polymer properties. While methylaluminoxane (MAO) is a widely recognized activator, triisobutylaluminum (TIBA) has emerged as a powerful and versatile cocatalyst, offering distinct advantages in various polymerization systems.[3] This application note provides a comprehensive guide to the utilization of TIBA as a cocatalyst in metallocene-mediated polymerization, detailing its mechanism of action, practical protocols, safety considerations, and troubleshooting strategies.
TIBA's primary roles in metallocene-catalyzed polymerization are multifaceted. It serves as an efficient scavenger for impurities such as water and oxygen, which are potent catalyst poisons.[4] Additionally, TIBA functions as an alkylating agent, converting the metallocene precatalyst into its active cationic form, which is essential for initiating polymerization. Its ability to form coordination complexes with transition metals allows for precise control over polymer chain growth and structure, leading to the production of polymers with specific physical properties.[4]
Mechanism of Action: The Role of TIBA in Catalyst Activation
The activation of a metallocene procatalyst (typically a metallocene dihalide) by TIBA is a critical step in initiating the polymerization process. While not as potent an activator as MAO on its own, TIBA plays a crucial role in a multi-step activation process, often in conjunction with a borate activator or as a co-activator with MAO.[3][5][6]
The generally accepted mechanism involves two key functions of TIBA:
-
Scavenging: TIBA is highly reactive towards protic species like water, which can deactivate the metallocene catalyst. By reacting with these impurities, TIBA "cleans" the polymerization environment, ensuring the longevity and efficiency of the catalyst.[4]
-
Alkylation and Activation: TIBA alkylates the metallocene dihalide, replacing the halide ligands with isobutyl groups. This alkylated metallocene intermediate is then more susceptible to activation by a co-activator, such as a borate, which abstracts one of the isobutyl groups to generate the catalytically active cationic metallocene species. In some systems, particularly with specific metallocenes and under certain conditions, TIBA can also participate more directly in the formation of the active species.[3][7]
The following diagram illustrates the generalized activation pathway of a zirconocene dichloride procatalyst using TIBA in conjunction with a borate activator.
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- 5. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. osti.gov [osti.gov]
Application Notes and Protocols: The Use of Triisobutylaluminum in Fine Chemical Synthesis
Abstract
Triisobutylaluminum (TIBA) is a versatile and powerful organoaluminum reagent with significant applications in the synthesis of fine chemicals.[1][2] Its utility stems from its potent reducing capabilities, its role as a co-catalyst in polymerization reactions, and its participation in hydroalumination reactions. This guide provides an in-depth exploration of the practical applications of TIBA for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the safe handling of this pyrophoric compound.
Introduction to this compound (TIBA): Properties and Reactivity
This compound, with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a colorless, pyrophoric liquid that reacts violently with air and water.[3] This high reactivity necessitates handling under an inert atmosphere, such as nitrogen or argon.[3] TIBA is commercially available as a neat liquid or in solutions of hydrocarbon solvents.
The reactivity of TIBA is governed by the electron-deficient nature of the aluminum center and the presence of the isobutyl groups. It can act as a Lewis acid, a reducing agent, and an alkylating agent. A key characteristic of TIBA is its thermal decomposition above 50°C to form diisobutylaluminum hydride (DIBAL-H) and isobutene, a reaction that is fundamental to some of its synthetic applications.[4]
Table 1: Physical and Chemical Properties of this compound (TIBA)
| Property | Value |
| Chemical Formula | C₁₂H₂₇Al |
| Molar Mass | 198.33 g/mol |
| Appearance | Colorless liquid |
| Density | ~0.781 g/mL at 25°C |
| Boiling Point | 86°C at 10 mmHg |
| Melting Point | 1°C |
| Solubility | Soluble in aromatic and saturated aliphatic and alicyclic hydrocarbons. Reacts violently with water. |
| Stability | Thermally decomposes above 50°C. |
Safety and Handling of a Pyrophoric Reagent
The pyrophoric nature of TIBA demands strict adherence to safety protocols to prevent fires and explosions. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Safety glasses with side shields and a face shield
-
Chemical-resistant gloves (neoprene or nitrile)
Emergency Preparedness:
-
A Class D fire extinguisher (for combustible metals) must be readily accessible.
-
Never use water or carbon dioxide extinguishers on an organoaluminum fire.
-
A safety shower and eyewash station must be in close proximity.
Protocol 2.1: Safe Handling and Transfer of TIBA
Objective: To safely transfer a known quantity of TIBA solution from a commercial container to a reaction flask.
Materials:
-
Sure/Seal™ bottle of TIBA solution
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, nitrogen-flushed syringe with a long needle
-
Inert gas source (nitrogen or argon) with a manifold
-
Scrubbing system for exhaust gas
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Set up the reaction flask under a positive pressure of inert gas.
-
Carefully remove the protective cap from the Sure/Seal™ bottle.
-
Puncture the septum of the TIBA bottle with the needle of the syringe, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume of the TIBA solution into the syringe.
-
To prevent drips, draw a small amount of inert gas into the syringe after withdrawing the solution.
-
Swiftly and carefully transfer the syringe to the reaction flask and inject the TIBA solution.
-
Rinse the syringe immediately with a dry, inert solvent (e.g., toluene) and quench the rinsing by slowly adding it to a flask containing isopropanol under an inert atmosphere.
Diagram 2.1: Inert Atmosphere Transfer Setup
Caption: Workflow for the safe transfer of TIBA under an inert atmosphere.
Applications in Fine Chemical Synthesis
Selective Reduction of Esters to Aldehydes
While diisobutylaluminum hydride (DIBAL-H) is more commonly cited for the partial reduction of esters to aldehydes, TIBA can also be employed for this transformation.[1][3] The reaction's success hinges on the formation of a stable tetrahedral intermediate at low temperatures, which upon aqueous work-up, yields the aldehyde. Over-reduction to the primary alcohol is a potential side reaction if the temperature is not carefully controlled.
Causality: The bulky isobutyl groups of TIBA sterically hinder the coordination of a second equivalent of the reducing agent to the intermediate aldehyde, especially at low temperatures. This steric hindrance, combined with the controlled stoichiometry, allows for the isolation of the aldehyde product.
Protocol 3.1.1: Partial Reduction of an Aromatic Ester to an Aldehyde
Objective: To synthesize 4-methoxybenzaldehyde from methyl 4-methoxybenzoate using TIBA.
Materials:
-
Methyl 4-methoxybenzoate
-
This compound (1.0 M solution in toluene)
-
Anhydrous toluene
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve methyl 4-methoxybenzoate (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TIBA solution (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then slowly add 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Comparison of Reducing Agents for Ester to Aldehyde Conversion
| Reducing Agent | Typical Reaction Temperature | Selectivity | Notes |
| This compound (TIBA) | -78 °C | Good | Can over-reduce to the alcohol if not carefully controlled. |
| Diisobutylaluminum Hydride (DIBAL-H) | -78 °C | Excellent | Generally considered the reagent of choice for this transformation.[5] |
| Lithium tri-tert-butoxyaluminum hydride | -78 °C | Good | Less reactive than LiAlH₄, allowing for isolation of the aldehyde. |
Diagram 3.1: Reaction Mechanism for Ester Reduction
Caption: Simplified mechanism of ester reduction to an aldehyde using TIBA.
Hydroalumination of Alkynes
The addition of an Al-H bond across a carbon-carbon multiple bond, known as hydroalumination, is a powerful tool for the synthesis of vinylalanes. While DIBAL-H is often used for this purpose, TIBA can also serve as a precursor to the active hydride species.[6][7] The resulting vinylalanes are versatile intermediates that can be further functionalized.
Causality: The hydroalumination reaction typically proceeds via a syn-addition of the Al-H bond to the alkyne, leading to a cis-alkenylalane. The regioselectivity is influenced by both steric and electronic factors, with the aluminum atom generally adding to the less sterically hindered carbon of a terminal alkyne.
Protocol 3.2.1: Hydroalumination of a Terminal Alkyne
Objective: To synthesize (E)-1-iodooct-1-ene from 1-octyne via hydroalumination followed by iodination.
Materials:
-
1-Octyne
-
This compound (1.0 M solution in hexane)
-
Anhydrous hexane
-
Iodine
-
Anhydrous diethyl ether
-
1 M Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, nitrogen-flushed flask, add a solution of 1-octyne (1.0 eq) in anhydrous hexane.
-
Add TIBA solution (1.1 eq) and heat the mixture at 50 °C for 4 hours. This in-situ generates the DIBAL-H for the hydroalumination.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous diethyl ether.
-
Slowly add the iodine solution to the cooled vinylalane solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of 1 M sodium thiosulfate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Co-catalyst in Ziegler-Natta Polymerization
TIBA is a widely used co-catalyst in Ziegler-Natta polymerization of olefins, such as ethylene and propylene.[8][9] It serves multiple functions in the catalytic cycle.
Functions of TIBA in Ziegler-Natta Polymerization:
-
Alkylation of the transition metal center: TIBA alkylates the pre-catalyst (e.g., titanium tetrachloride), generating the active catalytic species.
-
Scavenging of impurities: TIBA reacts with and removes impurities like water and oxygen that would otherwise deactivate the catalyst.
-
Chain transfer agent: TIBA can participate in chain transfer reactions, which helps control the molecular weight of the resulting polymer.
Protocol 3.3.1: Laboratory-Scale Polymerization of Ethylene
Objective: To polymerize ethylene using a TiCl₄/TIBA Ziegler-Natta catalyst system.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
This compound (TIBA) solution
-
Anhydrous heptane
-
High-purity ethylene gas
-
Methanol
-
10% Hydrochloric acid in methanol
Procedure:
-
Set up a high-pressure reactor that has been thoroughly dried and purged with nitrogen.
-
Charge the reactor with anhydrous heptane.
-
Introduce the desired amount of TIBA solution into the reactor.
-
Add the TiCl₄ solution to the reactor. The order of addition of catalyst components can influence the polymerization process.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C) and maintain constant ethylene pressure.
-
After the desired reaction time, stop the ethylene feed and cool the reactor.
-
Vent the reactor and quench the reaction by adding methanol.
-
The polymer product will precipitate. Filter the polymer and wash it with a solution of 10% HCl in methanol to remove catalyst residues, followed by washing with pure methanol.
-
Dry the polyethylene product under vacuum.
Diagram 3.3: Simplified Ziegler-Natta Polymerization Cycle
Caption: The role of TIBA in the activation and propagation steps of Ziegler-Natta polymerization.
Conclusion
This compound is a highly valuable reagent in the arsenal of the synthetic chemist. Its applications range from selective reductions and stereocontrolled hydroaluminations to its critical role in industrial polymerization processes. A thorough understanding of its reactivity and, most importantly, strict adherence to safety protocols are paramount for its successful and safe utilization in the synthesis of fine chemicals. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively employ TIBA in their synthetic endeavors.
References
-
Partial Reduction of Esters to Aldehydes Using a Novel Modified Red-Al Reducing Agent. (n.d.). Retrieved from [Link]
- Winterfeldt, E. (1975). Applications of Diisobutylaluminium Hydride (DIBAH) and Triisobutylaluminium (TIBA) as Reducing Agents in Organic Synthesis. Synthesis, 1975(10), 617–630.
-
Hydroalumination of Alkenes and Alkynes by Primary Aluminum Hydrides under Mild Conditions. (2007). Request PDF. Retrieved from [Link]
-
Diisobutylaluminum Hydride (DIBAH, DIBAL). (n.d.). ResearchGate. Retrieved from [Link]
-
Importance of DIBAL-H. (n.d.). SlideShare. Retrieved from [Link]
-
Alkenylaluminium compounds. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chae, M.-J., et al. (2007). Chemoselective Reduction of Esters to Aldehydes by Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA). ResearchGate. Retrieved from [Link]
-
Diisobutylaluminium hydride. (n.d.). In Wikipedia. Retrieved from [Link]
-
Iron-catalysed hydroalumination of internal alkynes. (2022). Chemical Science. Retrieved from [Link]
-
Harcken, C. (n.d.). The synthesis of aldehydes through reduction has been previously covered in Houben. Retrieved from [Link]
-
Negishi, E.-i., et al. (2010). α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes. Practical Syntheses of Internal Vinyl Aluminums, Halides or Boronates. NIH. Retrieved from [Link]
-
DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Ester to Aldehyde - Common Conditions. (n.d.). Retrieved from [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Esters can be converted aldehydes using diisobutylaluminum hydride (DIBAH). (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Iron-catalysed hydroalumination of internal alkynes. (2022). PMC - NIH. Retrieved from [Link]
-
Synthesis and Characterization of Organoaluminum Compounds Containing the Trimethylsilylmethyl Substituent Al(CH2SiMe3)2Br, Al(C. (n.d.). DTIC. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
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Kissin, Y. V., & Mink, R. I. (2010). Ethylene Polymerization Reactions with Multicenter Ziegler-Natta Catalysts—Manipulation of Active Center Distribution. Wiley Online Library. Retrieved from [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester. Retrieved from [Link]
-
Ziegler-Natta Polymerizations. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Ziegler-Natta Polymerization of Ethylene. (2021). YouTube. Retrieved from [Link]
-
Organoaluminium. (n.d.). chemeurope.com. Retrieved from [Link]
-
The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst. (2019). MDPI. Retrieved from [Link]
-
An Investigation on Polymerization of Ethylene by Ziegler-Natta Catalyst in the Presence of a Promoter: Polymerization Behavior and Polymer Microstructure. (2018). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]
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A Practical Guide to the Safe Handling and Dispensing of Triisobutylaluminum (TIBAL) in the Laboratory
Abstract
Triisobutylaluminum (TIBAL), a highly reactive organoaluminum compound, is a cornerstone reagent in modern chemical synthesis, particularly as a co-catalyst in olefin polymerization and as a potent reducing agent.[1][2][3][4] Its utility, however, is matched by its significant hazards; TIBAL is pyrophoric, igniting spontaneously upon contact with air, and reacts violently with water.[2][3][5][6] This guide provides a comprehensive, in-depth protocol for the safe handling and dispensing of TIBAL in a laboratory setting. It is intended for researchers, scientists, and drug development professionals, offering a framework built on extensive safety data, established protocols, and practical insights to mitigate the inherent risks associated with this powerful reagent.
Understanding the Reagent: Properties and Hazards of TIBAL
A thorough understanding of TIBAL's chemical and physical properties is fundamental to its safe handling. TIBAL is a colorless to pale yellow liquid that is soluble in aliphatic and aromatic hydrocarbons but reacts violently with protic solvents like water and alcohols.[2][5] The primary hazard associated with TIBAL is its pyrophoric nature, meaning it can spontaneously ignite when exposed to air.[2][5][6] This extreme reactivity necessitates stringent handling protocols under an inert atmosphere.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | Al(CH₂CH(CH₃)₂)₃ | [5] |
| Molecular Weight | 198.32 g/mol | [5] |
| Appearance | Colorless, viscous liquid | [5] |
| Density | 0.788 g/cm³ at 20°C | [5] |
| Boiling Point | ~212°C at standard pressure | [5] |
| Melting Point | ~1°C | [5] |
| Flash Point | -23°C | [5] |
| Autoignition Temperature | Below 4°C | [5] |
| Stability | Decomposes above 50°C | [5][7] |
| Solubility | Soluble in hydrocarbons (hexane, toluene) | [5] |
| Incompatibilities | Water, alcohols, esters, halogenated compounds, oxidizing agents, acids, and strong bases.[2][3][8][9] |
The hazardous nature of TIBAL extends beyond its pyrophoricity. Contact with skin and eyes can cause severe chemical burns.[5][10][11] Inhalation of its vapors or combustion byproducts can lead to respiratory tract irritation and metal-fume fever.[3][5][10] Therefore, adherence to strict safety protocols is not merely a recommendation but an absolute requirement.
Pre-Dispensing Safety and Laboratory Setup
Before handling TIBAL, a meticulous preparation of the workspace and personnel is critical. This proactive approach is the first line of defense against accidents.
Engineering Controls
All manipulations of TIBAL must be performed within a certified chemical fume hood or a glove box to ensure isolation from air and moisture.[6] The fume hood sash should be kept at the lowest possible position during the procedure.[6] It is imperative to ensure that the work area is free of clutter and any flammable materials.[6] An inert gas source, such as nitrogen or argon, equipped with a bubbler to prevent over-pressurization, is essential for maintaining an inert atmosphere.[6][12]
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when working with TIBAL. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment for Handling TIBAL
| PPE Category | Specification | Rationale | Source(s) |
| Body Protection | Fire-resistant lab coat (e.g., Nomex) | Protects against fire hazards from pyrophoric materials. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves worn under neoprene or butyl rubber gloves) | Provides a barrier against chemical contact and allows for quick removal of the outer glove in case of contamination. | [8] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Protects against splashes, explosions, and exothermic reactions. | |
| Footwear | Closed-toe shoes made of a non-porous material | Protects feet from spills. |
Emergency Preparedness
Before starting any work, ensure the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher are known.[6] For TIBAL fires, a Class D fire extinguisher (for combustible metals) or dry powder extinguishing agents like powdered lime (calcium oxide) or dry sand are required.[1] Water, carbon dioxide, and standard dry chemical extinguishers must never be used on TIBAL fires as they can react violently with the reagent. [13]
Step-by-Step Dispensing Protocols
The choice of dispensing method depends on the volume of TIBAL required. For small volumes (<10-15 mL), a syringe transfer is appropriate, while for larger volumes, the cannula (double-tipped needle) technique is safer and recommended.[14][15]
Workflow for TIBAL Dispensing
The following diagram illustrates the general workflow for safely dispensing TIBAL.
Caption: General workflow for handling and dispensing this compound.
Protocol 1: Dispensing Small Volumes (<15 mL) via Syringe
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[6] The reaction vessel should be equipped with a septum and under a positive pressure of inert gas vented through a bubbler.
-
Reagent Bottle Setup: Securely clamp the TIBAL reagent bottle (e.g., Sure/Seal™ bottle) in the fume hood.[6]
-
Inert Gas Inlet: Insert a needle connected to the inert gas line through the septum of the reagent bottle, ensuring the needle tip is above the liquid level. This will equalize the pressure as the liquid is withdrawn.
-
Syringe Preparation: Select a gas-tight syringe with a Luer-lock tip that is at least twice the volume of the liquid to be transferred.[6][15] Purge the syringe with inert gas several times.
-
Withdrawing TIBAL: Insert a long, wide-gauge needle attached to the prepared syringe through the septum and into the TIBAL solution. Slowly draw the desired volume of liquid into the syringe.[16] To avoid bubbles, do not pull the plunger back too quickly.[15][16]
-
Removing Excess and Gas Plug: Once the desired volume is obtained, carefully withdraw the needle tip into the headspace above the liquid. Gently push the plunger to expel any gas bubbles and excess reagent back into the bottle. Then, pull the plunger back slightly to create a small "plug" of inert gas in the needle. This prevents the pyrophoric reagent at the needle tip from igniting upon withdrawal from the septum.
-
Transfer to Reaction Vessel: Promptly withdraw the syringe from the reagent bottle and insert it into the septum of the reaction vessel. Dispense the TIBAL solution into the reaction mixture.
-
Syringe Cleaning: Immediately after dispensing, rinse the syringe and needle with a dry, inert solvent (e.g., hexane or toluene) and then quench the rinsings in a separate flask containing isopropanol.
Protocol 2: Dispensing Large Volumes (>15 mL) via Cannula (Double-Tipped Needle)
-
Preparation: Follow the same preparation steps as for the syringe transfer. The receiving flask must be under a positive pressure of inert gas and vented through a bubbler.
-
Reagent Bottle Setup: Securely clamp the TIBAL reagent bottle.
-
Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle, ensuring the tip is below the surface of the liquid. The other end of the cannula should be inserted through the septum of the receiving flask, with the tip above the level of the solvent in the flask.
-
Initiating Transfer: To initiate the transfer, a slight positive pressure of inert gas is applied to the headspace of the reagent bottle. This can be achieved by carefully adjusting the inert gas flow. The pressure differential will cause the liquid to flow from the reagent bottle to the receiving flask.[12]
-
Monitoring the Transfer: Monitor the transfer closely. The rate of transfer can be controlled by adjusting the depth of the cannula in the receiving flask's headspace (raising it will slow the transfer).
-
Completing the Transfer: Once the desired volume has been transferred, raise the cannula in the reagent bottle so that the tip is in the headspace. The inert gas will then flush the remaining liquid from the cannula into the receiving flask.
-
Cannula Removal and Cleaning: Remove the cannula from the receiving flask first, and then from the reagent bottle. Immediately clean the cannula by flushing it with a dry, inert solvent, and quench the rinsings as described for the syringe.
Quenching, Waste Disposal, and Emergency Procedures
Proper quenching and disposal procedures are as critical as the handling and dispensing steps.
Quenching of Residual TIBAL and Contaminated Glassware
Any residual TIBAL, including that in reaction vessels or on contaminated equipment, must be quenched safely.
-
Dilution: Dilute the TIBAL-containing solution with a high-boiling, non-reactive solvent like toluene or hexane.[17]
-
Cooling: Cool the mixture in an ice bath (0°C).[18]
-
Slow Addition of Quenching Agent: Under an inert atmosphere and with vigorous stirring, slowly add a less reactive alcohol, such as isopropanol, dropwise.[18]
-
Addition of More Reactive Quenchers: Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the slow addition of water.[18]
-
Neutralization: After the quenching is complete, neutralize the solution with a weak acid like citric or acetic acid.[18] The resulting solution can then be disposed of as hazardous waste according to institutional guidelines.
Emergency Response
In the event of a spill or fire, a calm and rapid response is essential.
Caption: Decision tree for responding to a this compound spill.
-
Small Spills: If a small spill occurs, immediately smother it with a generous amount of dry sand, powdered lime, or other Class D absorbent material.[1][8] Do not use water or combustible materials. Once the material is covered, carefully and slowly quench the residue with isopropanol.
-
Large Spills or Fire: In the event of a large spill or if a fire ignites, evacuate the area immediately and activate the fire alarm. Call for emergency assistance and inform them of the nature of the chemical involved. Do not attempt to fight a large TIBAL fire without proper training and equipment.
-
Personnel Contamination: If TIBAL comes into contact with skin or clothing, immediately proceed to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower. Seek immediate medical attention.
Conclusion
This compound is an invaluable reagent in chemical synthesis, but its pyrophoric and reactive nature demands the utmost respect and caution. By adhering to the principles of meticulous preparation, utilizing appropriate engineering controls and personal protective equipment, and following established, safe dispensing and quenching protocols, researchers can confidently and safely harness the synthetic power of TIBAL. This guide serves as a foundational document, and it is incumbent upon all users to supplement this information with institution-specific safety training and a thorough review of the Safety Data Sheet (SDS) before commencing any work.
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UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
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TUODA INDUSTRY LIMITED. This compound(TIBA) - Global Chemical Supplier. Retrieved from [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Triisobutylaluminium. Retrieved from [Link]
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New Jersey Department of Health. Common Name: TRIISOBUTYL ALUMINUM HAZARD SUMMARY. Retrieved from [Link]
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ResearchGate. (PDF) Triisobutylaluminium-promoted formation of lanthanide hydrides. Retrieved from [Link]
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Application Notes and Protocols for the Safe Quenching of Triisobutylaluminum Reactions
Introduction: Navigating the Reactivity of Triisobutylaluminum
This compound (TiBAL or TIBAL), with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a powerful organoaluminum reagent indispensable in modern organic synthesis and polymer chemistry.[1][2] Its utility as a potent reducing agent, a Lewis acid, and a co-catalyst in Ziegler-Natta polymerization is well-established.[1][3][4] However, its high reactivity is a double-edged sword. TiBAL is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[3][5] Furthermore, it reacts with extreme violence with water and other protic reagents, a reaction that is highly exothermic and releases flammable isobutane gas.[3][6]
Part 1: The Mechanistic Underpinnings of a Safe Quench
A successful quench is not merely the addition of a deactivating agent; it is a controlled chemical reaction. Understanding the causality behind the procedure is paramount for ensuring safety and efficacy.
The Quenching Reaction: A Stepwise Neutralization
The fundamental reaction involves the protonolysis of the aluminum-carbon bonds in TiBAL. A protic quenching agent (H-Z) reacts with TiBAL to form diisobutylaluminum species and release isobutane gas.
Al(iBu)₃ + H-Z → (iBu)₂Al-Z + iBu-H (Isobutane)
This reaction is highly exothermic. The direct use of a highly reactive protic source like water can proceed with explosive force.[6][7] The core principle of a safe quench is therefore to deactivate the TiBAL in a stepwise manner, using a sequence of reagents with increasing reactivity. This allows the heat and gas generated to be managed at a safe and controllable rate.[8][9]
The Challenge of Aluminum Byproducts
The quenching process ultimately converts TiBAL into aluminum salts, such as aluminum hydroxide (Al(OH)₃) after a full aqueous quench. These salts are notoriously prone to forming gelatinous, difficult-to-filter precipitates that can complicate product isolation.[10] Later sections will detail workup procedures, such as the use of Rochelle's salt, to mitigate this common issue by forming soluble complexes with the aluminum ions.[10][11]
Core Safety Tenets
Every protocol described in this guide is built upon these non-negotiable principles:
-
Inert Atmosphere: All operations involving TiBAL, including the initial stages of quenching, must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[5][8]
-
Strict Temperature Control: The reaction vessel must be maintained at a low temperature (typically 0 °C to -78 °C) using an appropriate cooling bath to absorb the heat of reaction.[8][10][12]
-
Dilution: The reaction mixture should be sufficiently diluted with an inert, high-boiling solvent (e.g., toluene, heptane) to act as a heat sink and moderate the reaction rate.[12]
-
Slow, Controlled Addition: The quenching agent must be added slowly and dropwise, ideally via a pressure-equalizing addition funnel or a syringe pump, to prevent a runaway reaction.[8][12]
-
Efficient Agitation: Vigorous mechanical or magnetic stirring is essential to ensure rapid mixing and heat dissipation, preventing the formation of localized hot spots.[8]
-
Pressure Management: The reaction must be performed in a system open to a bubbler to safely vent the isobutane gas produced. Never perform a quench in a sealed vessel. [8][13]
Part 2: Selection of Quenching Agents
The choice of quenching agent is critical and depends on the scale and concentration of the TiBAL being quenched. The general strategy is to proceed from a mild, less reactive agent to a more potent one.
| Quenching Agent | Class | Reactivity | Use Case & Rationale |
| Ethyl Acetate | Ester | Low | An excellent initial quencher. TiBAL reduces the ester in a controlled manner. This is a non-protic quench, generating less gas initially compared to alcohols.[10] |
| Isopropanol | Secondary Alcohol | Moderate | The most common first-choice protic quencher. Its reactivity is moderate, making the reaction easier to control than with methanol or water.[8][9] |
| Ethanol | Primary Alcohol | Moderate-High | More reactive than isopropanol. Used as an intermediate step after isopropanol addition is complete and the exotherm has subsided. |
| Methanol | Primary Alcohol | High | A highly reactive protic quencher. Used after isopropanol/ethanol to ensure more complete deactivation of the organoaluminum species.[14] |
| Water | Protic | Very High | The final quencher. It is only added after the reaction has been thoroughly pacified with alcohols and shows no further exotherm. Direct addition to active TiBAL is extremely dangerous.[8][15] |
| Rochelle's Salt | Aqueous Solution | Workup Agent | A saturated aqueous solution of potassium sodium tartrate used after the quench is complete to chelate aluminum salts and break up gelatinous emulsions, facilitating extraction.[10] |
| Sat. aq. NH₄Cl | Aqueous Solution | Workup Agent | A mildly acidic workup solution that hydrolyzes aluminum alkoxides. Can also help manage emulsions.[10] |
Part 3: Visualization of Workflow and Setup
A clear plan and proper equipment setup are crucial for safety. The following diagrams illustrate the decision-making process and the recommended experimental apparatus.
Caption: Decision tree for the stepwise quenching of TiBAL.
Caption: Recommended apparatus for a controlled TiBAL quench.
Part 4: Standard Operating Protocols
Disclaimer: These protocols are intended for trained chemical researchers. A thorough risk assessment must be conducted before any operation. Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses with side shields, a face shield, and chemical-resistant gloves.[1][16][17] All operations must be performed in a certified chemical fume hood.
Protocol 1: Standard Quench of a Dilute TiBAL Reaction Mixture
This protocol is for quenching a completed reaction where TiBAL was used as a reagent and is presumed to be largely consumed.
-
Preparation and Cooling:
-
Ensure the reaction flask is securely clamped and equipped with a magnetic stir bar, a low-temperature thermometer, an inert gas inlet, and an addition funnel. The gas line should be vented through an oil bubbler.
-
Maintain a positive flow of inert gas (Nitrogen or Argon).
-
Cool the reaction vessel to 0 °C using an ice-water bath. Ensure the cooling bath has sufficient capacity to absorb the expected exotherm.
-
Ensure stirring is vigorous.
-
-
Initial Quench with Isopropanol:
-
Slowly add dry isopropanol to the reaction mixture via the addition funnel. The initial addition should be drop-by-drop.
-
Carefully monitor the internal temperature and the rate of gas evolution from the bubbler.
-
Maintain the internal temperature below 10 °C. If the temperature rises rapidly or gas evolution becomes too vigorous, immediately stop the addition and allow the reaction to subside before resuming at a slower rate.[18]
-
-
Intermediate Quench with Methanol:
-
Once the addition of isopropanol is complete and the exotherm and gas evolution have ceased, you may proceed to the next step.
-
Slowly add methanol via the addition funnel. While the reaction should be less vigorous at this stage, continue to monitor the temperature and gas evolution closely.
-
-
Final Quench with Water:
-
After the methanol addition is complete and the reaction is quiescent, you can proceed to the final and most hazardous step.
-
EXTREME CAUTION IS ADVISED. Add water dropwise. Even after quenching with alcohols, pockets of unreacted aluminum alkyls may remain that can react violently with water.[8][9]
-
If any significant exotherm or gas evolution is observed, stop the addition immediately.
-
Once the addition of water is complete with no further reaction, allow the mixture to slowly warm to room temperature while stirring for an additional 1-2 hours to ensure the quench is complete.[9]
-
Protocol 2: Quenching of Excess or Neat this compound
This protocol is for destroying larger quantities of unused TiBAL solution. The key difference is the initial, significant dilution step.
-
Preparation and Dilution:
-
In a suitably large flask equipped as described in Protocol 1, add a volume of dry, inert, high-boiling solvent (e.g., toluene or heptane) that is at least 10-20 times the volume of the TiBAL solution to be quenched.
-
Cool the solvent to 0 °C under an inert atmosphere with vigorous stirring.
-
Using cannula transfer or a syringe, slowly add the TiBAL solution to the cold solvent. Never add the solvent to the neat TiBAL.
-
-
Stepwise Quenching:
-
Once the TiBAL solution has been fully diluted, proceed with the stepwise quenching procedure exactly as described in Protocol 1, starting with the slow, dropwise addition of isopropanol, followed by methanol, and finally water.
-
The larger scale necessitates even greater caution. Monitor the temperature and gas evolution with extreme vigilance.
-
Protocol 3: Post-Quench Workup to Manage Aluminum Salts
After the quench is complete and the mixture is at room temperature, the resulting aluminum salts often form a thick, unmanageable slurry.
-
Using Rochelle's Salt (Potassium Sodium Tartrate):
-
Prepare a saturated aqueous solution of Rochelle's salt.
-
Add the Rochelle's salt solution to the quenched reaction mixture and stir vigorously.
-
Continue stirring (this may take several hours or overnight) until the gelatinous precipitate dissolves and two clear, easily separable layers are formed. The tartrate ions chelate the aluminum, forming a soluble complex.[10]
-
The organic layer containing the desired product can now be separated, and the aqueous layer can be extracted with a suitable organic solvent.
-
Emergency Procedures
-
Spills: In the event of a small spill, immediately cover the material with a dry, non-reactive absorbent powder like dry sand, calcium oxide (lime), or diatomaceous earth.[16] DO NOT USE WATER OR ANY COMBUSTIBLE MATERIALS. Evacuate the area and contact your institution's environmental health and safety office.[12][16]
-
Fire: A TiBAL fire must be extinguished with a Class D fire extinguisher or by smothering with dry sand.[9][16] DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS , as they will react violently with the organoaluminum compound.[3][7]
References
- This compound (TIBA): Uses, Safety & Supplier Guide. (2025). Vertex AI Search.
- This compound Line Flush - Safety Data Sheet. (2023). Chevron Phillips Chemical.
- Safety Data Sheet: Triisobutylaluminium. (2022). Chemos GmbH&Co.KG.
- This compound - Safety D
- This compound. CAMEO Chemicals, NOAA.
- This compound Line Flush - Safety D
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- This compound SDS, 100-99-2 Safety D
- Snyder, C. D. (1966). Preparation of this compound. U.S. Patent No. 3,259,644.
- Henderson, K. (2015). Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. University of Notre Dame.
- Triisobutylaluminium. Chongqing Chemdad Co., Ltd.
- Triisobutylaluminium. Wikipedia.
- Pyrophorics - Aluminum alkyls - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry.
- WORKING WITH PYROPHORIC COMPOUNDS. (2021). University of Toronto.
- Quenching and Disposal of Liquid Pyrophoric Materials. Princeton University Environmental Health and Safety.
- This compound.
- This compound - CannaBusiness. (2022). Future4200.
- Cosgrove, K. L., & McGeary, R. P. (2009). A Convenient Triisobutylaluminium (TIBAL)-Promoted Johnson-Claisen Approach to γ,δ-Unsaturated Alcohols. Synlett, 2009(11), 1749-1752.
- Technical Support Center: Quenching Protocols for Ethoxydiisobutylaluminium Reactions. (2025). Benchchem.
- TIBAL Product D
- Quenching guide. (2022). Reddit r/Chempros.
- Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
- Safety Protocols for Quenching Reactions Containing Aluminum Perchlor
- This compound(TIBA). TUODA INDUSTRY LIMITED.
- Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
- Faust, R., & Iván, B. (2015). End-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes: comparison of AlCl3 and TiCl4 catalysts. Polymer Chemistry, 6(15), 2859-2866.
- Loring, J. S., et al. (2022).
- quenching with ethyl formate?. (2013). Sciencemadness Discussion Board.
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Application Notes & Protocols: Triisobutylaluminum (TIBA) in Stereoselective Synthesis
Abstract
Triisobutylaluminum (TIBA) is a versatile organoaluminum reagent with significant applications extending beyond its traditional role as a co-catalyst in polymerization.[1] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of TIBA in stereoselective synthesis. We will explore its utility in diastereoselective reductions of cyclic ketones, chelation-controlled additions to carbonyl compounds, and its crucial function in stereocontrolled polymerization. The narrative emphasizes the mechanistic rationale behind experimental designs and provides validated, step-by-step protocols for key transformations.
Introduction: The Dual Nature of this compound
This compound, often abbreviated as TIBA or TIBAL, is a colorless, pyrophoric liquid organoaluminum compound.[1] Structurally, it exists as a dimer, [(CH₃)₂CHCH₂]₂Al(μ-H)₂Al[CH₂CH(CH₃)₂]₂, featuring bridging hydride ligands. While it is a powerful reducing agent, its large steric bulk and Lewis acidic character are the twin pillars of its utility in stereoselective synthesis.
-
Lewis Acidity: The electron-deficient aluminum center in TIBA allows it to coordinate with Lewis basic functional groups, most notably carbonyl oxygens. This coordination activates the carbonyl group towards nucleophilic attack and can lock the substrate in a specific conformation, thereby directing the approach of a nucleophile or hydride.[2]
-
Steric Hindrance: The three bulky isobutyl groups surrounding the aluminum center play a critical role in facial selectivity. They effectively block one face of a coordinated substrate, compelling a reagent to approach from the less hindered side. This principle is fundamental to its application in the stereoselective reduction of substituted cyclic ketones.[3][4]
These two properties, often working in concert, allow TIBA to influence the three-dimensional outcome of a reaction, leading to the preferential formation of one stereoisomer over others.
Diastereoselective Reduction of Cyclic Ketones
One of the most well-documented applications of TIBA in stereoselective synthesis is the reduction of substituted cyclohexanones. The stereochemical outcome of these reductions is largely dictated by the steric environment of the ketone and the bulky nature of the reducing agent.
Mechanistic Rationale: Axial vs. Equatorial Attack
The reduction of a cyclohexanone can produce two diastereomeric alcohols: one from axial attack of the hydride and another from equatorial attack. With small hydride reagents like sodium borohydride, the product distribution is often governed by a balance of torsional and steric strain in the transition state (Felkin-Anh model). However, with a sterically demanding reagent like TIBA, the dominant factor becomes the steric hindrance to the approach of the reagent.
TIBA preferentially attacks from the less hindered equatorial face, delivering a hydride to the carbonyl carbon and resulting in the formation of the axial alcohol. This is particularly pronounced in cyclohexanones with bulky substituents that further obstruct the axial face.
Visualization: Stereoselective Reduction Workflow
Caption: Workflow for the stereoselective reduction of a cyclic ketone using TIBA.
Protocol: Diastereoselective Reduction of 4-tert-Butylcyclohexanone
This protocol describes the reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol, demonstrating the high diastereoselectivity achievable with TIBA.
Materials:
-
4-tert-Butylcyclohexanone
-
This compound (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Methanol
-
Rochelle's salt (Potassium sodium tartrate) solution (1 M aqueous)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in anhydrous toluene (20 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (7.13 mL, 7.13 mmol, 1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 1 M Rochelle's salt solution (30 mL) and stir vigorously for 1 hour until two clear layers form.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 10:1 hexanes:ethyl acetate) to yield cis-4-tert-butylcyclohexanol.
Expected Outcome: The reaction typically affords the cis-alcohol as the major product with a diastereomeric ratio (cis:trans) exceeding 95:5.
| Substrate | Major Product | Diastereomeric Ratio (dr) |
| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | >95:5 |
| 3,3,5-Trimethylcyclohexanone | cis-3,3,5-Trimethylcyclohexanol | >98:2[3] |
Chelation-Controlled Stereoselective Reactions
The Lewis acidity of TIBA enables its use in chelation-controlled reactions, where it coordinates to two or more Lewis basic sites within a substrate.[2] This coordination creates a rigid, cyclic intermediate that biases the trajectory of an incoming nucleophile, leading to high diastereoselectivity.[5][6] This strategy is particularly effective for additions to α- or β-alkoxy carbonyl compounds.
Mechanistic Rationale: The Power of a Pre-organized Transition State
In the absence of a chelating metal, additions to chiral α-alkoxy aldehydes are often governed by the Felkin-Anh model, which predicts the formation of the anti-diol product. However, when a Lewis acid like TIBA is introduced, it can form a five- or six-membered chelate with the carbonyl oxygen and the α-alkoxy group. This chelation locks the conformation of the substrate, and the subsequent nucleophilic attack occurs from the less hindered face, leading to the syn-diol product. This reversal of stereoselectivity is a hallmark of chelation control.[2]
Visualization: Chelation vs. Non-Chelation Control
Caption: Comparison of non-chelation and TIBA-mediated chelation control pathways.
Protocol: Chelation-Controlled Aldol-Type Reaction
This protocol outlines a general procedure for a TIBA-mediated, chelation-controlled addition of a silyl enol ether to a chiral α-benzyloxy aldehyde.
Materials:
-
Chiral α-benzyloxy aldehyde
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
This compound (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Under a nitrogen atmosphere, dissolve the α-benzyloxy aldehyde (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Add this compound (1.1 mL, 1.1 mmol, 1.1 equivalents) dropwise. Stir the mixture for 30 minutes at -78 °C to allow for chelate formation.
-
Add the silyl enol ether (1.2 mmol, 1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via flash column chromatography to isolate the syn-aldol adduct.
Trustworthiness of the Protocol: The pre-complexation step (Step 3) is critical for establishing chelation control. A 30-minute incubation period is generally sufficient for the formation of the rigid aluminum chelate, which is the cornerstone of the stereochemical outcome. The low reaction temperature (-78 °C) minimizes background non-chelated reactions, ensuring high diastereoselectivity.
Role in Stereocontrolled Polymerization
TIBA is a cornerstone component of Ziegler-Natta and metallocene catalyst systems used in the stereocontrolled polymerization of olefins, such as propylene.[7][8][9] While the transition metal (e.g., titanium or zirconium) is the site of polymerization, TIBA plays several indispensable roles that directly influence the stereoregularity of the resulting polymer.
Key Functions of TIBA in Stereocontrolled Polymerization:
-
Alkylation and Activation: TIBA alkylates the transition metal precursor, generating the active catalytic species.
-
Scavenging: It reacts with and neutralizes impurities (e.g., water, oxygen) that would otherwise poison the highly sensitive polymerization catalyst.[1]
-
Co-catalyst/Activator: In many systems, particularly with metallocenes, TIBA or its derivative, methylaluminoxane (MAO), acts as a co-catalyst that generates the cationic, coordinatively unsaturated metal center required for catalysis.[10]
The structure of the aluminum co-catalyst and its interaction with the primary catalyst can influence the geometry of the active site, which in turn dictates the stereochemistry of monomer insertion, leading to isotactic or syndiotactic polymers.[8][11]
Safety and Handling
CRITICAL: this compound is highly pyrophoric and reacts violently with water and protic solvents. All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques. Personal protective equipment, including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory. All reactions should be performed in a well-ventilated chemical fume hood.
References
-
Applications of Diisobutylaluminium Hydride (DIBAH) and Triiso-butylaluminium (TIBA) as reducing agents in organic synthesis. ResearchGate. Available at: [Link]
-
Reduction of Ketones with this compound. The Stereochemistry of Reduction of 3,3,5-Trimethylcyclohexanone. ACS Publications. Available at: [Link]
-
Stereoselectivity in organic synthesis. University of Auckland. Available at: [Link]
-
This compound (TIBA): Uses, Safety & Supplier Guide. Molbase. Available at: [Link]
-
This compound as cocatalyst for zirconocenes. I. Sterically opened zirconocene/triisobutylaluminum/perfluorophenylborate as highly effective ternary catalytic system for synthesis of low molecular weight polyethylenes. ResearchGate. Available at: [Link]
-
Stereochemistry of reduction of substituted cyclohexanones with this compound and diisobutylaluminum hydride. ACS Publications. Available at: [Link]
-
Stereoselective reactions of α,β-epoxy-aldehydes; the formation of “chelation controlled” products. ResearchGate. Available at: [Link]
-
Recent Advances in Stereocontrolled Polymerization. University of Illinois. Available at: [Link]
-
31.2 Stereochemistry of Polymerization: Ziegler–Natta Catalysts. NC State University Libraries. Available at: [Link]
-
30.2: Stereochemistry of Polymerization - Ziegler-Natta Catalysts. Chemistry LibreTexts. Available at: [Link]
-
Stereochemical control in homogeneous Ziegler‐Natta catalysts. Sci-Hub. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Safe Handling of Triisobutylaluminum (TIBAL)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Triisobutylaluminum (TIBAL). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to ensure you can work with this powerful reagent safely and effectively. This guide is structured in a question-and-answer format to directly address the specific issues and questions you may encounter.
Section 1: Understanding the Pyrophoric Nature of TIBAL
Q1: What makes this compound (TIBAL) pyrophoric?
A1: this compound (CAS 100-99-2) is an organoaluminum compound that is pyrophoric, meaning it ignites spontaneously upon contact with air.[1][2] This extreme reactivity stems from the high polarity of the aluminum-carbon (Al-C) bond. The aluminum center is electron-deficient, making it a strong Lewis acid with a high affinity for oxygen and water.[3] When exposed to air, TIBAL reacts violently with both oxygen and moisture, leading to rapid oxidation that releases a significant amount of heat, causing it to ignite.[2][4] This reactivity is fundamental to its utility as a co-catalyst and scavenger in polymerization and chemical synthesis, but it also dictates the stringent safety protocols required for its handling.[3][5]
Q2: I have a solution of TIBAL in hexane. Is it still considered pyrophoric?
A2: It depends on the concentration. While neat TIBAL is always pyrophoric, solutions in hydrocarbon solvents may or may not be.[2] Generally, solutions with a concentration greater than 20% by weight in solvents like hexane or heptane are still considered pyrophoric and will ignite upon air exposure.[6][7] Solutions below this concentration are typically not pyrophoric but remain extremely reactive with water and air.[6] They can still fume, generate heat, and release flammable gases upon exposure.[8] Crucially, you must always treat any solution of TIBAL as highly hazardous and handle it under an inert atmosphere, regardless of concentration.
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Q3: What is the mandatory PPE for handling TIBAL, even for a small-scale reaction?
A3: There is no room for compromise on PPE when handling any amount of TIBAL. The minimum required PPE includes:
-
Flame-Resistant (FR) Lab Coat: A lab coat made of materials like Nomex® is required.[9][10] Standard cotton or polyester-blend lab coats are flammable and can melt, causing severe burns.[11]
-
Chemical Splash Goggles & Face Shield: Full eye and face protection is mandatory.[9][12] Safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard must be worn, and a full-face shield is required to protect against splashes or potential explosions.[10][11]
-
Chemical-Resistant Gloves: While manual dexterity is important, hand protection is critical. Nitrile gloves are often used but are combustible.[9] A common and recommended practice is to wear a pair of nitrile gloves underneath a pair of neoprene or other robust, chemical-resistant gloves.[13] For larger quantities, heavy, fire-resistant gloves are recommended.[11]
-
Appropriate Attire: Wear long pants and fully enclosed shoes made of natural fibers (e.g., leather).[11] Avoid synthetic clothing, which can melt in a fire.[9]
Q4: When is a glovebox required versus a fume hood?
A4: The choice between a glovebox and a fume hood depends on the scale and complexity of the operation.
-
Glovebox: A glovebox with an inert atmosphere (e.g., nitrogen or argon) is the ideal and most robust engineering control for handling pyrophoric materials like TIBAL.[9][10] It provides the highest level of protection by completely isolating the reagent from the atmosphere. All transfers of neat TIBAL and pyrophoric solids should ideally be performed in a glovebox.[11][13]
-
Fume Hood: If a glovebox is not available, manipulations must be conducted in a properly functioning chemical fume hood with the sash positioned as low as possible.[9][12] The work area inside the hood should be cleared of all unnecessary chemicals and equipment to minimize potential hazards.[11] This setup is acceptable for transferring TIBAL solutions using proper air-free techniques (e.g., Schlenk line, cannula, or syringe). Never work alone when handling TIBAL. [11]
Section 3: Safe Handling & Transfer Techniques
Q5: My TIBAL reagent bottle is sealed with a Sure/Seal™ cap. What is the correct way to open and access the reagent?
A5: The Sure/Seal™ system is designed to allow for the safe transfer of air-sensitive reagents without exposing them to the atmosphere.
-
Preparation: Clamp the reagent bottle securely in a fume hood or place it in a secondary container inside a glovebox.[11]
-
Inert Atmosphere: Pierce the septum with a needle connected to a source of dry, inert gas (nitrogen or argon) to create a positive pressure inside the bottle. A bubbler in the gas line will help you monitor the pressure.
-
Transfer: Use a clean, dry syringe or a double-tipped cannula for the transfer. If using a syringe, ensure it is twice the volume of the liquid you intend to transfer.[13] This prevents the plunger from being pushed out by the internal pressure.
-
Technique: Insert the transfer needle/cannula through the septum, ensuring its tip is below the liquid level. The inert gas pressure will push the liquid through the syringe or cannula into your reaction vessel, which should also be under a positive pressure of inert gas.
Q6: I noticed a small flame at the tip of my needle when I withdrew it from the TIBAL bottle. What should I do?
A6: This is a common occurrence and should be anticipated. A small amount of residual TIBAL on the needle tip reacts with the air, creating a tiny, brief flame.
-
Do Not Panic: This is a minor, localized event.
-
Extinguish: Have a container of dry sand, powdered lime, or sodium bicarbonate within arm's reach before you start the transfer.[10] You can extinguish the needle-tip fire by dipping it into the sand or powder.
-
Prevention: After transferring the desired amount, draw a small amount of inert gas into the syringe (a "nitrogen buffer") before withdrawing the needle from the reagent bottle. This helps to clear the needle of most of the pyrophoric liquid.
Section 4: Quenching, Spills, and Emergency Response
Q7: I've completed my reaction. What is the correct, safe procedure for quenching excess TIBAL?
A7: Quenching TIBAL must be done with extreme caution as the process is highly exothermic. Direct and rapid addition of water is explosive.[2][14] The key principles are cooling, dilution, and slow addition of a less reactive quenching agent.
Step-by-Step Quenching Protocol
-
Cooling & Dilution: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.[14] Ensure the reaction mixture is well-diluted with an anhydrous, inert solvent (e.g., hexane, toluene).[15]
-
Initial Quench (Slowly add a less reactive protic solvent): The safest approach is a stepwise increase in the reactivity of the quenching agent.
-
Final Quench (Water): Only after the reaction with alcohol is complete and the mixture has been allowed to warm, can water be added very slowly to quench any remaining reactive species.[14][16]
-
Work-up: The resulting aluminum salts are often gelatinous and difficult to filter. A common workup involves adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously until two clear layers form, which can sometimes take several hours.[17]
Table 1: Comparison of Quenching Agents for TIBAL
| Quenching Agent | Reactivity | Pros | Cons |
| tert-Butanol | Low | Very gentle, good for initial quench | Can be slow |
| Isopropanol | Moderate | Standard, reliable choice for initial quench[16] | Highly exothermic if added too quickly |
| Methanol | High | Effective after initial quench with a less reactive alcohol[14] | Too reactive for initial quench of large amounts |
| Water | Extremely High | Final step to ensure complete quenching | NEVER use for initial quench; violent and explosive reaction[2][14] |
Q8: What should I do in case of a TIBAL spill?
A8: Your response depends on the size and location of the spill. Never use water or a carbon dioxide fire extinguisher , as TIBAL reacts violently with them.[12]
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a non-combustible absorbent material like dry sand, powdered lime, or diatomaceous earth to completely cover and smother the spill.[10][18][19]
-
Allow it to sit until the reaction is complete.
-
Carefully collect the material using non-sparking tools into a container for hazardous waste disposal.[19]
-
-
Large Spill (or any spill outside a fume hood):
-
EVACUATE the laboratory immediately and alert others.
-
Activate the fire alarm.
-
Call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) department.[13]
-
Provide them with the specific chemical name (this compound).
-
Diagram 1: TIBAL Spill Response Workflow
This diagram outlines the decision-making process for responding to a TIBAL spill.
Sources
- 1. TRIISOBUTYL ALUMINUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nouryon.com [nouryon.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. TIBAL(100-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. umdearborn.edu [umdearborn.edu]
- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. This compound - CannaBusiness - Future4200 [future4200.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. sarponggroup.com [sarponggroup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cpchem.com [cpchem.com]
- 19. nj.gov [nj.gov]
Identifying and minimizing side reactions of Triisobutylaluminum with functional groups.
Welcome to the technical support resource for Triisobutylaluminum (TIBAL). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using TIBAL, with a specific focus on identifying, understanding, and minimizing unwanted side reactions with common functional groups. As a potent, sterically hindered reducing agent and Lewis acid, TIBAL offers unique selectivity, but its high reactivity demands a nuanced understanding to achieve desired outcomes.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Understanding TIBAL's Core Reactivity
This compound, Al(CH₂CH(CH₃)₂)₃, is a pyrophoric liquid that reacts violently with air and water.[3][4] Its reactivity is driven by the electron-deficient aluminum center, making it a strong Lewis acid that coordinates to heteroatoms like oxygen and nitrogen.[1] This coordination activates functional groups for subsequent hydride delivery from the β-carbon of an isobutyl group.
A critical, often overlooked, aspect of TIBAL's chemistry is its thermal stability. Above 50°C, TIBAL can undergo β-hydride elimination to form diisobutylaluminium hydride (DIBAL-H) and isobutene.[5] This means that reactions run at elevated temperatures may proceed through a DIBAL-H-mediated pathway, altering the expected reactivity and selectivity.
Caption: Core reactivity characteristics of this compound (TIBAL).
Troubleshooting Side Reactions with Specific Functional Groups
This section addresses common issues encountered when TIBAL interacts with various functional groups.
Esters and Lactones
Q1: My ester reduction with TIBAL is sluggish and gives low yields of the alcohol, with significant starting material recovered. What is happening?
A: This is a classic issue often rooted in two competing pathways: reduction and enolization.
-
Causality - Reduction vs. Enolization: TIBAL's primary role is to act as a Lewis acid, coordinating to the carbonyl oxygen. This activates the carbonyl carbon for nucleophilic attack by a hydride. However, if the ester has acidic α-protons, TIBAL's Lewis acidity can also facilitate their removal, forming an aluminum enolate. This enolate is unreactive towards further reduction. The bulky nature of TIBAL can favor enolization, especially with sterically hindered esters.
-
Troubleshooting Steps:
-
Lower the Temperature: Enolization is often more kinetically favorable at higher temperatures. Performing the reduction at low temperatures (-78°C to -40°C) significantly disfavors the enolization pathway, promoting the desired reduction.
-
Check Stoichiometry: Ensure at least two equivalents of TIBAL are used. The first equivalent coordinates with the carbonyl oxygen, and the second delivers the hydride. A third equivalent may be necessary if enolization is highly competitive.
-
Solvent Choice: Non-coordinating solvents like toluene or hexane are standard. Highly coordinating solvents like THF can compete with the ester for binding to the aluminum center, slowing the reaction.
-
Caption: Competing pathways for the reaction of TIBAL with esters.
Amides
Q2: I am trying to reduce a primary or secondary amide to an amine, but the reaction stops or is incomplete. Why?
A: The acidic N-H protons of primary and secondary amides are the primary culprits.
-
Causality - Deprotonation: TIBAL is a strong alkylating agent and its aluminum center readily reacts with acidic protons.[6] The first equivalent of TIBAL will deprotonate the amide to form an aluminum-amide species and isobutane. This deprotonation is fast and consumes the reagent. You must add sufficient additional TIBAL to effect the reduction of the carbonyl.
-
Troubleshooting Steps:
-
Increase Stoichiometry: For a primary amide (R-CONH₂), use at least 3 equivalents of TIBAL (2 for deprotonation, 1 for reduction). For a secondary amide (R-CONHR'), use at least 2 equivalents (1 for deprotonation, 1 for reduction).
-
Monitor Gas Evolution: Upon adding TIBAL to the amide solution, you should observe bubbling (isobutane evolution). The bubbling should cease after the deprotonation is complete. The subsequent reducing equivalents should be added after this point.
-
Tertiary Amides: Tertiary amides lack acidic N-H protons and are more straightforward to reduce, typically requiring only 1-1.5 equivalents of TIBAL.
-
Nitriles
Q3: My nitrile reduction with TIBAL is giving me a mixture of the aldehyde and the primary amine. How can I control the selectivity?
A: This is a common chemoselectivity challenge. The intermediate formed after the first hydride addition is an aluminum-imine complex. Whether this intermediate is hydrolyzed to an aldehyde or reduced further to an amine depends entirely on reaction conditions.[7][8]
-
Causality - The Imine Intermediate: TIBAL adds one hydride equivalent to the nitrile to form a stable N-aluminated imine intermediate.
-
To get the aldehyde , this intermediate must be quenched and hydrolyzed.
-
To get the amine , a second equivalent of hydride must be delivered to the imine before quenching.
-
-
Troubleshooting for Aldehyde Synthesis (Partial Reduction):
-
Stoichiometry is Key: Use 1.0-1.2 equivalents of TIBAL. Excess reagent will cause over-reduction.
-
Low Temperature: Conduct the reaction at low temperatures (-78°C) to prevent further reduction and potential side reactions.
-
Careful Quench: Quench the reaction at low temperature with an acid (e.g., dilute HCl) to hydrolyze the imine intermediate directly to the aldehyde.[7]
-
-
Troubleshooting for Amine Synthesis (Full Reduction):
-
Excess Reagent: Use at least 2.0-2.5 equivalents of TIBAL.
-
Elevated Temperature: After the initial addition at low temperature, allow the reaction to warm to room temperature or slightly above (e.g., 40°C). This provides the thermal energy needed for the second hydride addition to the less electrophilic imine intermediate.
-
Ketones and Aldehydes
Q4: I am observing aldol condensation products in my TIBAL reduction of an enolizable ketone/aldehyde. I thought TIBAL was just a reducing agent?
A: While TIBAL is primarily a reducing agent, its strong Lewis acidity can promote side reactions like aldol condensations, especially if the hydride delivery is slow.
-
Causality - Lewis Acid Catalysis: TIBAL coordinates to the carbonyl oxygen, which not only activates it for reduction but also increases the acidity of the α-protons. Another molecule of the ketone/aldehyde can then act as a nucleophile (as its enolate form), leading to self-condensation.
-
Troubleshooting Steps:
-
Use Low Temperature: As with esters, conducting the reaction at -78°C dramatically slows the rate of the competing aldol reaction.
-
Fast Addition: Add the TIBAL solution quickly (but safely) to the substrate solution at low temperature. This ensures that the reduction occurs rapidly before the Lewis acid-catalyzed side reaction can gain traction.
-
Inverse Addition: Consider adding the substrate solution slowly to the TIBAL solution. This maintains a high concentration of the reducing agent relative to the substrate, favoring immediate reduction over self-condensation.
-
General Troubleshooting & FAQs
| Problem Category | Common Issue | Probable Cause & Explanation | Recommended Solution |
| Reaction Initiation | Reaction fails to start; starting material is recovered. | 1. Reagent Inactivity: TIBAL is highly reactive with air and moisture. Improper handling may have degraded the reagent.[9] 2. Low Temperature: The activation energy for the reaction may not be met at very low temperatures (e.g., <-80°C). | 1. Use freshly purchased, properly stored TIBAL. Titrate the reagent if its activity is in doubt. 2. After adding TIBAL at low temp, allow the reaction to warm slowly until TLC/LC-MS shows consumption of starting material. |
| Yield & Conversion | Incomplete conversion despite correct stoichiometry. | 1. Steric Hindrance: The substrate may be too sterically hindered for the bulky TIBAL to access the reactive site. 2. Thermal Decomposition: Running the reaction at high temperatures (>50°C) for prolonged periods can decompose TIBAL into DIBAL-H, which may have different reactivity.[5] | 1. Switch to a smaller reducing agent (e.g., LiAlH₄), if chemoselectivity allows. 2. Maintain reaction temperatures below 50°C unless the reactivity of DIBAL-H is desired and known. |
| Workup & Quenching | Formation of gels or emulsions during aqueous quench. | 1. Aluminum Hydroxide Precipitation: Quenching TIBAL produces aluminum salts (e.g., Al(OH)₃) which are often gelatinous and difficult to filter. | 1. Use a Fieser Workup: Slowly add ethyl acetate to consume excess hydride, followed by the careful addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for several hours or overnight. The tartrate chelates the aluminum salts, keeping them in the aqueous layer and preventing emulsions. |
| Safety | A small fire or smoking occurs at the needle tip during reagent transfer. | 1. Pyrophoric Nature: TIBAL ignites spontaneously on contact with air.[4][5] | 1. This is not uncommon but indicates a slight leak. Ensure all transfers are done under a positive pressure of an inert gas (Nitrogen or Argon). Use proper syringe and cannula techniques. Have a fire extinguisher rated for metal fires (Class D) nearby.[10] |
Experimental Protocols
Protocol: Chemoselective Reduction of an Ester to an Alcohol
This protocol details the reduction of an ester using TIBAL under conditions designed to minimize enolization.
1. Preparation & Setup:
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under a positive pressure of dry nitrogen or argon.
-
Assemble the reaction flask with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.
-
Prepare a solution of the ester substrate (1.0 eq) in a dry, non-coordinating solvent (e.g., toluene, ~0.2 M concentration).
2. Reaction Execution:
-
Cool the ester solution to -78 °C using a dry ice/acetone bath.
-
Using a dry, gas-tight syringe, slowly add TIBAL (2.2 eq, typically as a 1.0 M solution in hexanes or toluene) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C. Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. The reaction is typically complete in 1-3 hours.
3. Quenching Procedure (Rochelle's Salt Method):
-
While maintaining the temperature at -78 °C, slowly add ethyl acetate (approx. 2 mL per mmol of TIBAL used) to quench any excess hydride. You may observe gas evolution.
-
Remove the cooling bath and allow the mixture to warm to 0 °C.
-
Slowly and carefully add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Add a volume roughly equal to the reaction volume.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take from 1 hour to overnight).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.
Caption: Workflow for the chemoselective reduction of an ester using TIBAL.
References
-
Wikipedia. (n.d.). Triisobutylaluminium. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (n.d.). Triisobutyl Aluminium (TIBA). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Triisobutyl Aluminum. Retrieved from [Link]
-
Gentex Corporation. (2025). This compound (TIBA): Uses, Safety & Supplier Guide. Retrieved from [Link]
-
Das, B., et al. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 28(1), 60. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Triisobutylaluminium. Retrieved from [Link]
-
Tuoda Industry Limited. (n.d.). This compound(TIBA). Retrieved from [Link]
-
Liu, G., et al. (2017). Iron-catalysed hydroalumination of internal alkynes. Nature Communications, 8, 14334. Available at: [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Grokipedia. (2026). Triisobutylaluminium. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Aluminium. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Uchiyama, M., et al. (2004). Regio- and chemoselective direct generation of functionalized aromatic aluminum compounds using aluminum ate base. Journal of the American Chemical Society, 126(34), 10526-7. Available at: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
- Sato, F., Sato, S., & Sato, M. (1977). Hydroalumination of Alkenes and Alkynes with LiAlH4 Catalyzed by [C5(CH3)5]2TiCl2. Journal of Organometallic Chemistry, 131(2), C26-C28.
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
- Ooi, T., & Maruoka, K. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7: Compounds of Groups 13 and 2 (Al, Ga, In, Tl, Be...Ba). (Note: This is a reference to a major reference work in chemistry. Specific chapter on Aluminum Amides).
-
Organic Syntheses. (n.d.). Conversion of esters to amides with dimethylaluminum amides. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. Triisobutylaluminium - Wikipedia [en.wikipedia.org]
- 4. chemos.de [chemos.de]
- 5. grokipedia.com [grokipedia.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Triisobutyl Aluminium (TIBA) - silver-chem.co [silver-chem.co]
- 10. nj.gov [nj.gov]
Technical Support Center: Purification of Commercial Triisobutylaluminum (TiBA)
Welcome to the Technical Support Center for the purification of commercial Triisobutylaluminum (TiBA). This guide is designed for researchers, scientists, and drug development professionals who require high-purity TiBA for their applications. As a pyrophoric and highly reactive organometallic compound, the purification of TiBA demands meticulous attention to detail and a thorough understanding of its chemistry. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure you can safely and effectively purify commercial-grade TiBA for your specific research needs.
Understanding Commercial this compound and Its Impurities
Commercial-grade this compound (TiBA) is typically available in purities of 95% or higher.[1] While suitable for many industrial applications, sensitive catalytic systems and precision organic syntheses often necessitate a higher degree of purity. The primary impurities in commercial TiBA can significantly impact reaction kinetics, catalyst performance, and product purity.
Common Impurities in Commercial TiBA:
-
Diisobutylaluminum Hydride (DIBAH): Often the most significant impurity, DIBAH is formed during the synthesis of TiBA.[2] Its presence can be problematic as it has different reactivity compared to TiBA and can complicate distillation due to its lower volatility.
-
Isobutylene: A starting material in TiBA synthesis, residual isobutylene can be present in the commercial product.[2] While generally less reactive than TiBA, its presence can affect the precise stoichiometry of reactions.
-
Aluminum Fines: Fine particles of unreacted aluminum may be suspended in the liquid TiBA.[3] These solid impurities can interfere with catalyst systems and need to be removed.
-
Trace Metals: Elements like iron, nickel, and chromium can be introduced during the manufacturing process and can be detrimental to certain catalytic applications, even at parts-per-billion levels.[4]
-
Water: Due to the high reactivity of TiBA with moisture, water is a critical impurity to control. Even trace amounts can consume the reagent and affect its performance as a catalyst activator.[4]
Purification Techniques for High-Purity TiBA
The most common and effective method for purifying commercial TiBA is fractional distillation under reduced pressure . This technique is often preceded by a chemical treatment to convert diisobutylaluminum hydride (DIBAH) into TiBA, followed by filtration to remove solid impurities.
Pre-treatment: Conversion of DIBAH to TiBA
The "Why": DIBAH has a higher boiling point than TiBA, making their separation by distillation challenging. A crucial pre-treatment step involves reacting the crude TiBA with isobutylene to convert the DIBAH into TiBA. This process significantly improves the efficiency and yield of the subsequent distillation.[3]
The "How" (Protocol):
-
Inert Atmosphere is Critical: All manipulations of TiBA must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, place the commercial TiBA.
-
Addition of Isobutylene: Slowly bubble isobutylene gas through the TiBA solution or add a calculated amount of condensed isobutylene. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-60°C) to ensure complete reaction.
-
Monitoring: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the Al-H signal from DIBAH.
-
Degassing: After the reaction is complete, excess isobutylene is removed by degassing the solution under vacuum.
Filtration for Removal of Aluminum Fines
The "Why": Suspended aluminum particles can be detrimental to many applications. Filtration is a straightforward method to remove these solid impurities before distillation.
The "How" (Protocol):
-
Inert Atmosphere Filtration: Utilize an inert atmosphere filtration setup, such as a cannula filter or a filter frit in a glovebox.
-
Filter Medium: A medium-porosity sintered glass filter or a Celite® pad can be used.
-
Procedure: Under a positive pressure of inert gas, carefully transfer the pre-treated TiBA solution through the filter into a clean, dry Schlenk flask that will serve as the distillation pot.
Fractional Distillation Under Reduced Pressure
The "Why": Fractional distillation separates components based on their boiling points. By reducing the pressure, the boiling point of TiBA is lowered, preventing thermal decomposition which can occur at higher temperatures.[1]
The "How" (Protocol):
-
Apparatus Setup: Assemble a fractional distillation apparatus under an inert atmosphere. A Vigreux column or a short packed column is suitable for this purpose. Ensure all glassware is meticulously dried and assembled with high-vacuum grease.
-
Vacuum and Temperature:
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Fraction Collection:
-
Initially, any remaining volatile impurities (like residual isobutylene) will distill at a lower temperature.
-
As the temperature stabilizes at the boiling point of TiBA under the applied vacuum, collect the main fraction in a pre-weighed Schlenk flask cooled in an ice bath.
-
Monitor the distillation temperature closely. A stable head temperature indicates the collection of a pure fraction.
-
-
Termination: Once the majority of the TiBA has been distilled, a temperature drop or a rise in pressure may be observed. At this point, stop the distillation to avoid collecting higher-boiling impurities.
-
Cooling and Storage: Allow the apparatus to cool to room temperature under vacuum before slowly backfilling with an inert gas. The purified TiBA should be stored in a sealed container under an inert atmosphere.
Table 1: Physical Properties for Distillation
| Compound | Boiling Point (at 10 Torr) | Vapor Pressure |
| This compound (TiBA) | 86 °C[2] | 1 mm Hg @ 47 °C[1] |
| Diisobutylaluminum Hydride (DIBAH) | ~65 °C (at 1 Torr)[6] | 13.3 Pa @ 90°C[6] |
| Isobutylene | -6.9 °C (at 760 Torr)[7] | N/A |
Note: The boiling point of DIBAH is provided at a lower pressure, indicating its lower volatility compared to TiBA at the same temperature.
Quality Control: Analysis of Purified TiBA
To validate the success of the purification process, it is essential to analyze the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify volatile organic impurities. A well-resolved chromatogram should show a single major peak corresponding to TiBA.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For applications sensitive to metallic impurities, ICP-MS can be used to determine the concentration of trace metals with high accuracy.
-
¹H NMR Spectroscopy: Quantitative ¹H NMR (qNMR) is an excellent method for determining the absolute purity of organometallic compounds.[8][9] By integrating the signals corresponding to the isobutyl groups and comparing them to a known internal standard, a precise purity value can be obtained. The absence of a signal around δ 3.8 ppm indicates the successful removal of DIBAH.
-
Karl Fischer Titration: This is the standard method for determining water content in non-aqueous liquids.[4]
Troubleshooting Guide
This section addresses common issues encountered during the purification of TiBA.
Q1: My distillation is very slow, or the TiBA is not distilling at the expected temperature.
-
Possible Cause 1: Inefficient Vacuum. A leak in your distillation setup will prevent you from reaching the required low pressure.
-
Solution: Check all joints for proper sealing and ensure they are adequately greased. Verify the performance of your vacuum pump.
-
-
Possible Cause 2: Incomplete Conversion of DIBAH. The presence of significant amounts of higher-boiling DIBAH can hinder the distillation of TiBA.
-
Solution: Repeat the pre-treatment step with isobutylene to ensure complete conversion of DIBAH to TiBA. Monitor the reaction with ¹H NMR.
-
-
Possible Cause 3: Insufficient Heating. The heating mantle may not be providing enough energy to vaporize the TiBA.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the distillation pot is well-insulated to minimize heat loss.
-
Q2: The distillate is cloudy or contains solid particles.
-
Possible Cause: Inefficient Filtration. The pre-distillation filtration step may not have effectively removed all the aluminum fines.
-
Solution: Refilter the distilled TiBA under inert atmosphere using a finer porosity filter or a fresh Celite® pad.
-
Q3: My purified TiBA shows poor performance in my reaction (e.g., low catalyst activity).
-
Possible Cause 1: Water Contamination. Even trace amounts of moisture can deactivate the TiBA.
-
Solution: Ensure all glassware was rigorously dried before use. Perform a Karl Fischer titration on your purified product to quantify the water content.
-
-
Possible Cause 2: Residual Impurities. The distillation may not have been efficient enough to remove all critical impurities.
-
Solution: Analyze your purified TiBA using GC-MS and ¹H NMR to identify any remaining impurities. A more efficient fractional distillation column (e.g., a packed column with a higher number of theoretical plates) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to purify commercial TiBA?
A: Not always. For many applications, the purity of commercial-grade TiBA is sufficient. However, for highly sensitive applications such as stereospecific polymerizations or in the synthesis of electronic-grade materials, purification is often essential to achieve desired outcomes and reproducibility.
Q2: What are the primary safety concerns when handling and purifying TiBA?
A: TiBA is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water.[5] Therefore, all handling and purification steps must be conducted under a strict inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. A readily accessible fire extinguisher rated for metal fires (Class D) is also essential.
Q3: Can I store purified TiBA? For how long?
A: Yes, purified TiBA can be stored in a tightly sealed, dry container under an inert atmosphere. It is best stored in a cool, dark place. Over time, TiBA can slowly decompose, especially if exposed to light or elevated temperatures, leading to the formation of DIBAH and isobutylene. For best results, use the purified TiBA as soon as possible after purification.
Q4: What type of distillation column is best for TiBA purification?
A: For laboratory-scale purification, a Vigreux column or a short packed column (e.g., with Raschig rings or metal sponge packing) is generally sufficient. The choice depends on the required separation efficiency. For separating components with very close boiling points, a packed column with a higher number of theoretical plates would be more effective.
Visualizing the Purification Workflow
Caption: Workflow for the purification of commercial TiBA.
References
-
This compound | C12H27Al | CID 16682931. PubChem. (n.d.). Retrieved from [Link]
-
Triisobutylaluminium. Wikipedia. (2023, December 1). Retrieved from [Link]
- Polymerization of isobutylene. (1987). U.S.
-
Vacuum Distillation Unit Operations and Troubleshooting. Petroskills. (n.d.). Retrieved from [Link]
- Method for purifying this compound. (1995).
-
This compound (TIBA): Uses, Safety & Supplier Guide. TUODA. (2025, June 8). Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. (2014, November 7). Retrieved from [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. (n.d.). Retrieved from [Link]
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- 5. This compound CAS#: 100-99-2 [m.chemicalbook.com]
- 6. Diisobutylaluminium hydride CAS#: 1191-15-7 [m.chemicalbook.com]
- 7. US4691072A - Polymerization of isobutylene - Google Patents [patents.google.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rssl.com [rssl.com]
Technical Support Center: Optimizing Triisobutylaluminum (TIBA) Concentration in Polymerization Catalysis
Welcome to the technical support center for the optimization of triisobutylaluminum (TIBA) in polymerization catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of TIBA. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to this compound (TIBA) in Polymerization
This compound (TIBA) is a highly versatile organoaluminum compound that plays a critical role in modern polymerization processes.[1] It primarily functions as a co-catalyst, scavenger, and reducing agent, particularly in Ziegler-Natta and metallocene-catalyzed olefin polymerization.[1][2] Its dual functionality allows it to activate catalysts while simultaneously removing impurities like water and oxygen that can poison the catalyst, thereby enhancing efficiency and ensuring consistent polymer quality.[2] Understanding how to optimize its concentration is paramount to achieving desired polymer properties, maximizing catalyst activity, and ensuring process safety.
This guide is structured to address specific issues you may encounter during your experiments, providing both troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common problems encountered during polymerization reactions involving TIBA. Each issue is presented with its probable causes and a step-by-step resolution protocol.
Issue 1: Low or No Catalyst Activity
One of the most common issues is a significant drop or complete lack of catalytic activity upon introduction of the catalyst system.
Probable Causes:
-
Catalyst Poisons: The presence of impurities such as water, oxygen, or other polar compounds in the monomer or solvent feed. These substances react with and deactivate both the TIBA and the primary catalyst.[2]
-
Insufficient TIBA Concentration: An inadequate amount of TIBA will be completely consumed by scavenging reactions, leaving none to act as a co-catalyst to activate the primary transition metal catalyst.
-
Improper TIBA Handling: Exposure of TIBA to air or moisture during transfer will lead to its degradation before it can function in the reactor.[2][3][4][5][6]
Resolution Protocol:
-
System Purification Verification:
-
Ensure that the solvent and monomer purification systems (e.g., nitrogen sparging, molecular sieve columns) are functioning correctly.
-
Analyze the feed streams for moisture and oxygen content using appropriate analytical techniques (e.g., Karl Fischer titration for water).
-
-
TIBA Concentration Optimization:
-
Systematically increase the TIBA concentration in small increments. The goal is to find the optimal window where impurities are effectively scavenged, and sufficient TIBA is available for catalyst activation.
-
A typical starting point is to establish a molar ratio of Al/Ti (from TIBA and the titanium-based catalyst, for example). This ratio can vary significantly depending on the catalyst system and the purity of the reagents.[7]
-
-
Inert Atmosphere Handling:
Issue 2: Poor Control Over Polymer Molecular Weight and Polydispersity
The resulting polymer has an undesirable molecular weight (either too high or too low) or a broad molecular weight distribution (high polydispersity index, PDI).
Probable Causes:
-
Incorrect TIBA/Catalyst Ratio: TIBA acts as a chain transfer agent.[8] An excessively high concentration can lead to a significant decrease in polymer molecular weight. Conversely, a very low concentration might not efficiently activate the catalyst, leading to fewer active sites and potentially higher molecular weight polymer chains forming from those few sites.
-
Temperature Fluctuations: Polymerization temperature significantly impacts both propagation and chain transfer rates. Inconsistent temperature control can lead to a broader PDI.
-
Presence of Multiple Active Site Species: Impurities or reactions between the co-catalyst and catalyst can sometimes generate different types of active sites, each producing polymers with different chain lengths.
Resolution Protocol:
-
Systematic Variation of Al/Ti Ratio:
-
Conduct a series of experiments systematically varying the Al/Ti molar ratio while keeping all other parameters (temperature, monomer concentration, reaction time) constant.
-
Analyze the molecular weight (Mw) and PDI of the resulting polymers using Gel Permeation Chromatography (GPC).
-
Plot Mw and PDI as a function of the Al/Ti ratio to identify the optimal operating window.
-
-
Implement Strict Temperature Control:
-
Ensure the reactor's heating/cooling system is calibrated and provides stable temperature control (typically within ±1°C).
-
Monitor the internal reaction temperature continuously.
-
-
Catalyst System Evaluation:
-
If broad PDI persists despite optimal TIBA concentration and temperature control, re-evaluate the catalyst and co-catalyst combination. Some catalyst systems are inherently more prone to forming multiple active sites.
-
Data Presentation: Effect of Al/Ti Ratio on Polymer Properties
| Experiment | Al/Ti Molar Ratio | Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Catalyst Activity (g polymer/mol Ti·h) |
| 1 | 50:1 | 350,000 | 4.5 | 1.2 x 10^6 |
| 2 | 100:1 | 320,000 | 3.8 | 2.5 x 10^6 |
| 3 | 200:1 | 250,000 | 2.9 | 4.0 x 10^6 |
| 4 | 400:1 | 150,000 | 3.2 | 3.5 x 10^6 |
Note: The data in this table is illustrative and will vary based on the specific catalyst system, monomer, and reaction conditions.
Issue 3: Reactor Fouling and Polymer Agglomeration
The formation of polymer deposits on the reactor walls, stirrer, and probes (fouling), or the clumping of polymer particles (agglomeration). This is a common issue in slurry polymerization.[9]
Probable Causes:
-
Localized Overheating: "Hot spots" in the reactor can cause the polymer to melt and adhere to surfaces. This can be initiated by poor mixing or a highly exothermic reaction that is not adequately cooled.
-
Electrostatic Charges: Fine polymer particles can develop static charges, leading to their agglomeration and adhesion to reactor surfaces.
-
Formation of Oligomers: Certain reaction conditions can favor the formation of low molecular weight, waxy oligomers that contribute to fouling.[9]
-
Reaction of TIBA with Residual Water: The reaction of TIBA with water during reactor start-up can form an aluminum-based layer on surfaces, which can be a precursor to fouling.[9]
Resolution Protocol:
-
Improve Heat Transfer and Mixing:
-
Ensure the reactor's stirring system is operating at an optimal speed to provide sufficient agitation without generating excessive shear.
-
Verify that the reactor's cooling system is responsive and can handle the heat generated by the polymerization.
-
-
Control Static Buildup:
-
Introduce an antistatic agent into the reactor feed if electrostatic issues are suspected.
-
Ensure all reactor components are properly grounded.
-
-
Optimize Reaction Conditions to Minimize Oligomers:
-
Adjusting the polymerization temperature and monomer concentration can shift the reaction kinetics away from oligomer formation.[10]
-
-
Thorough Reactor Preparation:
-
Implement a rigorous reactor drying and purging procedure before introducing any reactants to eliminate residual water.
-
Visualization: Troubleshooting Workflow for Low Catalyst Activity
Caption: Troubleshooting decision tree for low polymerization yield.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary dual role of TIBA in polymerization?
A1: TIBA serves two critical functions. First, it acts as a scavenger , reacting with and neutralizing catalyst poisons like water and oxygen.[2] This "cleans" the reaction environment. Second, it functions as a co-catalyst or activator . It alkylates the transition metal center of the primary catalyst (e.g., a Ziegler-Natta or metallocene catalyst), generating the catalytically active species required for polymer chain growth.[2][8]
Q2: How does the steric bulk of TIBA's isobutyl groups influence polymerization?
A2: The bulky isobutyl groups on the aluminum atom give TIBA distinct steric properties compared to other alkylaluminums like triethylaluminum (TEA).[1] This steric hindrance can influence the nature of the active sites formed, which in turn can affect the polymer's stereoregularity (e.g., isotacticity in polypropylene production) and microstructure.[1] In some systems, this can lead to improved control over the polymer architecture.
Q3: Can TIBA be used interchangeably with other alkylaluminums like TEA or MAO?
A3: Not directly. While all are alkylaluminums, their reactivity and effectiveness differ. Triethylaluminum (TEA) is another common co-catalyst, but its lower steric bulk can lead to different catalyst activities and polymer properties.[12][13] Methylaluminoxane (MAO) is a more efficient activator for many metallocene catalysts but is also significantly more expensive and structurally complex.[8][14] The choice between TIBA, TEA, and MAO depends on the specific catalyst used, the desired polymer properties, and process economics. In some cases, mixtures of alkylaluminums are used to fine-tune performance.[12]
Q4: What are the critical safety precautions for handling TIBA?
A4: TIBA is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[5] It also reacts violently with water.[3][4] Strict safety protocols are mandatory:
-
Handling: Always handle in an inert atmosphere (e.g., a nitrogen-filled glovebox or under argon using a Schlenk line).[3][6]
-
Personal Protective Equipment (PPE): Wear fire-resistant lab coats, chemical-resistant gloves, and full-face protection.[2][5]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert gas like nitrogen.[3]
-
Spills & Fire: Do not use water to extinguish a TIBA fire. Use a dry chemical powder extinguisher (Class D), sand, or dolomite.[5]
Visualization: The Dual Role of TIBA
Caption: TIBA's dual function as a scavenger and a catalyst activator.
References
- This compound (TIBA): Uses, Safety & Supplier Guide. (2025). Vertex AI Search.
- This compound(TIBA) - Global Chemical Supplier-TUODA INDUSTRY LIMITED. TUODA INDUSTRY LIMITED.
- Olefin polymerization process using this compound as a scavenger. (2005).
- Material Safety Data Sheet - Triisobutylaluminium, 1.1M solution in toluene. Cole-Parmer.
- Safety Data Sheet: Triisobutylaluminium. Chemos GmbH&Co.KG.
- OMAL082_ this compound. Gelest, Inc..
- SAFETY D
- Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships.
- Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Bor
- Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl2-supported Ziegler-Natta c
- Technical Support Center: Process Optimization of Polymerization Using Didymium Chloride C
- This compound as cocatalyst for zirconocenes. I. Sterically opened zirconocene/triisobutylaluminum/perfluorophenylborate as highly effective ternary catalytic system for synthesis of low molecular weight polyethylenes. (2025).
- Study of this compound as cocatalyst and processing parameters on ethylene polymerization performance of α-diimine nickel(II) complex by response surface method.
- Influence of this compound on the polymerization of ethylene by SiO 2-supported ansa-zirconocene catalysts. (2025).
- Aluminium. Wikipedia.
- Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. JKU ePUB.
- Polybutene, polyisobutylene, and beyond: a comprehensive review of synthesis to sustainability. (2025).
- Catalysis and activation.
- THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. [No Source]
- Radical scavengers | Preventing polymerization.
- Preparation of this compound.
- Retarded Anionic Polymerization: Copolymerization of Butadiene and Styrene in the Presence of Alkyllithium andn,s-Dibutylmagnesium or Triisobutylaluminium Derivatives. (2025).
- Hydrolysis of tri-tert-butylaluminum: the first structural characterization of alkylalumoxanes [(R2Al)2O]n and (RAlO)n. (1993). Semantic Scholar.
- Transition Metal–(μ-Cl)–Aluminum Bonding in α-Olefin and Diene Chemistry. PMC.
- Review of Characteristics and Analytical Methods for Determin
- Impact of Polymerization Process Parameters on Improved Comonomer Incorporation Behavior in Ziegler-Natta C
- Optimized Ziegler-Natta Catalysts for Bulk PP Processes. [No Source]
- Effect of Al/Ti molar ratio on the catalyst activity. Polymerization....
- The Effect of TIBA and NPA on Shoot Regeneration of Cannabis s
- Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry (RSC Publishing).
- Optimizing final product properties and Ziegler-Natta catalyst performance with and without hydrogen in propylene polymerization.
- Catalyst Type Effects on Structure/Property Relations of Polypropylene Random Copolymers. (2021).
- Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. PubMed.
- Mechanism of Fouling in Slurry Polymerization Reactors of Olefins. (2025).
- Effect of catalyst to polymer ratios on product distribution in the....
- Agent Orange. Wikipedia.
- Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. (2022). PMC - NIH.
- Editorial: Methods in phytohormone detection and quantific
- Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery.
- Method for controlling fouling in slurry-type polymerization reactors. (2008).
- The Effect of Residence Time Distribution on the Slurry-Phase Catalytic Ethylene Polymerization: An Experimental and Computational Study. (2025).
- Systematic Comparison of Slurry and Gas‐Phase Polymerization of Ethylene: Part I Thermodynamic Effects.
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- 2. tuodaindus.com [tuodaindus.com]
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- 6. fishersci.com [fishersci.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Heat Evolution in Large-Scale Reactions with Triisobutylaluminum (TIBAL)
Disclaimer: This document is intended as a technical guide for trained professionals. Triisobutylaluminum (TIBAL) is a highly reactive and pyrophoric material that poses significant thermal hazards. All operations should be conducted with appropriate engineering controls, personal protective equipment (PPE), and a thorough understanding of the associated risks. Always consult your institution's safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling TIBAL.
Introduction: The Challenge of Taming a Powerful Reagent
This compound (TIBAL) is a versatile and potent organoaluminum reagent, indispensable in many industrial and research applications, from polymerization catalysis to fine chemical synthesis.[1] Its utility, however, is intrinsically linked to its high reactivity. This reactivity, particularly with protic species and air, is the source of significant exothermic events. While manageable on a laboratory scale, the challenges of heat management are amplified during large-scale production, where a lower surface-area-to-volume ratio impedes heat dissipation. A failure to control the reaction exotherm can lead to a thermal runaway, a dangerous, self-accelerating process resulting in a rapid increase in temperature and pressure, potentially leading to equipment failure and catastrophic events.[2][3][4] This guide provides a comprehensive framework for understanding, anticipating, and managing the thermal behavior of TIBAL reactions, ensuring both safety and process efficiency.
Part 1: Foundational Knowledge - FAQs on TIBAL's Thermal Behavior
Q1: What are the primary sources of exothermic events in TIBAL reactions?
A1: The heat generated in a TIBAL reaction stems from several sources, both intended and unintended:
-
The Desired Reaction: The reaction of TIBAL with the intended substrate is often exothermic. The rate of this reaction, and thus the rate of heat generation, is directly proportional to the rate of TIBAL addition.
-
Reaction with Protic Impurities: TIBAL reacts violently with water, alcohols, and other protic compounds. The presence of these impurities in solvents or reactants can cause an initial, often uncontrolled, temperature spike.
-
Pyrophoricity: TIBAL is pyrophoric, meaning it can ignite spontaneously on contact with air.[1] This is a critical safety concern during handling and charging operations.
-
Inadequate Heat Removal: As reaction scales increase, the ability to remove heat becomes a limiting factor. If the rate of heat generation exceeds the rate of heat removal, the temperature will rise.[3]
-
Poor Mixing and "Hot Spots": Insufficient agitation can lead to localized areas of high reactant concentration, creating "hot spots" where the reaction rate and temperature are significantly higher than in the bulk solution.[3] This can initiate a thermal runaway.[2]
Q2: How does solvent selection influence the safety of a large-scale TIBAL reaction?
A2: Solvent choice is a critical parameter in controlling the thermal profile of a TIBAL reaction.
| Solvent Type | Examples | Advantages | Disadvantages |
| Aprotic Hydrocarbons | Toluene, Heptane, Cyclohexane | Inert to TIBAL, high boiling points provide a wide operating temperature range. | Must be rigorously dried to remove protic impurities. |
| Ethereal Solvents | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Can form complexes with TIBAL, potentially moderating reactivity. | Can form explosive peroxides upon storage and must be tested and treated before use. |
Key Consideration: The most critical factor is solvent purity. The presence of even small amounts of water can have a dramatic impact on the initial exotherm.
Q3: What are the fundamental differences in heat management between a 1-liter laboratory reaction and a 100-liter pilot plant reaction?
A3: The primary difference lies in the surface-area-to-volume ratio.
| Feature | 1-Liter Scale (Laboratory) | 100-Liter Scale (Pilot Plant) |
| Surface-Area-to-Volume Ratio | High | Low |
| Heat Dissipation | Efficient through the flask walls. | Less efficient, requiring engineered cooling systems. |
| Mixing | Typically efficient with standard stir bars or overhead stirrers. | Requires robust, baffled agitation systems to ensure homogeneity.[5][6] |
| Addition Control | Manual (e.g., dropping funnel) or simple syringe pump. | Precisely controlled metering pumps with feedback loops are essential. |
| Consequences of Failure | Lower, more easily contained. | Potentially catastrophic, with significant safety and financial implications. |
Part 2: Troubleshooting Guide for Real-Time Thermal Events
This section provides actionable steps for addressing common thermal excursions during a TIBAL reaction.
Scenario 1: A Sudden and Rapid Temperature Increase During TIBAL Addition
Potential Causes:
-
Contamination: Introduction of a protic contaminant (e.g., water) into the reactor.
-
Cooling System Malfunction: A failure in the cooling system, such as a loss of coolant flow.[7][8]
-
Localized "Hot Spot": A region of poor mixing leading to an uncontrolled localized reaction.[3]
Immediate Response Protocol:
Caption: Emergency response to a rapid temperature spike.
Detailed Actions:
-
Stop the Feed: Immediately stop the addition of TIBAL.
-
Increase Mixing: Maximize the agitator speed to improve heat transfer and eliminate any potential "hot spots."
-
Full Cooling: Ensure the cooling system is operating at its maximum capacity.
-
Assess the Situation: Continuously monitor the reactor's temperature and pressure.
-
Controlled Recovery: If the temperature begins to drop, the situation may be under control. Once stabilized, the TIBAL addition can be cautiously resumed at a much-reduced rate.
-
Emergency Action: If the temperature continues to rise unabated, prepare to initiate the emergency quenching procedure.
Scenario 2: The Reaction is Sluggish, and Unreacted TIBAL May Be Accumulating
Potential Causes:
-
Low Temperature: The reaction temperature may be too low, leading to slow reaction kinetics.
-
Substrate Quality: Impurities in the starting material may be inhibiting the reaction.
-
Formation of an Unreactive Intermediate: A less-reactive TIBAL complex may have formed.
Mitigation Strategy:
Caption: Addressing a slow reaction and the risk of accumulation.
Detailed Actions:
-
Halt Addition: Stop the TIBAL feed to prevent further accumulation.
-
Analyze: If possible and safe, take an in-process sample to quantify the extent of the reaction.
-
Controlled Temperature Increase: If the reaction is slow due to low temperature, cautiously and incrementally increase the temperature setpoint.
-
Vigilant Monitoring: Be extremely vigilant for a sudden temperature increase as the accumulated TIBAL begins to react.
-
Substrate Investigation: If the reaction remains stalled despite temperature adjustments, the purity of the substrate should be investigated.
Part 3: Standard Operating Procedures for Safe TIBAL Handling
Protocol 1: Controlled Quenching of Residual TIBAL in a Laboratory Setting
Objective: To safely neutralize small quantities of excess TIBAL after a reaction.
Materials:
-
Reaction flask containing residual TIBAL under an inert atmosphere.
-
Anhydrous isopropanol.
-
Anhydrous toluene or heptane.
-
Dropping funnel.
-
Stirring apparatus.
-
Cooling bath (e.g., ice/water).
Procedure:
-
Dilution: Dilute the TIBAL-containing solution with an equal volume of anhydrous toluene or heptane to aid in heat dissipation.
-
Cooling: Cool the flask to 0 °C in an ice/water bath.
-
Slow Addition of Quenching Agent: Add anhydrous isopropanol dropwise via the dropping funnel.[9] A controlled evolution of gas should be observed. The internal temperature should be maintained below 25 °C.
-
Monitor for Reaction Completion: Continue the slow addition of isopropanol until gas evolution ceases.
-
Warm to Ambient Temperature: Slowly remove the cooling bath and allow the mixture to warm to room temperature.
-
Final Quench: Cautiously add water dropwise to quench any remaining reactive species.
-
Waste Management: Neutralize and dispose of the resulting aluminum salts in accordance with institutional guidelines.
Protocol 2: Emergency Quenching of a Large-Scale TIBAL Reaction
Objective: To rapidly neutralize a large-scale reaction in the event of a thermal runaway. This is a high-hazard procedure to be performed only as a last resort by trained personnel.
Materials:
-
A pre-calculated volume of a suitable quenching agent (e.g., a high-boiling point, non-reactive hydrocarbon like mineral oil) in a designated quench tank.
-
An engineered system for the rapid introduction of the quenching agent into the reactor.
Procedure:
-
Activate Emergency Shutdown: Immediately stop all reactant feeds and agitation.
-
Initiate Quench: Introduce the quenching agent into the reactor as rapidly as is safely possible. The primary goal is to dilute the reactants and absorb the heat of the reaction.
-
Maximize Ventilation: Ensure the area is well-ventilated to handle any potential off-gassing.
-
Evacuate: All non-essential personnel must evacuate to a safe location.
-
Remote Monitoring: Monitor the reactor temperature and pressure from a safe, remote location.
-
Post-Incident Investigation: A thorough investigation must be conducted to determine the root cause of the incident before any attempt is made to restart the process.[8]
Part 4: Visualizing Safety Workflows
Diagram 1: A Decision-Making Framework for TIBAL Reaction Control
Caption: A workflow for proactive thermal management of TIBAL reactions.
References
-
Common Standard Operating Procedure. (n.d.). University of Notre Dame. Retrieved from [Link]
-
Standard Operating Procedure. (2020, April 2). Mount Holyoke College. Retrieved from [Link]
-
Pyrophorics - Aluminum alkyls - Standard Operating Procedure. (2012, December 14). UC Santa Barbara. Retrieved from [Link]
-
Thermal runaway. (2023). In Wikipedia. Retrieved from [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Explosion initiating from thermal runaway reaction due to cooling failure. (2019). ResearchGate. Retrieved from [Link]
-
Tackling Difficult Mixing Problems. (2017, July). AIChE. Retrieved from [Link]
-
Runaway reaction and its possible causes. (2015). European Commission, Major Accident Hazards Bureau. Retrieved from [Link]
-
Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Lessons In Chemical Process Safety. (2023, June 20). ioMosaic. Retrieved from [Link]
-
All stirred up: chemical engineers refute claims that 'stirring doesn't matter'. (2025, October 21). Reddit. Retrieved from [Link]
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- 9. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Triisobutylaluminum (TIBA) in Catalysis
A Guide to Preventing Catalyst Deactivation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Triisobutylaluminum (TIBA). As Senior Application Scientists, we have compiled this in-depth guide to address the common challenges encountered when using TIBA in catalytic processes, particularly in olefin polymerization with Ziegler-Natta and metallocene catalysts. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My polymerization reaction fails to initiate or shows a significant induction period after adding the catalyst and TIBA. What are the likely causes and how can I resolve this?
Answer:
Failure to initiate or a long induction period typically points to the presence of potent catalyst poisons in your reaction system. This compound's primary role, besides acting as a co-catalyst, is to "scavenge" or neutralize these impurities.[1][2] However, if the level of contaminants exceeds the scavenging capacity of the added TIBA, the catalyst will be deactivated before it can initiate polymerization.
Probable Causes:
-
High Levels of Protic Impurities: Water, alcohols, or other protic compounds in your monomer or solvent are the most common culprits.[3][4] These substances react rapidly with and deactivate the active sites of both Ziegler-Natta and metallocene catalysts.[3][5]
-
Oxygen Contamination: Air leaks into the reactor or dissolved oxygen in the reagents can irreversibly deactivate the catalyst.[3][6]
-
Other Polar Compounds: Ketones, esters, and aldehydes can coordinate to the active metal center of the catalyst, inhibiting monomer access and deactivating it.[3][5]
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Reagent Purification Process:
-
Solvents and Monomers: Ensure your solvents and monomers are rigorously dried and deoxygenated. Standard purification methods include passing them through columns of activated alumina and supported copper catalysts. For laboratory scale, distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for alkanes) under an inert atmosphere is crucial.[3]
-
Inert Gas: Use high-purity inert gas (argon or nitrogen) and consider passing it through an oxygen and moisture trap immediately before it enters your reaction vessel.
-
-
Optimize the TIBA Scavenging Step:
-
Pre-treatment of the Reactor: Before introducing the catalyst, add the TIBA to the solvent and monomer mixture and stir for a period (e.g., 15-30 minutes) at the reaction temperature. This allows the TIBA to react with any residual impurities.
-
Adjust TIBA Concentration: If you suspect high levels of impurities, a slight increase in the TIBA concentration or the Al/Ti molar ratio may be necessary.[7] However, be aware that excessive amounts of alkylaluminum can sometimes lead to catalyst over-reduction and deactivation.[7][8]
-
-
Systematically Check for Leaks:
-
Perform a leak test on your reactor and gas lines. Even a small, continuous leak can introduce enough oxygen to inhibit the reaction.
-
Question 2: I observe an initial burst of polymerization activity, but the rate rapidly declines. What is causing this catalyst decay?
Answer:
A rapid decay in polymerization rate suggests that the catalyst is being deactivated over the course of the reaction. While some level of catalyst decay is normal, a sharp drop often indicates an ongoing deactivation process.
Probable Causes:
-
Thermal Instability of the Catalyst: Operating at a temperature too high for the specific catalyst system can lead to thermal degradation.[3]
-
Impurity Ingress During the Reaction: A slow leak in the system or impurities present in the monomer feed can continuously introduce poisons that overwhelm the initial scavenging by TIBA.
-
Formation of Inactive Catalyst Species: In some systems, the active catalyst can undergo side reactions to form dormant or inactive species, such as allyl intermediates in the case of some Ziegler-Natta catalysts.[9]
-
Over-reduction of the Catalyst: As mentioned previously, an excess of the alkylaluminum co-catalyst can, in some cases, lead to the reduction of the active metal center to an inactive state.[7][8]
Step-by-Step Troubleshooting Protocol:
-
Review and Optimize Reaction Temperature:
-
Consult the literature for the optimal temperature range for your specific catalyst. If thermal decay is suspected, try running the polymerization at a lower temperature.[3]
-
-
Monitor Monomer and Solvent Purity Continuously:
-
If you are feeding monomer continuously, ensure the feed stream is being purified just before entering the reactor.
-
-
Analyze the Kinetics:
-
By monitoring the polymerization rate over time, you can characterize the decay profile. A very rapid initial decay often points to a fast-acting poison.
-
-
Re-evaluate the Co-catalyst Ratio:
-
Systematically vary the Al/Ti molar ratio to find the optimal balance between activation, scavenging, and potential over-reduction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TIBA) in polymerization reactions?
A: TIBA serves a dual function. Firstly, it acts as a co-catalyst, particularly for Ziegler-Natta and metallocene systems, where it alkylates the transition metal precursor to generate the active cationic species required for polymerization.[10][11] Secondly, and crucially for preventing deactivation, TIBA is a highly effective scavenger.[1][2] Due to the electron-deficient nature of its aluminum center, TIBA is extremely reactive towards electron-rich species like water, oxygen, and other polar impurities.[1] By removing these catalyst poisons from the reaction medium, TIBA protects the sensitive active sites of the primary catalyst, thereby extending its lifetime and ensuring consistent activity.[1][2]
Q2: How should I handle and store this compound safely?
A: TIBA is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[12][13] It also reacts violently with water.[2][12] Therefore, strict safety protocols are mandatory.
-
Handling: Always handle TIBA under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[12][14] Use appropriate personal protective equipment (PPE), including fire-resistant clothing, chemical-resistant gloves, and full-face protection.[1][14]
-
Storage: Store TIBA in a sealed container under an inert gas like nitrogen or argon.[15] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials. Recommended storage temperatures are typically between 0-25°C.[12][15]
Q3: Can TIBA itself cause catalyst deactivation?
A: While TIBA is essential for activation and protection, using it in excessive amounts can sometimes be detrimental. This is often referred to as "over-reduction." For Ziegler-Natta catalysts, the active species is typically a Ti(III) center. A high concentration of a strong reducing agent like TIBA can further reduce it to an inactive Ti(II) state.[7] Additionally, in supported catalyst systems, high concentrations of TIBA can sometimes cause leaching of the active components from the support into the solution, which can alter the polymer properties.[16] Therefore, optimizing the TIBA-to-catalyst ratio is a critical step in developing a robust polymerization process.
Data and Protocols
Table 1: Typical Impurity Limits and Recommended Co-catalyst Ratios
| Parameter | Recommended Limit/Ratio | Rationale |
| Water in Monomer/Solvent | < 5 ppm | Water is a potent poison for Ziegler-Natta and metallocene catalysts. |
| Oxygen in Monomer/Solvent | < 2 ppm | Oxygen can irreversibly oxidize and deactivate the catalyst's active sites. |
| Al/Ti Molar Ratio (Ziegler-Natta) | 50:1 to 300:1 | This ratio needs to be optimized; it should be high enough for scavenging and activation but low enough to avoid over-reduction.[7] |
| Al/Zr Molar Ratio (Metallocene) | 100:1 to >1000:1 | Metallocene catalysts often require a larger excess of the alkylaluminum co-catalyst for efficient activation. |
Note: These are general guidelines. The optimal conditions will depend on the specific catalyst, monomer, and reaction conditions.
Visualizing the Mechanisms
Diagram 1: Catalyst Deactivation by Impurities
This diagram illustrates how common impurities like water and oxygen can attack and deactivate the active site of a generic Ziegler-Natta catalyst.
Caption: Deactivation of an active titanium center by water and oxygen.
Diagram 2: Protective Role of TIBA as a Scavenger
This workflow shows how TIBA intercepts and neutralizes impurities before they can reach and deactivate the catalyst.
Caption: TIBA acts as a scavenger, protecting the catalyst from poisons.
References
- This compound (TIBA): Uses, Safety & Supplier Guide. (2025).
- Technical Support Center: Catalyst Deactivation in 4-Methylidenehept-1-ene Polymerization. Benchchem.
- Potential Catalyst Deactivation Reaction in Homogeneous Ziegler−Natta Polymerization of Olefins: Formation of an Allyl Intermediate. ACS Publications.
- Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst. PMC - NIH. (2008).
- Influence of this compound on the polymerization of ethylene by SiO2-supported ansa-zirconocene catalysts. ResearchGate.
- Aluminium Triisobutyl: Comprehensive Overview and Applications.
- Deactivation Effect Caused by Catalyst-Cocatalyst Pre-contact in Propylene Polymerization with MgCl2-supported Ziegler-Natta Catalyst. ResearchGate.
- OMAL082_ this compound. Gelest, Inc.
- Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. NIH. (2021).
- This compound as cocatalyst for zirconocenes. I. Sterically opened zirconocene/triisobutylaluminum/perfluorophenylborate as highly effective ternary catalytic system for synthesis of low molecular weight polyethylenes. ResearchGate.
- This compound(TIBA). Global Chemical Supplier-TUODA INDUSTRY LIMITED.
- This compound (TIBA). Benchchem.
- Effect of oxygenated impurities on the activity of a Ziegler-Natta catalytic system used in the ethylene polymerization. ResearchGate.
- Triisobutylaluminium. Grokipedia. (2026).
- Study of the Chemical Activities of Carbon Monoxide, Carbon Dioxide, and Oxygen Traces as Critical Inhibitors of Polypropylene Synthesis. MDPI. (2024).
- THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. grokipedia.com [grokipedia.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of Triisobutylaluminum (TIBAL) Waste
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the safe disposal of Triisobutylaluminum (TIBAL) waste. As a Senior Application Scientist, this guide has been developed to provide you with the necessary technical knowledge and practical protocols to manage TIBAL waste safely and effectively in a laboratory setting. This compound is an extremely pyrophoric organoaluminum compound, meaning it can ignite spontaneously upon contact with air.[1] Its high reactivity necessitates meticulous handling and disposal procedures to prevent accidents. This guide offers troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
Troubleshooting Guide
This section addresses common problems that may arise during the disposal of TIBAL waste. Each issue is followed by a step-by-step guide to resolution.
Issue 1: The quenching reaction is proceeding too quickly, evidenced by excessive heat generation, fuming, or splashing.
-
Immediate Action:
-
If safely possible, immediately cease the addition of the quenching agent.
-
Ensure the reaction flask is securely placed in a cooling bath (e.g., ice water). If the reaction is highly vigorous, consider a dry ice/acetone bath for more efficient cooling.
-
If a fire starts and is small and manageable, use a dry chemical powder extinguisher (Class D for metal fires is ideal). Do NOT use water, foam, or carbon dioxide extinguishers. [2]
-
Alert your colleagues and follow your institution's emergency procedures.
-
-
Root Cause Analysis and Prevention:
-
Cause: The quenching agent was added too quickly, or the initial concentration of TIBAL was too high. The reaction between TIBAL and protic solvents is extremely exothermic.
-
Prevention: Always add the quenching agent dropwise and slowly, with vigorous stirring to dissipate heat. For larger quantities, use a syringe pump for controlled addition.[3] Ensure the TIBAL waste is sufficiently diluted with an inert solvent like hexane or heptane before quenching. A dilution of at least 10-fold is recommended as a starting point.
-
Issue 2: A gelatinous precipitate or solid mass has formed in the flask during quenching, making stirring difficult.
-
Immediate Action:
-
Stop adding the quenching agent.
-
Add more anhydrous inert solvent (e.g., hexane, heptane) to the flask to try and break up the solids and improve stirring.
-
If stirring remains difficult, you may need to use a mechanical stirrer.
-
-
Root Cause Analysis and Prevention:
-
Cause: This is often due to the formation of aluminum hydroxides and alkoxides, which can be insoluble and gelatinous.[4] This is more common when quenching with water or alcohols without sufficient dilution.
-
Prevention: Follow a sequential quenching protocol. Start with a less reactive alcohol like isopropanol to manage the initial vigorous reaction, followed by a more reactive alcohol like methanol, and finally, water. This gradual increase in reactivity helps to control the formation of precipitates. Another effective method is to use a Rochelle's salt (potassium sodium tartrate) solution during work-up, which can help to chelate the aluminum salts and prevent the formation of gels.[3]
-
Issue 3: White fumes are observed escaping from the reaction flask.
-
Immediate Action:
-
Root Cause Analysis and Prevention:
-
Cause: The reaction is too vigorous, causing the solvent to vaporize. The heat can also accelerate the reaction of TIBAL with trace amounts of air that may be present.
-
Prevention: Maintain a consistent and slow rate of addition of the quenching agent. Ensure a positive pressure of inert gas (nitrogen or argon) is maintained over the reaction mixture to prevent contact with air.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) is required for handling TIBAL waste?
A1: A comprehensive PPE setup is mandatory. This includes:
-
A flame-resistant lab coat.[6]
-
Chemical splash goggles and a face shield.[2]
-
Flame-resistant gloves, such as those made from Nomex®, are highly recommended.[6] At a minimum, heavy-duty nitrile gloves should be worn.
-
Ensure a safety shower and eyewash station are readily accessible.
Q2: Can I dispose of TIBAL waste directly without quenching?
A2: Absolutely not. TIBAL is a pyrophoric and water-reactive substance.[7][9] Disposing of it without neutralization presents a severe fire and explosion hazard. All TIBAL waste must be carefully quenched to render it non-hazardous before disposal.
Q3: How should I store TIBAL waste before quenching?
A3: If you cannot quench the waste immediately, store it in a clearly labeled, sealed container under an inert atmosphere (nitrogen or argon).[5][6] The container should be stored in a secondary container, away from flammable materials and sources of ignition.[5] Do not allow TIBAL solutions to dry out, as this can increase the risk of spontaneous ignition.[5]
Q4: What is the best solvent for diluting TIBAL waste before quenching?
A4: Anhydrous, non-reactive hydrocarbon solvents are the best choice. Heptane, hexane, or toluene are commonly used. Avoid using ethers or pentane as they are low-boiling and can increase the risk of fire.
Q5: How do I clean glassware contaminated with TIBAL?
A5: Contaminated glassware must also be quenched. Rinse the glassware with an inert solvent (e.g., hexane) under an inert atmosphere.[8] Add this rinse solvent to the waste container for quenching. Then, slowly and carefully add a less reactive alcohol like isopropanol to the glassware in a fume hood to neutralize any remaining residue. Finally, wash the glassware with soap and water.
Q6: What are the key steps in a safe TIBAL quenching protocol?
A6: The fundamental steps are dilution, cooling, slow addition of a quenching agent, and sequential quenching with reagents of increasing reactivity. The detailed protocol is provided in the next section.
Detailed Quenching Protocol
This protocol provides a step-by-step method for safely quenching residual TIBAL waste.
Materials:
-
TIBAL waste in a suitable container
-
Anhydrous inert solvent (e.g., hexane or heptane)
-
Anhydrous isopropanol
-
Anhydrous methanol
-
Deionized water
-
Reaction flask (at least 10 times the volume of the waste) equipped with a magnetic stir bar and a dropping funnel
-
Inert gas supply (nitrogen or argon)
-
Cooling bath (ice/water or dry ice/acetone)
-
Appropriate PPE
Experimental Workflow Diagram
Caption: Workflow for the safe quenching of TIBAL waste.
Step-by-Step Procedure:
-
Preparation:
-
Dilution and Cooling:
-
Under an inert atmosphere, transfer the TIBAL waste to the reaction flask.
-
Dilute the waste with at least 10 volumes of an anhydrous inert solvent (e.g., heptane).
-
Place the flask in the cooling bath and begin stirring. Allow the solution to cool to 0°C.
-
-
Quenching:
-
Step 1: Isopropanol Addition: Slowly add anhydrous isopropanol dropwise from the dropping funnel. Maintain the temperature below 25°C. Gas evolution (isobutane) will be observed. Continue adding isopropanol until the gas evolution subsides.
-
Step 2: Methanol Addition: Once the reaction with isopropanol is complete, slowly add anhydrous methanol dropwise. This is to quench any remaining, less reactive aluminum species.
-
Step 3: Water Addition: After the reaction with methanol has ceased, very slowly add deionized water dropwise to ensure all reactive materials are destroyed.
-
-
Final Disposal:
-
Once gas evolution has completely stopped and the solution is at room temperature, the quenching is complete.
-
The resulting solution, containing aluminum salts and solvents, should be collected in a designated hazardous waste container.[5][6]
-
Label the container appropriately and arrange for disposal through your institution's environmental health and safety office.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Dilution Factor | >10x with inert solvent | To control reaction rate and dissipate heat. |
| Quenching Temperature | 0-25°C | To prevent a runaway reaction.[8] |
| Quenching Agent Order | 1. Isopropanol2. Methanol3. Water | Sequential addition from least to most reactive for better control. |
| Addition Rate | Dropwise | To manage the exothermic reaction. |
Logical Relationship Diagram for Disposal Decision
Caption: Decision tree for handling TIBAL waste.
This guide provides a framework for the safe and effective disposal of this compound waste. Always consult your institution's specific safety protocols and guidelines. When in doubt, contact your environmental health and safety department for assistance.
References
- TUODA INDUSTRY LIMITED. This compound(TIBA) - Global Chemical Supplier.
- Carnegie Mellon University. Pyrophoric Handling Procedure.
- American Chemical Society.
- Unknown. C3.
- University of California, Santa Barbara. Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety.
- UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents.
- CAMEO Chemicals. This compound.
- BenchChem. Application Notes and Protocols for Quenching Diisobutylaluminum Hydride (DIBA-H) Reactions.
- Chemos GmbH & Co.KG.
- E3S Web of Conferences. Study of the neutralization process of organoaluminum compounds.
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- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. cmu.edu [cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemos.de [chemos.de]
Validation & Comparative
A Comparative Guide for Drug Development Professionals: Triisobutylaluminum (TIBAL) vs. Diisobutylaluminium Hydride (DIBAL-H) as Reducing Agents
From the Desk of a Senior Application Scientist
In the landscape of modern organic synthesis, particularly within the fast-paced environment of drug development, the choice of a reducing agent can be a pivotal decision influencing yield, purity, and scalability. Among the plethora of available reagents, organoaluminums hold a prominent position due to their unique reactivity profiles. This guide provides an in-depth comparative analysis of two structurally related yet functionally distinct reagents: Triisobutylaluminum (TIBAL) and Diisobutylaluminium Hydride (DIBAL-H). Our objective is to move beyond catalog specifications and delve into the mechanistic nuances and practical applications that govern the selection of one over the other, empowering you to make informed, data-driven decisions in your synthetic campaigns.
Foundational Chemistry: A Tale of Two Isobutyls
At first glance, TIBAL and DIBAL-H are close relatives. TIBAL consists of an aluminum atom bonded to three isobutyl groups, whereas DIBAL-H has two isobutyl groups and a hydride ligand.[1][2] This seemingly minor difference in structure underpins their profoundly different chemical behavior.
A crucial aspect of their relationship is that DIBAL-H is synthesized commercially by the thermal decomposition of TIBAL.[2][3][4] Heating TIBAL induces a β-hydride elimination, releasing isobutene and forming the aluminum hydride. This genetic link is the first clue to their distinct reactivities: TIBAL is the precursor, while DIBAL-H is the dedicated hydride donor.
Caption: Generalized mechanism for the DIBAL-H reduction of esters.
Performance in the Field: A Head-to-Head Comparison
The true value of a reagent is defined by its performance with various functional groups. Here, the differences between TIBAL and DIBAL-H become starkly apparent.
Reduction of Esters and Lactones
This is the signature application where DIBAL-H excels.
-
DIBAL-H: At low temperatures, typically -78 °C (dry ice/acetone bath), DIBAL-H is renowned for the partial reduction of esters to aldehydes and lactones to lactols. [3][5][6][7][8]The causality behind this exquisite control lies in the stability of the tetrahedral intermediate formed after the first hydride addition. [3][9][10]At -78 °C, this intermediate is stable and does not collapse to eliminate the alkoxy group. Upon aqueous workup, it hydrolyzes directly to the aldehyde. If the reaction is allowed to warm or if excess DIBAL-H is used, over-reduction to the primary alcohol will occur. [3][10]* TIBAL: TIBAL is not the reagent of choice for this transformation. Its interaction with esters is more complex and less predictable, making it unsuitable for the reliable synthesis of aldehydes from esters.
Reduction of Nitriles
-
DIBAL-H: Similar to its behavior with esters, DIBAL-H can partially reduce nitriles to aldehydes. [3][7]This proceeds through an imine-aluminum complex, which upon hydrolytic workup, yields the aldehyde. [7]Stoichiometric control (1 equivalent) and low temperature are crucial. Using two or more equivalents and/or higher temperatures will result in the formation of the primary amine. [3]* TIBAL: While it can react with nitriles, it is not a standard or reliable method for their reduction to either aldehydes or amines in a laboratory setting.
Reduction of α,β-Unsaturated Carbonyls
-
DIBAL-H: A key feature of DIBAL-H is its chemoselectivity for 1,2-reduction , reducing the carbonyl group to an allylic alcohol while leaving the carbon-carbon double bond intact. [3]This makes it the preferred reagent for this specific transformation over more powerful, less selective hydrides like LiAlH₄.
-
TIBAL: Its reactivity in this context is not well-defined for selective reduction and can lead to complex mixtures.
Summary of Reactivity
| Functional Group | DIBAL-H | TIBAL |
| Ester/Lactone | Aldehyde/Lactol (at -78°C) [3][9][7]Primary Alcohol (at RT or xs) [3] | Not a preferred reagent. |
| Nitrile | Aldehyde (1 eq, low temp) [3][7]Primary Amine (≥2 eq, RT) [3] | Not a preferred reagent. |
| Aldehyde/Ketone | Primary/Secondary Alcohol [3][7] | Can reduce, but less common. |
| Carboxylic Acid | Primary Alcohol (requires ≥2 eq) [3] | Not a preferred reagent. |
| α,β-Unsaturated Carbonyl | Allylic Alcohol (1,2-reduction) [3] | Not a preferred reagent. |
Experimental Protocols and Safety
Authoritative Grounding: The pyrophoric nature of both reagents cannot be overstated. All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. [1][3][11]Both reagents react violently and exothermically with water and other protic sources.
Protocol: DIBAL-H Reduction of Methyl Benzoate to Benzaldehyde
This protocol provides a self-validating system for the controlled reduction of an ester.
Materials:
-
Methyl Benzoate
-
DIBAL-H (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask with stir bar, septum, and nitrogen inlet/outlet
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.
-
Reaction Mixture: To the flask, add methyl benzoate (1.0 eq) and anhydrous toluene (to make a ~0.2 M solution).
-
Cooling: Cool the stirred solution to -78 °C using the dry ice/acetone bath. Maintain this temperature throughout the addition.
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (1.1 eq) dropwise via syringe over 30 minutes. The internal temperature must be kept below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Critical Step): While still at -78 °C, slowly and carefully add methanol (a volume equal to the volume of DIBAL-H solution used) to quench the excess reagent. This will cause vigorous gas evolution.
-
Warm and Hydrolyze: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add 1 M HCl. Continue stirring until two clear layers form.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzaldehyde.
Decision Logic: Which Reagent to Choose?
The choice is almost always dictated by the desired transformation. TIBAL's role in synthesis is specialized, while DIBAL-H is a mainstream reducing agent.
Caption: A decision-making workflow for selecting between DIBAL-H and TIBAL.
Conclusion
-
DIBAL-H is a highly versatile and selective reducing agent . Its utility shines in the temperature-controlled partial reduction of esters and nitriles to aldehydes, a cornerstone transformation in pharmaceutical and fine chemical synthesis. Its electrophilic nature and bulky profile afford it a high degree of chemoselectivity that is difficult to achieve with other hydrides.
-
TIBAL is fundamentally a Lewis acid and alkylating agent . Its primary applications lie outside of mainstream reduction chemistry, most notably in polymerization. While it possesses reducing capabilities, these are secondary to its main function and lack the predictability and broad applicability of DIBAL-H.
For the researcher, scientist, and drug development professional, the message is clear: for selective and controlled reductions, particularly the conversion of carboxylic acid derivatives to aldehydes, DIBAL-H is the authoritative and field-proven choice. TIBAL should be reserved for applications that specifically leverage its powerful Lewis acidity and alkylating properties.
References
-
Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. Retrieved from [Link]
-
Anxin Chemistry Co.,Ltd. (2025). dibal h mechanism. Retrieved from [Link]
-
Grokipedia. (2026). Triisobutylaluminium. Retrieved from [Link]
-
Scribd. (n.d.). Application of DIBAL H. Retrieved from [Link]
-
Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Slideshare. (n.d.). Imortance of DIBAL-H. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Diisobutylaluminium Hydride: Comprehensive Guide and Applications. Retrieved from [Link]
-
Fiveable. (n.d.). Diisobutylaluminum Hydride Definition. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
TUODA INDUSTRY LIMITED. (n.d.). This compound(TIBA). Retrieved from [Link]
-
Wikipedia. (n.d.). Triisobutylaluminium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 16682931. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diisobutylaluminum hydride. PubChem Compound Summary for CID 14487. Retrieved from [Link]
-
ResearchGate. (2005). Triisobutylaluminium (TIBAL) Promoted Rearrangement of C-glycosides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Triisobutylaluminium (TIBAL) Promoted Rearrangement of C-glycosides. Molecules, 10(8), 843–858. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating Triisobutylaluminum (TiBAL) from Different Suppliers
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Triisobutylaluminum (TiBAL) in Modern Synthesis
This compound (TiBAL), an organoaluminum compound with the formula Al(CH₂CH(CH₃)₂)₃, is a cornerstone reagent in numerous chemical transformations.[1] Its utility spans from being a co-catalyst in Ziegler-Natta and metallocene-catalyzed olefin polymerization to a powerful, sterically hindered reducing and alkylating agent in fine chemical and pharmaceutical synthesis.[2][3][4] The bulky isobutyl groups provide unique selectivity compared to other trialkylaluminum compounds.[5] However, the very reactivity that makes TiBAL invaluable also renders its performance highly susceptible to impurities. Variations in manufacturing processes between suppliers can lead to significant differences in purity and the profile of residual contaminants, directly impacting reaction yield, catalyst efficiency, and product consistency.
This guide provides a comprehensive framework for evaluating the performance of TiBAL from various suppliers. We will move beyond simple specification sheets to detail robust experimental protocols that allow for a direct, evidence-based comparison. The causality behind each experimental choice will be explained to empower you, the end-user, to make informed decisions based on empirical data.
Key Performance Parameters for TiBAL Evaluation
The efficacy of a TiBAL reagent is primarily determined by three key factors:
-
Purity and Active Aluminum Content: This is the most fundamental parameter. It dictates the stoichiometry of your reactions and ensures you are not introducing inert or detrimental species. Purity is often quoted as a percentage (e.g., >98%), which should be verified.[2]
-
Trace Metal Impurities: Residual metals from the manufacturing process (e.g., iron, nickel, chromium) can poison sensitive catalysts, particularly in polymerization reactions, leading to reduced activity and inconsistent polymer properties.[5]
-
Water Content: TiBAL reacts violently with water.[3][4] Even trace amounts of moisture can consume the active reagent, generate unwanted byproducts, and pose a significant safety hazard.[5][6] Therefore, rigorous quantification of water content is essential.
Experimental Evaluation of TiBAL from Different Suppliers
This section outlines detailed protocols to quantitatively assess the key performance parameters of TiBAL. For the purpose of this guide, we will be comparing three fictional suppliers: Supplier A , Supplier B , and Supplier C .
A. Determination of Active Aluminum Content via Double Titration
Rationale: A simple acid-base titration is insufficient for organoaluminum reagents due to their complex reactivity. A double titration method provides a more accurate measure of the active aluminum-alkyl bonds. This method involves a first titration to determine the total aluminum content and a second, back-titration method, to determine the aluminum ion concentration after controlled hydrolysis, allowing for the calculation of the active alkyl-bound aluminum.
Experimental Workflow
Caption: Workflow for trace metal analysis by ICP-MS.
Step-by-Step Protocol:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, weigh approximately 0.5 g of TiBAL from each supplier into separate, clean microwave digestion vessels.
-
-
Digestion:
-
Remove the vessels from the glovebox and place them in a fume hood.
-
Carefully and slowly add 5 mL of high-purity nitric acid, followed by 2 mL of high-purity hydrochloric acid. Caution: The initial reaction will be vigorous. Allow the reaction to subside before sealing the vessels.
-
Perform a standard microwave-assisted acid digestion protocol suitable for organic matrices.
-
-
Analysis:
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with 18 MΩ·cm deionized water.
-
Calibrate the ICP-MS instrument using certified multi-element standards.
-
Analyze the prepared samples for a suite of relevant metals, including but not limited to Fe, Ni, Cr, Zn, and Si.
-
C. Determination of Water Content by Karl Fischer Titration
Rationale: The Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content. [5]Given TiBAL's extreme sensitivity to moisture, a coulometric KF titrator is preferred for its ability to accurately measure low ppm levels of water.
Experimental Workflow
Caption: Workflow for water content analysis by Karl Fischer titration.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Set up a coulometric Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system compatible with organoaluminum compounds.
-
Allow the instrument's titration cell to stabilize until a low, constant drift is achieved.
-
-
Sample Analysis:
-
All sample handling must be performed under a strict inert atmosphere.
-
Using a dry, gas-tight syringe, carefully draw an accurately known volume (e.g., 1.00 mL) of TiBAL from the supplier's container. [6][7] * Swiftly inject the sample into the KF titration cell, ensuring the needle tip is below the surface of the KF reagent.
-
The instrument will automatically titrate the water present and provide a direct reading, typically in micrograms of water.
-
-
Calculation:
-
Water Content (ppm) = (Micrograms of H₂O detected) / (Volume of sample in mL × Density of TiBAL in g/mL)
-
Comparative Data Summary
The following tables present hypothetical data from the evaluation of TiBAL from three different suppliers.
Table 1: Active Aluminum Content and Purity
| Supplier | Sample Weight (g) | Aliquot Volume (mL) | Titration Volume (V1, mL of 0.1M EDTA) | Calculated Purity (%) |
| Supplier A | 1.052 | 5.00 | 24.50 | 98.2 |
| Supplier B | 1.038 | 5.00 | 23.85 | 96.6 |
| Supplier C | 1.045 | 5.00 | 24.65 | 99.1 |
Table 2: Trace Metal Impurities (ICP-MS)
| Supplier | Iron (Fe) (ppm) | Nickel (Ni) (ppm) | Chromium (Cr) (ppm) | Zinc (Zn) (ppm) |
| Supplier A | 1.2 | < 0.5 | < 0.5 | 2.5 |
| Supplier B | 8.5 | 2.1 | 1.5 | 5.8 |
| Supplier C | < 0.5 | < 0.5 | < 0.5 | 1.1 |
Table 3: Water Content (Karl Fischer Titration)
| Supplier | Sample Volume (mL) | Water Detected (µg) | Calculated Water Content (ppm) |
| Supplier A | 1.00 | 15.6 | ~20 |
| Supplier B | 1.00 | 45.3 | ~58 |
| Supplier C | 1.00 | 8.9 | ~11 |
(Note: Density of TiBAL is approximately 0.786 g/mL at 25°C) [1]
Interpretation and Supplier Selection
Based on our hypothetical data, a clear performance hierarchy emerges:
-
Supplier C demonstrates the highest quality, with the highest purity, lowest trace metal content, and the lowest water content. This material would be the top choice for demanding applications such as in the synthesis of pharmaceutical intermediates or for use with highly sensitive polymerization catalysts. [3]* Supplier A provides a high-quality product that would be suitable for many standard applications. Its purity is high, and impurity levels are well-controlled. [2]* Supplier B shows lower purity and significantly higher levels of both metallic and water impurities. This product may be a more cost-effective option for applications where high purity is not the primary concern, such as in some bulk chemical reductions, but it would be unsuitable for catalysis or pharmaceutical applications.
Conclusion
The selection of a this compound supplier should not be based solely on the listed specifications or cost. As demonstrated, significant performance variations can exist between products that appear similar on paper. By implementing a rigorous, in-house analytical evaluation based on the protocols described in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical reagent. This empirical approach mitigates risks to experimental outcomes, enhances reproducibility, and ultimately leads to more reliable and successful research and development.
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A Senior Application Scientist's Guide to NMR Spectroscopic Analysis for Validating Triisobutylaluminum Reaction Products
This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to validate the products of reactions involving Triisobutylaluminum (TIBA). We will move beyond rote procedures to explore the underlying principles, justify experimental choices, and present a robust methodology for obtaining accurate and reliable structural and quantitative data.
The Challenge and Imperative of Analyzing TIBA Reactions
This compound (TIBA) is a powerful and versatile organoaluminum reagent, widely employed as a co-catalyst in polymerization, a reducing agent, and an alkylating agent.[1] Its high reactivity, however, is matched by its hazardous nature; it is pyrophoric and extremely sensitive to air and moisture.[2] This reactivity profile presents a significant analytical challenge: how does one verify the outcome of a reaction with confidence, ensuring that the observed products are genuine and not artifacts of decomposition or unintended side reactions?
The answer lies in an analytical method that is both structurally informative and can be performed under strictly controlled inert conditions. NMR spectroscopy is uniquely suited for this role. It provides a non-destructive window into the molecular structure of reaction components, allowing for unambiguous identification and quantification of starting materials, intermediates, and final products.[3]
The Power of NMR in Organoaluminum Chemistry
NMR spectroscopy's utility stems from its ability to probe the chemical environment of specific atomic nuclei. For TIBA reaction analysis, we are primarily interested in ¹H, ¹³C, and, for more advanced studies, ²⁷Al NMR.
-
¹H NMR: This is the workhorse technique. It provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their relative quantities (via integration). In a TIBA reaction, ¹H NMR allows us to track the disappearance of reactant signals and the appearance of new signals corresponding to the product. For example, in the reduction of a ketone, we would monitor the disappearance of the α-carbonyl protons and the emergence of a new signal for the carbinol proton (CH-OH).[4]
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a direct view of the carbon skeleton. It is invaluable for confirming the formation of new carbon-carbon bonds or changes in hybridization. The chemical shift of a carbonyl carbon (190-215 ppm) is highly characteristic, and its disappearance is a definitive marker of a successful reduction or alkylation.[4]
-
²⁷Al NMR: As the only stable isotope of aluminum, ²⁷Al is NMR-active.[5] While its quadrupolar nature can lead to broad signals, ²⁷Al NMR can be very informative about the coordination environment of the aluminum center, helping to distinguish between different aluminum species in solution, such as Lewis acid-base adducts or aluminate complexes.[6][7]
The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[8] This allows for the precise determination of the molar ratios of different compounds in a mixture, making it a powerful tool for calculating reaction conversion, product purity, and isomeric ratios without the need for compound-specific calibration curves.[9]
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of NMR data for air-sensitive compounds hinges entirely on the integrity of the sample preparation and data acquisition. The following protocols are designed to be self-validating by minimizing exposure to atmospheric contaminants.
Workflow for TIBA Reaction Analysis
The overall process from reaction completion to final analysis requires meticulous attention to inert atmosphere techniques.
Caption: Workflow for NMR analysis of TIBA reaction products.
Step-by-Step Sample Preparation Protocol
This protocol assumes access to a nitrogen or argon-filled glovebox. Schlenk line techniques can also be used as an alternative.[10][11]
-
Environment Preparation: Ensure the glovebox antechamber is thoroughly purged and the internal atmosphere has low oxygen (<10 ppm) and water (<1 ppm) levels.
-
Solvent Preparation: Use a high-quality deuterated solvent (e.g., Benzene-d₆, Toluene-d₈, CDCl₃). Causality: The choice of solvent is critical; it must dissolve all components and have signals that do not obscure key regions of the spectrum. Benzene-d₆ and Toluene-d₈ are excellent for organometallics as they are aprotic and non-coordinating. The solvent must be rigorously dried (e.g., over molecular sieves or by vacuum transfer from a drying agent) and degassed (via freeze-pump-thaw cycles) to remove dissolved oxygen and trace water, which would otherwise react with the sample.[10]
-
Aliquot Transfer: In the glovebox, carefully transfer a representative aliquot (typically 5-20 mg of the crude reaction mixture) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the prepared deuterated solvent to the vial.
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known mass of a suitable internal standard. Causality: A good internal standard should be chemically inert to the reaction components, have a simple spectrum with signals that do not overlap with the analyte, and be non-volatile.[9] Examples include 1,3,5-trimethoxybenzene or maleic acid.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If solids are present, they must be allowed to settle or be filtered through a syringe filter (PTFE) to prevent magnetic field distortions that degrade spectral quality.[12]
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a high-quality NMR tube.
-
Sealing: For highly sensitive samples or long-term analysis, a J-Young NMR tube, which has an integrated high-vacuum Teflon valve, is the most robust sealing method.[11] For routine analysis, a standard NMR cap sealed tightly with several layers of Parafilm can be sufficient. This seal is the final barrier protecting the sample's integrity.
Step-by-Step Data Acquisition Protocol (¹H qNMR)
Accurate quantification requires specific acquisition parameters to ensure the signal intensity is truly proportional to the number of protons.
-
Instrument Setup: Insert the sample into the spectrometer. Allow sufficient time (5-10 minutes) for the sample to thermally equilibrate inside the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Determine Pulse Width: Calibrate the 90° pulse width for the specific sample to ensure uniform excitation across the entire spectral width.
-
Set Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton of interest in the sample. Causality: This is the most critical parameter for qNMR. A sufficient delay ensures that all protons have fully returned to their equilibrium state before the next pulse is applied. A short delay will lead to saturation of signals with long T₁ times, causing their integrals to be artificially low and invalidating the quantification.[13] A value of 30-60 seconds is often a safe starting point for many organic molecules.
-
Number of Scans (ns): Set to a value that provides a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[13]
-
Acquisition Time (aq): Ensure aq is long enough to capture the entire FID (Free Induction Decay) for good resolution.
-
-
Data Acquisition: Acquire the spectrum.
-
Processing: Apply Fourier transformation, careful phase correction, and baseline correction. Causality: A flat, even baseline is essential for accurate integration. Any tilt or curvature will introduce systematic errors into the integral values.
Interpreting the Spectra: From Raw Data to Validated Product
Let's consider a common TIBA reaction: the reduction of 2-adamantanone to 2-adamantanol.
| Compound | Key ¹H NMR Signals (Benzene-d₆) | Key ¹³C NMR Signals (Benzene-d₆) |
| TIBA (Reactant) | ~1.8 ppm (m, CH), ~0.95 ppm (d, CH₃), ~0.4 ppm (d, CH₂) | ~30 ppm (CH), ~25 ppm (CH₃), ~24 ppm (CH₂) |
| 2-Adamantanone (Reactant) | ~2.3-2.5 ppm (br s, α-protons) | ~215 ppm (C=O) , various aliphatic signals |
| 2-Adamantanol (Product) | ~3.8 ppm (br s, CH-OH) , ~1.5-2.0 ppm (various adamantyl protons) | ~70 ppm (CH-OH) , various aliphatic signals |
Analysis:
-
Success Indicators: The primary indicators of a successful reaction are the complete disappearance of the 2-adamantanone α-proton signals around 2.4 ppm and the C=O signal at ~215 ppm in the ¹³C spectrum. Concurrently, the appearance of a new, downfield proton signal around 3.8 ppm (the carbinol proton) and a new carbon signal around 70 ppm confirms the formation of the alcohol product.[4]
-
Quantitative Analysis: By integrating the product's CH-OH signal (1H) against the signal of a known amount of an internal standard, the exact yield of 2-adamantanol can be calculated using the following formula[13]:
-
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Puritystd
-
Where: I = Integral, N = Number of nuclei for the signal, M = Molecular weight, W = Weight, Purity = Purity of the standard.
-
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, it is essential to understand its performance relative to other available techniques.
| Technique | Principle | Strengths | Weaknesses | Best For |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Provides detailed structural information; Non-destructive; Excellent for quantification (qNMR).[3] | Lower sensitivity than MS; Higher instrument cost; Can be complex for mixtures. | Unambiguous structure elucidation; Purity determination; Reaction monitoring. |
| GC-MS | Gas Chromatography separation followed by Mass Spectrometry detection | Excellent sensitivity for volatile compounds; Provides molecular weight information. | Destructive; Not suitable for thermally labile or non-volatile compounds (many organoaluminum species). | Identifying volatile byproducts (e.g., isobutylene from TIBA decomposition). |
| FT-IR Spectroscopy | Infrared light absorption by molecular vibrations | Fast and simple; Excellent for monitoring functional groups (e.g., C=O disappearance, O-H appearance).[4] | Provides limited structural information; Not suitable for quantification. | Quick check for reaction completion by monitoring key functional groups. |
| Thermometric Titration | Measures heat evolved from reaction with a titrant (e.g., an alcohol or ketone). | Provides accurate quantification of active Al-C and Al-H bonds.[14] | Gives no structural information; Cannot distinguish between different products. | Determining the concentration of active organoaluminum reagent remaining post-reaction. |
Decision Logic for Technique Selection
Caption: Choosing the right analytical tool for TIBA reactions.
Conclusion
For the definitive validation of this compound reaction products, NMR spectroscopy stands as the premier analytical technique. Its capacity to deliver unambiguous structural detail and precise quantitative data in a non-destructive manner is unparalleled. However, the reliability of the results is inextricably linked to the rigor of the experimental execution. By adopting the self-validating protocols for sample handling and data acquisition detailed in this guide, researchers can generate trustworthy and publication-quality data, enabling confident decision-making in their research and development endeavors.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16682931, this compound. Retrieved from [Link].
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Se-hee, K., et al. (2022). Reactions of this compound with Unbridged or Bridged Group IV Metallocene Dichlorides. Organometallics, 41(8), 931–939. [Link].
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University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link].
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Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology, 24(1), 1-8. [Link].
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Hoffmann, E. G. (1961). Nuclear Magnetic Resonance Study of Aluminum Alkyls. The Journal of Physical Chemistry, 65(8), 1431–1431. [Link].
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MDPI. (2000). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 5(3), 452-458. [Link].
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AZoM. (2020, September 14). Performing NMR Spectroscopy Without Deuterated Solvents. Retrieved from [Link].
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ChemEurope. (n.d.). Organoaluminium. Retrieved from [Link].
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University of California, Irvine. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link].
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ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link].
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Jones, O. A., et al. (2023). Exploring the potential application of alternative nuclei in NMR based metabolomics. Metabolomics, 19(4), 27. [Link].
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A&A Pharmachem. (2024). This compound (TIBA): Uses, Safety & Supplier Guide. Retrieved from [Link].
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Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link].
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Yan, T. H., et al. (2024). Experimental verification of halomethyl carbinol synthesis from carbonyl compounds using a TiCl4–Mg bimetallic complex promoter. RSC Advances, 14(1), 1-9. [Link].
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Wang, P., et al. (2021). Characterization of Polymer Molecular Weight Distribution by NMR Diffusometry: Experimental Criteria and Findings. Analytical Chemistry, 93(24), 8563–8570. [Link].
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Reich, H. J. (1979). Preparation of nmr samples of air and moisture sensitive compounds. Journal of Chemical Education, 56(9), 621. [Link].
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Comparing the efficiency of Triisobutylaluminum with other organoaluminum cocatalysts.
An In-Depth Guide to the Comparative Efficiency of Triisobutylaluminum and Other Organoaluminum Cocatalysts
For researchers and professionals in polymer science and drug development, the choice of a cocatalyst in catalytic polymerization is a critical decision that profoundly impacts reaction efficiency, polymer properties, and overall process economics. Organoaluminum compounds are the cornerstone of activation for Ziegler-Natta and metallocene catalysts. Among them, this compound (TIBA) presents a unique profile of reactivity and steric hindrance. This guide provides a detailed comparison of TIBA's performance against other widely used organoaluminum cocatalysts, supported by experimental insights and mechanistic explanations.
The Role and Mechanism of Organoaluminum Cocatalysts
Organoaluminum compounds are indispensable components in olefin polymerization, serving multiple critical functions.[1] Their primary roles are:
-
Alkylation: They alkylate the transition metal halide precatalyst, replacing a halide with an alkyl group to form a metal-carbon bond, which is a prerequisite for olefin insertion.
-
Activation: They abstract a ligand (e.g., chloride) from the alkylated metal center to generate a coordinatively unsaturated, electrophilic cationic species. This "active site" is where monomer coordination and insertion occur.[2][3]
-
Scavenging: Organoaluminum compounds are highly reactive towards protic impurities like water and oxygen.[4] This "scavenging" or "poison-scavenging" role is crucial for protecting the highly sensitive active catalyst sites from deactivation.[4]
-
Chain Transfer: They can act as chain transfer agents, which helps in controlling the molecular weight of the resulting polymer.
The general mechanism of catalyst activation involves the reaction between the precatalyst and the cocatalyst to form a catalytically active cation-anion ion pair.[5] The nature of the organoaluminum compound—its alkyl group, steric bulk, and Lewis acidity—directly influences the concentration and stability of these active centers, thereby dictating the polymerization kinetics and the final polymer's microstructure.
Caption: General mechanism of catalyst activation and impurity scavenging by organoaluminum cocatalysts.
Comparative Analysis: TIBA vs. Triethylaluminum (TEA)
Triethylaluminum (TEA) is one of the most common and industrially significant organoaluminum cocatalysts, prized for its high reactivity and cost-effectiveness.[1][6] The comparison with TIBA reveals a classic trade-off between activity and selectivity, driven primarily by the difference in steric bulk between the ethyl and isobutyl groups.
Key Performance Differences:
-
Catalytic Activity: In many Ziegler-Natta systems, TEA provides higher polymerization activity compared to TIBA.[7] For instance, in butene-1 polymerization with MgCl₂-supported TiCl₄ catalysts, the activity was observed to increase in the order of TEA > TIBA > DEAC (Diethylaluminum chloride).[8][7] However, this is not universal, as some studies on ethylene homo-polymerization found that activity increased with the size of the alkyl group, with TIBA showing higher activity than TEA at certain concentrations.[1] The interaction is complex; in ethylene/1-hexene copolymerization, increasing the TIBA content in a TEA/TIBA mixture led to a marked decrease in the total number of active centers and thus lower activity.
-
Polymer Properties: This is where TIBA's distinct advantage becomes clear.
-
Molecular Weight (Mw): Polymers synthesized using TIBA as a cocatalyst consistently exhibit higher weight-average molecular weights (Mw) compared to those produced with TEA.[8][7]
-
Stereoregularity and Crystallinity: The larger steric hindrance of TIBA's isobutyl groups provides improved control over the polymer's microstructure.[9] This results in polymers with enhanced stereoregularity (isotacticity) and higher crystallinity.[8][9] One case study reported that switching from TEA to TIBA for polypropylene production resulted in a 28% increase in the isotactic index and a 15% improvement in polymer crystallinity.[9]
-
-
Role as a Scavenger: While both are effective scavengers, TIBA is often preferred specifically for this role, even in systems where another compound is the primary activator.[1][4]
Data Summary: TIBA vs. TEA
| Parameter | This compound (TIBA) | Triethylaluminum (TEA) | Key Insights |
| Catalytic Activity | Generally lower to moderate.[7] | Generally higher.[7] | Activity is system-dependent; TEA often creates more active sites. |
| Molecular Weight (Mw) | Higher.[8] | Lower.[8][7] | TIBA's bulk may reduce the rate of chain transfer reactions. |
| Stereoregularity | Higher isotacticity and crystallinity.[9] | Lower. | TIBA's steric bulk enhances stereocontrol at the active site.[9] |
| Primary Use Case | Cocatalyst for high stereoregularity; scavenger.[1] | General-purpose, high-activity cocatalyst.[1] | Choice depends on prioritizing activity vs. polymer properties. |
Comparative Analysis: TIBA vs. Methylaluminoxane (MAO)
Methylaluminoxane (MAO) is a fundamentally different type of cocatalyst. It is an oligomeric compound, prepared by the controlled hydrolysis of trimethylaluminum (TMA), and is the activator of choice for high-performance metallocene "single-site" catalysts.[3][5]
Key Performance Differences:
-
Activation Efficiency: MAO is exceptionally effective at activating metallocene precatalysts, generating highly active and well-defined cationic catalytic sites.[3][10] This allows for the production of polymers with narrow molecular weight distributions and uniform comonomer incorporation.[4] TIBA alone is generally ineffective at activating metallocene catalysts for high activity.[5]
-
Required Stoichiometry and Cost: A major drawback of MAO is the large excess required for efficient activation, with Al:Zr ratios often in the hundreds or even thousands.[2][3] This, combined with its complex manufacturing process, makes MAO a significant cost driver in metallocene polymerization.[11]
-
Synergistic Roles: TIBA and MAO are often not competitors but rather collaborators in advanced catalytic systems.
-
TIBA as a Scavenger: In metallocene catalysis, TIBA is frequently used as a primary scavenger or "scrubbing agent" to purify the reaction medium before the addition of the expensive MAO.[10][12] This protects the MAO and the metallocene from deactivation, allowing for more efficient use of the primary activator.
-
Two-Step Activation: For certain catalyst systems, a sequential, two-step activation method using TIBA first, followed by MAO, has been shown to achieve exceptionally high catalytic productivity.[3]
-
Modified MAO (MMAO): To improve solubility in aliphatic hydrocarbon solvents (like hexane), commercial MAO is often modified. These modified versions (MMAO) are synthesized from a combination of TMA and TIBA.[13]
-
Data Summary: TIBA vs. MAO
| Parameter | This compound (TIBA) | Methylaluminoxane (MAO) | Key Insights |
| Primary Catalyst System | Ziegler-Natta. | Metallocenes.[5] | MAO is specifically designed for activating single-site metallocene catalysts. |
| Primary Function | Cocatalyst / Scavenger.[1] | Highly efficient primary activator.[3][10] | TIBA's role in metallocene systems is almost exclusively as a scavenger.[10][12] |
| Required Amount | Lower Al/Metal ratios. | Very high Al/Metal ratios (often >100:1).[2] | The large excess of MAO required is a major operational consideration. |
| Polymer MWD | Broader (with Z-N catalysts). | Narrow (with metallocene catalysts).[4] | This is a feature of the single-site nature of MAO-activated metallocenes. |
| Synergy | Used as a cost-effective scavenger to protect MAO.[10] | Can be used after TIBA in a two-step activation.[3] | They are often used together to optimize performance and cost. |
Experimental Protocol: Evaluating Cocatalyst Efficiency
To ensure a trustworthy and objective comparison, a standardized experimental protocol is essential. The following outlines a typical workflow for evaluating the performance of different organoaluminum cocatalysts in a laboratory-scale slurry polymerization of an α-olefin like propylene or butene-1.
Workflow for Cocatalyst Performance Evaluation
Caption: A standardized experimental workflow for comparing organoaluminum cocatalysts.
Step-by-Step Methodology:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly cleaned and dried in an oven at >100°C. The reactor is then sealed and purged multiple times with high-purity nitrogen to create an inert atmosphere.
-
Solvent and Monomer Charging: Anhydrous and deoxygenated solvent (e.g., n-heptane) is transferred to the reactor via cannula. The liquid monomer (e.g., butene-1) is then charged into the reactor.
-
Equilibration: The reactor is heated to the desired polymerization temperature (e.g., 70°C), and the system is allowed to equilibrate.
-
Cocatalyst Addition: The organoaluminum cocatalyst to be tested (e.g., TIBA or TEA solution in heptane) is injected into the reactor. The solution is stirred for a set period (e.g., 10-15 minutes) to allow the cocatalyst to scavenge any residual impurities.[14]
-
Catalyst Injection and Polymerization: A slurry of the Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) in heptane is injected to initiate the polymerization. The reaction is allowed to proceed for a fixed duration (e.g., 1 hour) while maintaining a constant temperature.
-
Quenching: The polymerization is terminated by injecting an excess of acidified methanol.
-
Polymer Isolation: The reactor is cooled and vented. The resulting polymer is filtered, washed extensively with methanol and water to remove catalyst residues, and then dried in a vacuum oven to a constant weight.
-
Analysis:
-
Catalyst Activity is calculated based on the yield of the polymer (kg of polymer per mole of Ti per hour).
-
Polymer Characterization: The dried polymer is analyzed using Gel Permeation Chromatography (GPC) for molecular weight (Mw) and molecular weight distribution (MWD), ¹³C-NMR for tacticity, and Differential Scanning Calorimetry (DSC) for melting point (Tm) and crystallinity.[8]
-
This entire procedure is repeated for each cocatalyst under identical conditions (temperature, pressure, monomer concentration, Al/Ti ratio) to ensure a valid comparison.
Conclusion and Selection Criteria
The efficiency of this compound (TIBA) as a cocatalyst is highly dependent on the specific catalytic system and the desired end-product characteristics. It is not a universally superior or inferior choice but rather a specialized tool for achieving specific outcomes.
-
Choose TIBA over TEA when: The primary goal is to produce polymers with high stereoregularity, crystallinity, and molecular weight, and a moderate decrease in catalytic activity is acceptable.[8][9]
-
Choose TEA over TIBA when: The primary goal is to maximize catalytic activity and polymer yield, and the specifications for molecular weight and isotacticity are less stringent.[8][7]
-
Use TIBA in conjunction with MAO when: Working with metallocene catalysts, especially in industrial settings where raw material purity can vary. Using TIBA as a scavenger is a cost-effective strategy to protect the more expensive MAO and ensure consistent catalyst performance.[4][10][12]
Ultimately, the optimal cocatalyst strategy is determined by a careful balance of desired polymer properties, process kinetics, and economic factors. A thorough experimental evaluation, as outlined above, is crucial for making an informed decision tailored to a specific application.
References
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Lu, Y., et al. (2013). Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl2-supported Ziegler-Natta catalyst. Journal of Applied Polymer Science. Available at: [Link]
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VOS, C., et al. (2021). The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. Macromolecules, ACS Publications. Available at: [Link]
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Stöhr, M., & Kuhlmann, S. (2017). Influence of Different Aluminium Alkyls on the Ziegler-Natta Polymerization. Avestia Publishing. Available at: [Link]
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Zheng, W., et al. (2020). The influences of alkylaluminium as cocatalyst on butene-1 polymerization with MgCl2-supported TiCl4 Ziegler-Natta catalysts. ResearchGate. Available at: [Link]
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Request PDF. Influence of Alkylaluminum Co-catalysts on TiCl4 Transalkylation and Formation of Active Centers C in Ziegler–Natta Catalysts*. ResearchGate. Available at: [Link]
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Schumann, H., et al. (2003). Oxygen-Stabilized Organoaluminum Compounds as Highly Active Cocatalysts for Ziegler−Natta Olefin Polymerization. Sci-Hub. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Aluminum Film Purity from CVD using Triisobutylaluminum
For correspondence:
Abstract
High-purity aluminum thin films are critical components in the semiconductor, optical, and pharmaceutical packaging industries. The method of deposition significantly influences the purity of these films, directly impacting device performance and product integrity. Chemical Vapor Deposition (CVD) utilizing Triisobutylaluminum (TIBAL) is a widely adopted method for producing aluminum films. This guide provides a comprehensive comparison of the purity of aluminum films derived from TIBAL-CVD with alternative deposition techniques. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols for the validation of film purity using state-of-the-art surface analysis techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of aluminum thin film deposition and characterization.
Introduction: The Critical Role of Purity in Aluminum Thin Films
The performance of microelectronic devices, the reflectivity of optical coatings, and the barrier properties of pharmaceutical packaging are all critically dependent on the purity of the constituent thin films. In aluminum films, impurities can act as scattering centers for electrons, increasing resistivity and degrading device performance. In optical applications, impurities can lead to absorption and reduced reflectivity. For pharmaceutical applications, impurities can be a source of contamination.
This compound (TIBAL), with the chemical formula Al(C₄H₉)₃, is a popular organoaluminum precursor for the CVD of aluminum films. Its volatility and decomposition kinetics make it suitable for industrial-scale deposition processes. However, as with any metalorganic precursor, there is a potential for the incorporation of impurities, primarily carbon and oxygen, into the deposited film. This guide will explore the nuances of TIBAL-based CVD and provide a comparative analysis of the resulting film purity against other deposition methods.
Chemical Vapor Deposition of Aluminum using this compound (TIBAL)
The CVD process using TIBAL involves the thermal decomposition of the precursor on a heated substrate. The overall chemical reaction can be summarized as follows:
2 Al(CH₂(CH₃)₂)₃(g) → 2 Al(s) + 6 CH₂=C(CH₃)₂(g) + 3 H₂(g)
The TIBAL precursor is transported in a carrier gas to the reaction chamber where it decomposes on the substrate surface, leading to the formation of a solid aluminum film. The byproducts, isobutylene and hydrogen, are volatile and are removed from the chamber.
The primary source of carbon contamination in this process is the incomplete decomposition of the isobutyl ligands. The strength of the aluminum-carbon bond in the precursor can lead to the incorporation of carbon atoms into the growing film. Oxygen contamination typically arises from residual moisture or air in the deposition chamber or from the precursor itself.
TIBAL-CVD Process Workflow
The following diagram illustrates the key stages of the TIBAL-CVD process.
A Comparative Guide to Triisobutylaluminum (TIBA) and Triethylaluminum (TEA) as Cocatalysts in Ethylene Polymerization
Introduction: The Pivotal Role of Cocatalysts in Ziegler-Natta Polymerization
The advent of Ziegler-Natta (Z-N) catalysis revolutionized polymer science, enabling the production of stereoregular and linear polyolefins that were previously inaccessible.[1] Today, these catalyst systems dominate the industrial production of polyethylene and polypropylene, accounting for over 100 million tonnes of polymers annually.[1] A standard Z-N catalyst system is bipartite, comprising a transition metal compound (typically a titanium halide like TiCl₄) on a support (such as MgCl₂) and, crucially, an organoaluminum cocatalyst.[1][2][3]
This organoaluminum compound is far more than a simple "activator." It performs three critical functions:
-
Alkylation and Reduction: It transforms the titanium precatalyst into the catalytically active species.
-
Impurity Scavenging: It removes protic impurities (e.g., water, alcohols) from the polymerization medium that would otherwise poison the catalyst.[4]
-
Chain Transfer: It acts as a chain transfer agent, regulating the molecular weight of the final polymer.[5]
While many organoaluminum compounds exist, Triethylaluminum (TEA) is the most widely used cocatalyst in industrial settings due to its high activity and well-understood behavior.[2] However, Triisobutylaluminum (TIBA), a structural isomer with bulkier alkyl groups, presents a compelling alternative, offering distinct advantages in specific applications. This guide provides an in-depth, data-driven comparison of TEA and TIBA, designed to help researchers select the optimal cocatalyst for their ethylene polymerization objectives.
Physicochemical Properties: A Foundation for Performance
The structural differences between TEA and TIBA directly influence their physical and chemical properties, which in turn affect their handling, safety, and behavior in a polymerization reaction.
| Property | Triethylaluminum (TEA) | This compound (TIBA) | Rationale & Significance |
| Chemical Formula | Al(C₂H₅)₃ | Al(CH₂CH(CH₃)₂)₃ | The ethyl groups in TEA are linear, while the isobutyl groups in TIBA are branched and bulkier. |
| Molar Mass | 114.17 g·mol⁻¹ | 198.33 g·mol⁻¹ | Affects mass-based calculations for catalyst preparation. |
| Appearance | Colorless liquid | Colorless liquid | Both are handled as liquids or solutions in hydrocarbon solvents. |
| Structure | Exists primarily as a dimer | Exists in a monomer-dimer equilibrium.[6] | The dimeric structure of TEA can influence its reactivity and diffusion to the catalyst active sites. |
| Thermal Stability | Relatively high stability | Less stable; decomposes above 50°C.[7][8] | TIBA's lower thermal stability is a critical parameter for reactor temperature control to avoid cocatalyst decomposition. |
| Pyrophoricity | Highly pyrophoric, ignites spontaneously in air. | Highly pyrophoric, ignites spontaneously in air.[7] | Both require stringent handling under an inert atmosphere. |
Mechanistic Roles and a Comparative Overview
While both TEA and TIBA perform the same fundamental roles in Z-N catalysis, their structural differences lead to significant variations in kinetic behavior and their influence on the resulting polymer's properties.
Catalyst Activation and Site Formation
The primary role of the cocatalyst is to activate the titanium precatalyst. This process involves the alkylation of the titanium center and its reduction to a lower oxidation state (e.g., Ti³⁺), creating the active sites for polymerization. The general mechanism is illustrated below.
Caption: Generalized Ziegler-Natta polymerization mechanism.
Impurity Scavenging
Both compounds are potent Lewis acids and readily react with and neutralize catalyst poisons like water, oxygen, and other protic species. TIBA is often considered a more effective scavenger, a property attributed to its bulkier nature which can enhance its reactivity towards certain impurities.[2][4] This makes TIBA a preferred choice in systems where monomer and solvent purity are a concern.
Head-to-Head Performance in Ethylene Polymerization
The choice between TEA and TIBA often comes down to the desired balance between catalytic activity and the final polymer properties. The following table summarizes key performance differences based on experimental findings.
| Performance Metric | Triethylaluminum (TEA) | This compound (TIBA) | Scientific Rationale |
| Catalytic Activity | Generally higher activity in ethylene homopolymerization.[9] | Activity can be lower than TEA, but may increase with alkyl group size in some systems.[2][10][11] | The smaller size of TEA may allow for more efficient diffusion and interaction with the catalyst active sites.[12] |
| Kinetic Profile | Often exhibits a "build-up" kinetic profile, where the rate increases initially before stabilizing.[9][13] | Tends to show a "decay-type" kinetic profile, with the highest rate at the onset, followed by a gradual decrease.[9][13] | This suggests differences in the rate of active site formation versus deactivation, influenced by the cocatalyst's structure. |
| Polymer Molecular Weight (MW) | Produces polyethylene with comparatively lower molecular weight. | Often yields polyethylene with higher molecular weight.[12][14] | The steric hindrance from the bulky isobutyl groups on TIBA is proposed to reduce the rate of chain transfer reactions, allowing chains to grow longer before termination.[12][14] |
| Molecular Weight Distribution (MWD) | Typically produces polymers with a narrower MWD in homopolymerization. | Can lead to a broader MWD. In some metallocene systems, replacing TIBA with TEA can induce bimodality.[15][16] | TIBA may activate a more heterogeneous population of active sites or influence chain transfer processes differently across various sites. |
| Comonomer Incorporation | Lower efficiency in incorporating α-olefin comonomers (e.g., 1-hexene).[9][11] | Demonstrates enhanced incorporation of comonomers.[9][11] | The structure of TIBA may modify the active sites to make them more accessible to bulkier comonomers. |
Experimental Protocols: A Practical Guide
The following protocols outline a standardized procedure for lab-scale ethylene slurry polymerization. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.
Materials & Reagents
-
Catalyst: 4th generation MgCl₂-supported TiCl₄ catalyst.
-
Cocatalyst: Triethylaluminum (TEA) or this compound (TIBA) as a 1.0 M solution in hexane.
-
Solvent: Polymerization-grade hexane, purified by passing through columns of molecular sieves and activated alumina.
-
Monomer: Polymerization-grade ethylene (99.9%+), passed through an oxygen and moisture trap.
-
Quenching Agent: Acidified methanol (5% HCl v/v).
Experimental Workflow Diagram
Caption: Workflow for slurry-phase ethylene polymerization.
Step-by-Step Polymerization Procedure
-
Reactor Preparation: A 1-liter stainless-steel autoclave reactor is disassembled, cleaned, and baked at 120°C overnight. It is then reassembled while hot and purged with dry nitrogen for at least 2 hours to ensure an inert atmosphere.
-
Solvent and Cocatalyst Addition: The reactor is charged with 650 mL of purified hexane via cannula transfer. The desired amount of cocatalyst solution (TEA or TIBA) is then injected via syringe to achieve a target Al/Ti molar ratio of 200.
-
Causality Note: The cocatalyst is added before the main catalyst to scavenge any residual impurities in the solvent, protecting the more sensitive titanium catalyst.
-
-
Equilibration: The reactor is heated to the polymerization temperature of 80°C and allowed to equilibrate with stirring for 30 minutes.
-
Catalyst Injection: A known mass of the solid Z-N catalyst is suspended in 50 mL of hexane and drawn into a syringe in a glovebox. The catalyst slurry is then injected into the reactor to initiate the polymerization.
-
Ethylene Feed: The reactor is immediately pressurized with ethylene to the desired partial pressure (e.g., 5 bar). The ethylene feed is maintained throughout the reaction to keep the pressure constant.
-
Self-Validating System: A constant pressure is maintained by a mass flow controller, allowing the rate of ethylene consumption (and thus the polymerization rate) to be monitored in real-time.
-
-
Polymerization: The reaction is allowed to proceed for a set duration (e.g., 2 hours) at a constant temperature and pressure with vigorous stirring to ensure good mass transfer.
-
Quenching: After the specified time, the ethylene feed is stopped, and the reactor is safely vented. 20 mL of acidified methanol is injected to terminate the polymerization by destroying the active sites and neutralizing the excess organoaluminum.
-
Polymer Isolation and Purification: The reactor is cooled to room temperature and opened. The polyethylene powder is collected by filtration, washed repeatedly with methanol to remove catalyst residues, and then dried overnight in a vacuum oven at 60°C.
Conclusion and Strategic Recommendations
The choice between Triethylaluminum and this compound is not a matter of one being universally superior, but rather a strategic decision based on the desired process outcomes and polymer characteristics.
-
Choose Triethylaluminum (TEA) when:
-
The primary goal is to maximize catalytic activity and throughput in ethylene homopolymerization.
-
A narrower molecular weight distribution is desired for the final product.
-
The polymerization system (solvents, monomer) is of high purity, minimizing the need for aggressive scavenging.
-
-
Choose this compound (TIBA) when:
-
The objective is to produce polyethylene with a higher molecular weight .
-
Enhanced incorporation of α-olefin comonomers is required for producing linear low-density polyethylene (LLDPE).
-
The polymerization system may contain impurities, leveraging TIBA's excellent scavenging capabilities to protect the catalyst.
-
A decay-type kinetic profile is acceptable or even desired for process control.
-
By understanding the fundamental chemical differences and their impact on polymerization kinetics and polymer architecture, researchers can harness the distinct properties of TEA and TIBA to precisely tailor the synthesis of polyethylene for a wide range of advanced applications.
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A Comparative Guide to GC-MS Methods for Purity Analysis of Triisobutylaluminum (TIBA)
This guide provides an in-depth comparison of methodologies for the purity analysis of Triisobutylaluminum (TIBA) using Gas Chromatography-Mass Spectrometry (GC-MS). As a critical co-catalyst and scavenger in polymerization processes, the precise characterization of TIBA and its impurities is paramount for ensuring process consistency and final product quality.[1] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for handling and characterizing this challenging organoaluminum compound.
The Analytical Challenge: Why TIBA Demands a Specialized Approach
This compound (CAS 100-99-2) is a highly reactive organoaluminum compound, prized for its role in Ziegler-Natta and metallocene catalysis.[1][2] However, its utility is intrinsically linked to its purity. The presence of impurities, such as other alkylaluminum species, aluminum hydrides, or alkoxides, can significantly alter its reactivity and performance.
The primary analytical challenge stems from TIBA's pyrophoric nature; it reacts spontaneously with air and moisture.[3] This extreme reactivity makes direct injection into a standard Gas Chromatography (GC) system not only analytically unsound but also exceptionally hazardous. Any exposure to atmospheric oxygen or water during sample handling or analysis can lead to sample degradation, invalidate results, and pose a significant safety risk.[3] Therefore, direct analysis is not a viable or recommended method. The industry-standard and scientifically validated approach involves indirect analysis via a chemical derivatization step, which passivates the reactive Al-C bonds, rendering the sample safe and stable for GC-MS analysis.
Method Comparison: Indirect Analysis via Derivatization
Indirect analysis is a prerequisite for the safe and accurate purity determination of TIBA. The core principle is to convert the highly reactive TIBA and related impurities into stable, volatile derivatives that can be easily separated and identified by GC-MS. The most effective and widely adopted method for this is alcoholysis.
The alcoholysis method involves reacting TIBA with an excess of a carefully chosen alcohol in an inert solvent. This reaction quantitatively converts the trialkylaluminum compounds into their corresponding aluminum alkoxides and releases the alkyl groups as alkanes. A recent study demonstrated the success of a similar alcoholysis-based GC-MS method for the related compound, triethylaluminium (TEAL), highlighting the robustness of this strategy for analyzing reactive organoaluminum compounds.[4]
Causality of Experimental Choice: The selection of a higher-boiling point alcohol (e.g., 1-hexanol or 2-ethylhexanol) is deliberate. It ensures that the resulting aluminum alkoxide derivatives are sufficiently volatile for GC analysis while being thermally stable. The solvent, typically a dry hydrocarbon like hexane or toluene, is chosen for its inertness and compatibility with the GC system.
Below is a workflow diagram illustrating the complete analytical process from sample handling to data interpretation.
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Assessing the impact of Triisobutylaluminum on polymer tacticity.
An In-Depth Comparative Guide to the Role of Triisobutylaluminum in Controlling Polymer Tacticity
In the landscape of stereospecific polymerization, the precise control over a polymer's microstructure is paramount. Tacticity—the stereochemical arrangement of chiral centers in a polymer backbone—directly governs its physical, mechanical, and thermal properties. For researchers and professionals in polymer science and material development, the selection of a cocatalyst is a critical decision that profoundly influences the final polymer architecture. This guide provides a comprehensive assessment of this compound (TIBA), a widely utilized alkylaluminum cocatalyst, and its specific impact on polymer tacticity, comparing its performance against key alternatives with supporting experimental insights.
The Crucial Role of the Alkylaluminum Cocatalyst
In Ziegler-Natta and metallocene-catalyzed olefin polymerization, the catalyst system is a synergistic combination of a transition metal compound (the pre-catalyst) and a cocatalyst, typically an organoaluminum compound.[1][2] The cocatalyst performs several essential functions:
-
Scavenging: It reacts with and neutralizes impurities (such as water and oxygen) in the polymerization medium, which would otherwise deactivate the primary catalyst.[3]
-
Alkylation and Activation: It alkylates the transition metal center of the pre-catalyst, replacing a halide or other ligand with an alkyl group. This step is crucial for forming the catalytically active species required for monomer insertion.[4][5]
-
Stereochemical Influence: While the primary determinant of stereocontrol is the ligand framework of the transition metal catalyst and any internal or external electron donors, the nature of the alkylaluminum cocatalyst—its size, structure, and concentration—exerts a significant secondary influence on the active sites, thereby affecting polymer tacticity and molecular weight.[4][6]
The choice of cocatalyst is therefore not merely an activation step but a strategic parameter for fine-tuning the polymerization outcome.
This compound (TIBA): A Profile
This compound (Al(i-C₄H₉)₃) is a prominent organoaluminum cocatalyst distinguished by its bulky isobutyl groups. This steric hindrance is a key differentiator from more common cocatalysts like triethylaluminum (TEA).[3] TIBA is frequently employed in both research and industrial settings for its unique balance of reactivity, scavenging efficiency, and its influence on polymer properties. It is particularly noted for its high activity in certain catalyst systems and its ability to produce polymers with desirable morphology, such as high bulk density.[7]
Mechanism of Action and Influence on Active Sites
The interaction between TIBA and a transition metal pre-catalyst (e.g., TiCl₄ on a MgCl₂ support) initiates the formation of active centers. The bulky isobutyl groups of TIBA influence the electronic environment and steric accessibility of these newly formed active sites. This modulation of the catalyst's coordination sphere directly impacts how the propylene monomer approaches and inserts into the growing polymer chain, which is the fundamental basis of stereocontrol.[8] A proposed workflow for this activation process is illustrated below.
Caption: Ziegler-Natta catalyst activation and polymerization workflow.
Performance Comparison: TIBA vs. Alternatives
The selection of a cocatalyst is a trade-off between activity, stereocontrol, cost, and the desired polymer properties. Here, we compare TIBA against two common alternatives: Triethylaluminum (TEA) and Methylaluminoxane (MAO).
| Feature | This compound (TIBA) | Triethylaluminum (TEA) | Methylaluminoxane (MAO) |
| Structure | Al(i-C₄H₉)₃ | Al(C₂H₅)₃ | [-Al(CH₃)-O-]n |
| Steric Bulk | High | Low | Very High |
| Primary Use | Cocatalyst, Scavenger | Cocatalyst (Industrial Workhorse) | Cocatalyst (especially for Metallocenes) |
| Catalyst Activity | System-dependent. Often highly active.[7] Activity in ethylene polymerization can be higher than TEA.[3] For butene-1, activity is reported as TEA > TIBA.[9] | The most commonly used cocatalyst with generally high activity.[3][10] | Very high activity, especially with single-site catalysts.[1][11] |
| Impact on Tacticity | Promotes formation of highly isotactic fractions in some systems (e.g., polybutene-1).[9] Can be used in mixtures with TEA to improve microisotacticity.[6] | Standard cocatalyst. Stereocontrol is primarily dictated by the main catalyst and donors.[8] | Excellent for producing polymers with high tacticity and narrow molecular weight distribution from metallocenes.[7][11] |
| Effect on MW | Tends to produce higher molecular weight polymers compared to TEA in some systems.[4] | Can lead to lower molecular weight polymers due to more efficient chain transfer.[9] | Can produce a wide range of molecular weights depending on conditions. |
| Key Advantages | Good activity, can improve polymer morphology (bulk density),[7] and increase isotacticity/MW in specific cases.[9] | Cost-effective, widely available, and well-understood performance.[10] | Highly effective activator, enables precise microstructural control with metallocenes.[7] |
| Limitations | Performance is highly dependent on the specific catalyst system. | Can act as a reducing agent, potentially deactivating some catalyst sites. | High cost, often required in large excess, may cause catalyst leaching from supports.[7][12] |
Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Below are standardized protocols for conducting a polymerization experiment and subsequently analyzing the tacticity of the resulting polymer.
Protocol: Propylene Polymerization
This protocol describes a typical lab-scale slurry polymerization of propylene using a Ziegler-Natta catalyst. The choice to use an inert atmosphere and purified reagents is critical to prevent catalyst deactivation, ensuring the observed results are due to the chosen catalyst/cocatalyst system.
Materials:
-
High-purity n-heptane (polymerization grade, dried over molecular sieves)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
This compound (TIBA) solution (e.g., 1.0 M in heptane)
-
Triethylaluminum (TEA) solution (e.g., 1.0 M in heptane) for comparison
-
Polymerization-grade propylene
-
Methanol (for quenching)
-
Pressurized glass or stainless-steel reactor (e.g., 1 L) equipped with a stirrer, temperature control, and gas inlet/outlet.
Procedure:
-
Reactor Preparation: The reactor is baked at >100 °C under vacuum and subsequently purged several times with high-purity argon or nitrogen to remove all traces of oxygen and moisture.
-
Solvent and Cocatalyst Addition: 500 mL of purified n-heptane is charged to the reactor under an inert atmosphere. The desired amount of cocatalyst (e.g., TIBA solution, to achieve a specific Al/Ti molar ratio, typically >20) is injected into the reactor.[13] The mixture is stirred and brought to the reaction temperature (e.g., 70 °C).
-
Catalyst Injection: A precise amount of the solid Ziegler-Natta catalyst (e.g., 10 mg), suspended in a small amount of heptane, is injected into the reactor to initiate polymerization.
-
Polymerization: The reactor is immediately pressurized with propylene monomer to a constant pressure (e.g., 7 bar). The monomer consumption is monitored over time. The reaction is allowed to proceed for a set duration (e.g., 1 hour).
-
Quenching: The propylene feed is stopped, and the reactor is vented. 10 mL of methanol is carefully added to the reactor to terminate the polymerization and deactivate the catalyst.
-
Polymer Recovery: The resulting polymer slurry is poured into an excess of methanol to precipitate the polymer. The solid polypropylene is filtered, washed repeatedly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
-
Analysis: The polymer yield is calculated to determine catalyst activity. The recovered polymer is then subjected to analysis for tacticity, molecular weight, and other properties.
Caption: Experimental workflow for propylene polymerization.
Protocol: Tacticity Determination by ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for quantifying polymer tacticity.[14] ¹³C NMR is particularly powerful as the chemical shift of the methyl carbon in polypropylene is highly sensitive to the stereochemical environment of the neighboring monomer units, allowing for the quantification of pentad sequences (groups of five consecutive monomer units).[15][16]
Materials:
-
Dried polypropylene sample (approx. 100 mg)
-
Deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂, TCE-d₂)
-
Relaxation agent (optional, e.g., Chromium(III) acetylacetonate, Cr(acac)₃) to reduce analysis time.[15][16]
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-temperature probe.
Procedure:
-
Sample Preparation: Accurately weigh ~100 mg of the polypropylene sample into a 10 mm NMR tube. Add ~2 mL of TCE-d₂. If using, add the relaxation agent (e.g., to a final concentration of 0.025 M).[16]
-
Dissolution: Cap the NMR tube and carefully heat it in a heating block or oil bath (e.g., at 120 °C) until the polymer is completely dissolved. This step is crucial for obtaining a homogeneous solution and high-resolution spectra.
-
NMR Acquisition: Place the NMR tube into the pre-heated NMR probe (120 °C). Acquire a quantitative ¹³C NMR spectrum. Key parameters include:
-
Pulse Program: A standard inverse-gated proton decoupling sequence (zgig) is used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[16]
-
Relaxation Delay (D1): A sufficiently long delay (e.g., 5-7 seconds, or 5 times the longest T₁ relaxation time) must be used to allow for full relaxation of all carbon nuclei between scans.
-
Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 2400 or more) to achieve a high signal-to-noise ratio.[16]
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor.
-
Integrate the distinct peaks in the methyl region of the spectrum (typically 19.5-22.0 ppm).
-
Each peak corresponds to a specific stereochemical pentad:
-
mmmm (Isotactic): ~21.8 ppm
-
mmmr: ~21.5 ppm
-
rmmr: ~21.3 ppm
-
mmrr: ~21.0 ppm
-
mrmr + rmrr: ~20.8 ppm
-
rrrr (Syndiotactic): ~20.2 ppm
-
mrrr: ~20.0 ppm
-
mrrm: ~19.8 ppm
-
-
The isotacticity index (%mmmm) is calculated as the ratio of the integral of the mmmm peak to the total integral of the entire methyl region, multiplied by 100.
-
Conclusion for the Practitioner
For the research scientist or drug development professional working with polymeric materials, understanding the role of the cocatalyst extends beyond simple activation. This compound serves as a valuable tool for modulating polymer properties. While it may not be the primary driver of stereochemistry—a role reserved for the catalyst itself—its steric bulk and reactivity profile provide a distinct handle for influencing polymer tacticity, molecular weight, and morphology.
Compared to the industry-standard TEA, TIBA can offer a pathway to higher molecular weights and improved isotacticity in specific catalytic systems.[9] When benchmarked against the highly efficient but costly MAO, TIBA presents a more economical option that, particularly in modern Ziegler-Natta systems, can deliver highly stereoregular polymers. The optimal choice will always be system-dependent, but a thorough evaluation of TIBA, both alone and in combination with other alkylaluminums, is a critical step in the rational design and synthesis of polymers with tailored microstructures and properties.
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Mäkelä, T., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1582–1585. Available at: [Link]
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Dong, Q., et al. (2013). The influences of alkylaluminium as cocatalyst on butene-1 polymerization with MgCl2-supported TiCl4 Ziegler-Natta catalysts. ResearchGate. Available at: [Link]
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Nedorezova, P. M., et al. (2001). This compound as cocatalyst for zirconocenes. I. Sterically opened zirconocene/triisobutylaluminum/perfluorophenylborate as highly effective ternary catalytic system for synthesis of low molecular weight polyethylenes. ResearchGate. Available at: [Link]
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Czaja, K., et al. (2009). Influence of this compound on the polymerization of ethylene by SiO2-supported ansa-zirconocene catalysts. ResearchGate. Available at: [Link]
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Dong, Q., et al. (2011). Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl2-supported Ziegler-Natta catalyst. Taylor & Francis Online. Available at: [Link]
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Al-Harthi, M. A., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(2), 269. Available at: [Link]
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Atiqullah, M., et al. (2017). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Polymer Reviews, 57(3), 507-555. Available at: [Link]
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Nattaporn, V., et al. (2015). Toward the bimodality of polyethylene, initiated with a mixture of a Ziegler–Natta and a metallocene/MAO catalyst system. ResearchGate. Available at: [Link]
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Nassiri, H., et al. (2011). Polymerization of propylene with Ziegler-Natta catalyst: Optimization of operating conditions by response surface methodology (RSM). ResearchGate. Available at: [Link]
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Carlotti, S., et al. (2012). Combination of phosphazene base and this compound for the rapid synthesis of polyhydroxy telechelic poly(propylene oxide). Polymer Chemistry, 3, 2769-2776. Available at: [Link]
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Zhang, B., et al. (2014). Improving microisotacticity of Ziegler–Natta catalyzed polypropylene by using triethylaluminum/triisobutylaluminum mixtures as cocatalyst. Polymer, 55(19), 4865-4872. Available at: [Link]
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Severn, J. R., et al. (2005). "Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology. Available at: [Link]
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Amirta, R. (2024). Propylene Polymerization Catalysts and their Influence on Polypropylene Production and Applications. Journal of Chemical Engineering & Process Technology, 15(521). Available at: [Link]
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Kissin, Y. V. (2008). Ziegler-Natta catalysts for propylene polymerization: Chemistry of reactions leading to the formation of active centers. ResearchGate. Available at: [Link]
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Amer, I., et al. (2016). The Influence of Molecular Weight and Tacticity on Thermal, Morphological and Mechanical Properties of Ziegler–Natta Catalyzed Isotactic and Syndiotactic Polypropylene Blends. Materials Science, 22(3). Available at: [Link]
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Follain, N., et al. (2005). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. International Journal of Chemical Reactor Engineering. Available at: [Link]
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Atchariyawut, S., et al. (2009). COMPARISON OF ACTIVITY OF ZIEGLER-NATTA CATALYSTS. ENGINEERING JOURNAL, 13(1). Available at: [Link]
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Khukanova, O. M., et al. (2000). Polymerization of propylene over isospecific catalysts immobilazed on MAO-pretreated supports with this compound as activator. Polimery. Available at: [Link]
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Adámik, T., et al. (2020). A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. Catalysts, 10(12), 1438. Available at: [Link]
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Gkourmpis, T., et al. (2022). Tacticity Effect on the Conformational Properties of Polypropylene and Poly(ethylene–propylene) Copolymers. Macromolecules, 55(4), 1443–1456. Available at: [Link]
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Gkourmpis, T., et al. (2022). Tacticity Effect on the Conformational Properties of Polypropylene and Poly(ethylene–propylene) Copolymers. ResearchGate. Available at: [Link]
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Navigating the Synthesis of Triisobutylaluminum: A Comparative Analysis of Experimental and Computational Approaches
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic compounds like Triisobutylaluminum (TiBAL) is paramount. This guide provides an in-depth comparison of experimental findings and the current landscape of computational studies on TiBAL, offering a critical perspective on the cross-verification of results in this field.
This compound, a colorless, pyrophoric liquid, is a crucial co-catalyst in the polymerization of olefins, such as polyethylene and polypropylene, and serves as a versatile reagent in organic synthesis.[1][2][3] Its industrial significance necessitates a thorough understanding of its physical properties, chemical reactivity, and thermal stability. Traditionally, this understanding has been built upon a foundation of extensive experimental data. However, the advent of sophisticated computational methods presents an opportunity to complement and theoretically validate these empirical findings. This guide explores the synergy and current disparities between these two investigative realms.
The Experimental Bedrock: A Wealth of Empirical Data
Experimental investigations have provided a comprehensive suite of data on the physical and chemical properties of this compound. These findings form the benchmark against which any theoretical model must be compared.
Key Experimental Properties of this compound
| Property | Experimental Value | Source(s) |
| Molecular Weight | 198.32 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 0.788 g/cm³ at 20°C | [1] |
| Melting Point | Approximately 1°C | [1] |
| Boiling Point | Approximately 212°C at standard pressure | [1] |
| Flash Point | -18°C (-1°F) | [4] |
| Decomposition Temperature | Begins to decompose at approximately 50°C | [1][4] |
| Solubility | Soluble in hydrocarbons like hexane and toluene | [1] |
These properties are determined through a variety of well-established analytical techniques. For instance, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the molecular structure and identify functional groups.[5] The thermal decomposition of TiBAL, a critical parameter for its safe handling and application, is typically studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
Experimental Protocol: Determination of Thermal Decomposition Onset
A standard experimental workflow to determine the onset of thermal decomposition for a pyrophoric liquid like TiBAL involves the following steps:
-
Inert Atmosphere Handling: All manipulations of TiBAL are performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox to prevent its spontaneous ignition in air.
-
Sample Preparation: A small, precisely weighed sample of TiBAL is hermetically sealed in a TGA pan.
-
Thermogravimetric Analysis: The TGA instrument heats the sample at a controlled rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Decomposition Onset Determination: The onset of decomposition is identified as the temperature at which a significant mass loss is first observed. For TiBAL, this is experimentally found to be around 50°C.[1][4]
The primary decomposition pathway for TiBAL is understood to be β-hydride elimination, which produces diisobutylaluminum hydride (DIBAL-H) and isobutene.[1]
Experimental-Computational Cross-Verification Workflow
Caption: A conceptual diagram illustrating the ideal workflow for cross-verifying experimental and computational results for this compound.
The Computational Frontier: A Call for Direct Investigation
While experimental data on TiBAL is robust, the landscape of publicly available, dedicated computational studies for this specific molecule is surprisingly sparse. The scientific literature contains numerous examples of computational methods, such as Density Functional Theory (DFT) and ab initio calculations, being applied to the broader class of organoaluminum compounds.[6] These studies provide valuable insights into the structure, bonding, and reactivity of related molecules.
For instance, DFT calculations are routinely used to predict:
-
Molecular Geometries: Bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Corresponding to infrared and Raman spectra.
-
Reaction Energetics: Including activation energies and reaction enthalpies for processes like thermal decomposition.
The Prevailing Challenge: A Lack of Specific Computational Data for TiBAL
Despite the power of these computational tools, a comprehensive theoretical study that directly calculates the properties of this compound and its decomposition pathways for direct comparison with experimental data is not readily found in the current body of scientific literature. This represents a significant gap in the complete scientific understanding of TiBAL.
A hypothetical computational protocol for investigating TiBAL's thermal decomposition would involve:
-
Model Building: Constructing an accurate 3D model of the TiBAL molecule.
-
Method Selection: Choosing an appropriate level of theory (e.g., a specific DFT functional) and basis set that accurately describes the electronic structure of organoaluminum compounds.
-
Geometry Optimization: Calculating the lowest energy structure of the molecule.
-
Frequency Calculation: Computing the vibrational frequencies to confirm the optimized structure is a true minimum and to predict the IR spectrum.
-
Transition State Search: Identifying the transition state for the β-hydride elimination reaction.
-
Energy Profile Calculation: Determining the activation energy and reaction energy for the decomposition process.
The results of such a study would provide a theoretical value for the decomposition temperature and a detailed, atomistic view of the reaction mechanism, which could then be directly compared with the experimental TGA and spectroscopic data.
Bridging the Gap: The Path Forward
The cross-verification of experimental and computational data is a cornerstone of modern chemical research. For this compound, while the experimental foundation is strong, the computational pillar requires significant development. The absence of specific, peer-reviewed computational studies on TiBAL highlights a valuable opportunity for theoretical chemists.
Undertaking such studies would not only deepen our fundamental understanding of this industrially vital compound but also enhance our predictive capabilities for designing safer and more efficient chemical processes. For researchers, scientists, and drug development professionals who rely on a nuanced understanding of chemical reactivity, the future integration of robust computational modeling with established experimental techniques will be indispensable.
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A Comparative Guide to Triisobutylaluminum-Based Catalysts and Their Modern Counterparts
This guide provides an in-depth technical comparison of traditional Triisobutylaluminum (TIBA)-based catalytic systems with newer alternatives that are redefining the landscape of polymerization and other chemical syntheses. As researchers, scientists, and drug development professionals, the choice of a catalyst is paramount, directly influencing reaction efficiency, product properties, and overall process viability. This document moves beyond a simple cataloging of options to offer a nuanced analysis grounded in experimental evidence, empowering you to make informed decisions for your specific applications.
Introduction: The Enduring Legacy and Evolving Landscape of Polymerization Catalysis
For decades, this compound (TIBA) has been a cornerstone of the polymer industry, primarily as a co-catalyst in Ziegler-Natta and metallocene systems for olefin polymerization.[1][2] Its roles are multifaceted and critical: acting as an alkylating agent for the transition metal pre-catalyst, scavenging impurities that would otherwise poison the active sites, and influencing the molecular weight and microstructure of the resulting polymer.[2][3] The enduring utility of TIBA-based systems lies in their robustness, cost-effectiveness, and ability to produce a wide array of polyolefins.[4][5]
However, the relentless pursuit of greater control, efficiency, and sustainability in chemical synthesis has spurred the development of novel catalytic systems. These modern alternatives, including advanced single-site catalysts, Atom Transfer Radical Polymerization (ATRP) catalysts, and various organocatalysts, offer distinct advantages in terms of precision, functional group tolerance, and milder reaction conditions.[6][7] This guide will dissect the performance of traditional TIBA-based systems and benchmark them against these newer catalytic paradigms, providing a clear, data-driven comparison to inform your research and development endeavors.
The Workhorse: this compound in Ziegler-Natta and Metallocene Catalysis
Ziegler-Natta (ZN) catalysts, typically comprising a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst like TIBA, have been the bedrock of industrial polyolefin production.[5][8] These heterogeneous catalysts, while highly effective, are characterized by the presence of multiple active sites, leading to polymers with a broad molecular weight distribution.[1]
Metallocene catalysts, a more recent development, offer a significant leap in precision.[4][9] These homogeneous, single-site catalysts, when activated by a co-catalyst such as methylaluminoxane (MAO) or a combination including TIBA, provide exceptional control over polymer microstructure, tacticity, and molecular weight distribution.[1][10][11] The result is a more uniform polymer with tailored properties.[1]
The Critical Role of TIBA
In both Ziegler-Natta and metallocene systems, TIBA's function extends beyond simple activation. Its primary roles include:
-
Alkylation: TIBA alkylates the transition metal center, generating the active catalytic species.[2][3]
-
Scavenging: As a highly reactive organoaluminum compound, TIBA effectively removes protic impurities like water and oxygen from the reaction medium, which would otherwise deactivate the catalyst.
-
Chain Transfer: TIBA can participate in chain transfer reactions, influencing the molecular weight of the polymer.
The interplay of these functions makes TIBA a versatile and indispensable component in many traditional polymerization processes.
The Challengers: A New Era of Catalytic Systems
The limitations of traditional systems, such as the broad molecular weight distribution in ZN catalysis and the sensitivity of some metallocenes to functional groups, have driven the innovation of new catalytic technologies.
Advanced Single-Site Catalysts
Building on the principles of metallocene catalysis, a new generation of single-site catalysts continues to emerge. These catalysts, often featuring bespoke ligand designs, offer even greater control over polymer architecture and can tolerate a wider range of co-monomers, including those with functional groups.[1]
Atom Transfer Radical Polymerization (ATRP)
ATRP represents a paradigm shift in controlled radical polymerization. Utilizing a transition metal complex (commonly copper-based) as the catalyst, ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers.[6] A key advantage of ATRP is its tolerance to a wide variety of functional monomers, opening the door to the synthesis of novel, functional materials that are inaccessible with traditional Ziegler-Natta or metallocene catalysts.[6]
Organocatalysis for Ring-Opening Polymerization (ROP)
The ring-opening polymerization (ROP) of cyclic esters, such as lactones, is a vital route to biodegradable polyesters like poly(ε-caprolactone) (PCL). While metal-based catalysts have traditionally been used, the field of organocatalysis has emerged as a powerful, metal-free alternative.[7][12] These catalysts, which are organic molecules, can promote ROP through various activation mechanisms, often under mild conditions, yielding well-defined polymers with high purity.[7][12] This is particularly crucial for biomedical applications where metal contamination is a significant concern.
Head-to-Head Comparison: Performance Benchmarking
A direct, quantitative comparison is essential for selecting the optimal catalytic system. The following tables summarize key performance metrics for TIBA-based systems and their modern counterparts in representative polymerization reactions.
Olefin Polymerization: Ziegler-Natta/TIBA vs. Metallocene/MAO
| Catalyst System | Monomer | Activity (kg Polymer / mol Cat · h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Ziegler-Natta/TIBA | Ethylene | ~35,000 | 150,000 - 300,000 | 4.0 - 8.0 | [13] |
| Metallocene/MAO | Ethylene | >1,000,000 | 100,000 - 500,000 | 2.0 - 2.5 | [10][11] |
| Ziegler-Natta/TIBA | Propylene | Varies | High | Broad | [5] |
| Metallocene/MAO | Propylene | High | Controllable | Narrow | [5][10] |
Note: The data presented is representative and can vary significantly with specific catalyst structures and reaction conditions.
The data clearly illustrates the superior activity and control offered by metallocene/MAO systems in olefin polymerization, resulting in polymers with a much narrower molecular weight distribution.[1][5]
Functional Polymer Synthesis: TIBA-based Systems vs. ATRP
Direct comparison for the same monomer is challenging as TIBA-based systems are generally intolerant to functional groups. However, a qualitative comparison highlights the distinct capabilities:
| Feature | TIBA-based Systems (Ziegler-Natta/Metallocene) | ATRP |
| Functional Monomer Tolerance | Very Low | High |
| Polymer Architecture Control | Limited (linear, some branching) | High (linear, block, star, graft) |
| Polydispersity Index (PDI) | Broad to Narrow (2.0-8.0) | Very Narrow (1.1-1.5) |
ATRP's ability to polymerize a vast array of functional monomers is a significant advantage for the synthesis of advanced materials.
Ring-Opening Polymerization of ε-Caprolactone: Metal-based vs. Organocatalysis
| Catalyst System | Initiator | Temperature (°C) | Time (h) | Conversion (%) | PDI | Reference |
| FeCl₃ | Benzyl Alcohol | 60 | 4 | 98.8 | 1.28 | [14] |
| ZnEt₂/PGAc | - | 80 | 6 | ~100 | ~1.5 | [15] |
| Dicationic Ionic Liquid | 1-Butanol | 120 | 72 | >95 | ~1.80 | [12] |
| Thiourea/Amine | Benzyl Alcohol | Room Temp. | Varies | High | Narrow | [6] |
Organocatalysts and other metal-based systems demonstrate high efficiency in the ROP of ε-caprolactone, often under mild conditions, providing excellent control over the polymerization and avoiding the use of organoaluminum compounds.[6][12][14][15]
Mechanistic Insights: Understanding the "Why"
The performance differences between these catalytic systems are rooted in their fundamental mechanisms.
Ziegler-Natta and Metallocene Catalysis
The mechanism for Ziegler-Natta and metallocene catalysis involves the coordination of the olefin to the vacant orbital of the activated transition metal center, followed by migratory insertion into the metal-alkyl bond. The nature of the ligands surrounding the metal center dictates the stereoselectivity and reactivity.
Caption: Simplified catalytic cycle for Ziegler-Natta/Metallocene polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP operates through a reversible deactivation mechanism. A lower oxidation state transition metal complex reversibly activates a dormant species (an alkyl halide) to generate a radical, which then propagates. The rapid and reversible deactivation maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymerization.
Caption: The reversible activation-deactivation equilibrium in ATRP.
Organocatalytic Ring-Opening Polymerization
Organocatalyzed ROP can proceed through several mechanisms, including nucleophilic, electrophilic, and bifunctional activation. In a common bifunctional mechanism, the catalyst simultaneously activates the monomer and the propagating chain end, facilitating the ring-opening process.
Caption: General scheme for bifunctional organocatalytic ROP.
Experimental Protocols: From Theory to Practice
Reproducibility is the cornerstone of scientific advancement. The following are detailed, step-by-step methodologies for representative polymerization reactions using the discussed catalytic systems.
Ethylene Polymerization using a Ziegler-Natta Catalyst with TIBA Co-catalyst
This protocol outlines a general procedure for the slurry polymerization of ethylene.
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under vacuum at an elevated temperature and subsequently purged with high-purity nitrogen.
-
Solvent and Co-catalyst Addition: Anhydrous hexane is introduced into the reactor, followed by the desired amount of a TIBA solution in hexane.
-
Temperature and Pressure Equilibration: The reactor is heated to the target polymerization temperature (e.g., 80°C), and the pressure is raised to the desired level with ethylene.
-
Catalyst Injection and Polymerization: A slurry of the solid Ziegler-Natta catalyst (e.g., TiCl₄ on a MgCl₂ support) in hexane is injected into the reactor to initiate polymerization. Ethylene is continuously fed to maintain a constant pressure.
-
Termination and Work-up: After the desired reaction time, the polymerization is terminated by venting the ethylene and adding an acidified alcohol (e.g., methanol with HCl).
-
Polymer Isolation: The precipitated polymer is filtered, washed extensively with methanol, and dried under vacuum to a constant weight.
Caption: Experimental workflow for Ziegler-Natta ethylene polymerization.
Atom Transfer Radical Polymerization (ATRP) of Styrene
This protocol describes a typical ATRP of styrene.
-
Reagent Preparation: Styrene is passed through a column of basic alumina to remove the inhibitor. The initiator (e.g., ethyl α-bromoisobutyrate), ligand (e.g., PMDETA), and solvent (e.g., anisole) are degassed by several freeze-pump-thaw cycles.
-
Reaction Setup: The transition metal salt (e.g., CuBr) is added to a Schlenk flask, which is then sealed and purged with nitrogen.
-
Addition of Reagents: Degassed styrene, anisole, and the ligand are added to the Schlenk flask via syringe. The mixture is stirred to form the catalyst complex.
-
Initiation: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 110°C). The degassed initiator is then injected to start the polymerization.
-
Monitoring and Termination: Samples are periodically taken to monitor monomer conversion by gas chromatography. The polymerization is terminated by cooling the flask and exposing the contents to air.
-
Purification: The polymer is dissolved in a suitable solvent (e.g., THF) and precipitated into a non-solvent (e.g., methanol). The process is repeated to remove the catalyst.
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Safety Operating Guide
Navigating the Gauntlet: A definitive guide to the safe disposal of Triisobutylaluminum
For the adept researcher, scientist, or drug development professional, the potent reactivity of triisobutylaluminum (TIBAL) is a double-edged sword. While its properties are invaluable in catalysis and synthesis, its pyrophoric nature—igniting spontaneously in air—demands a rigorous and unwavering commitment to safety, especially during disposal.[1][2][3][4][5] This guide moves beyond mere procedural lists to instill a deep, causal understanding of the principles behind the safe neutralization and disposal of TIBAL, ensuring the protection of both personnel and the laboratory environment.
The Unseen Danger: Understanding TIBAL's Reactivity
This compound's hazardous nature stems from its extreme reactivity with air and water.[1][4][6][7] Exposure to either can lead to immediate and violent reactions, including fire and explosions.[3][4] Therefore, the cornerstone of safe TIBAL handling and disposal is the strict exclusion of atmospheric oxygen and moisture at all stages.[8][9] All procedures must be conducted under an inert atmosphere, such as nitrogen or argon.[8][9][10]
Fortifying the Front Line: Essential Personal Protective Equipment (PPE)
Before commencing any disposal procedure, the importance of appropriate personal protective equipment cannot be overstated. Standard laboratory attire is insufficient. A comprehensive PPE ensemble is your primary defense against the severe burns and tissue damage TIBAL can inflict upon contact.[3][11]
| PPE Component | Specification | Rationale |
| Body Protection | Flame-retardant lab coat or coveralls | Provides a critical barrier against fire and chemical splashes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber) | Protects against skin contact, which can cause severe burns.[1][11] |
| Eye and Face Protection | Full-face shield worn over safety goggles | Shields the face and eyes from splashes and potential explosions.[6] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[8] |
The Path to Neutralization: A Step-by-Step Disposal Protocol
The core of TIBAL disposal is a carefully controlled quenching process. This involves the gradual addition of a reagent that will react with the TIBAL in a manageable, non-violent manner to neutralize its pyrophoric properties. The choice of quenching agent and the rate of addition are critical to preventing a runaway reaction.
Pre-Disposal Checklist:
-
Ensure an inert atmosphere: All glassware and equipment must be dried and purged with an inert gas (nitrogen or argon).[9]
-
Work in a fume hood: All quenching procedures must be performed in a certified chemical fume hood.[12]
-
Have emergency equipment ready: A Class D fire extinguisher (for combustible metals), sand, or soda ash should be immediately accessible.[2][3][13] Do not use water or carbon dioxide extinguishers. [3][13][14]
Quenching Procedure for Small Quantities of Residual TIBAL:
This procedure is suitable for neutralizing small amounts of TIBAL remaining in reaction vessels or on contaminated labware.
-
Inert Atmosphere: Place the vessel containing the TIBAL residue under a continuous, gentle flow of inert gas within a fume hood.[15]
-
Solvent Dilution: Add a dry, inert solvent such as heptane or toluene to dilute the residual TIBAL.[16] This helps to dissipate heat generated during quenching.
-
Cooling: Immerse the reaction vessel in a cooling bath (e.g., ice water or dry ice/acetone) to maintain a low temperature and control the reaction rate.[9][17]
-
Slow Addition of Isopropanol: Using a dropping funnel or syringe pump, slowly add anhydrous isopropanol to the stirred TIBAL solution.[9][14][15] Isopropanol is a preferred initial quenching agent due to its lower reactivity compared to water.[15]
-
Observe and Control: Monitor the reaction for signs of gas evolution and heat generation. Adjust the addition rate to maintain a controlled reaction.[9]
-
Sequential Quenching: After the initial reaction with isopropanol subsides, a more reactive quenching agent can be slowly introduced. A common sequence is the slow addition of methanol, followed by water.[9]
-
Final Hydrolysis: Once the addition of water no longer produces a noticeable reaction, allow the mixture to slowly warm to room temperature while continuing to stir.[14]
-
Waste Collection: The resulting solution contains aluminum salts and alcohols and must be collected as hazardous waste.[8][14]
Caption: Workflow for the safe quenching and disposal of this compound.
Decontamination of Empty TIBAL Containers
Empty containers that have held TIBAL are still hazardous and must be properly decontaminated before disposal.[8][14] Never leave a container with TIBAL residue open to the atmosphere.[14]
-
Inert Atmosphere: Under an inert atmosphere, triple rinse the empty container with a dry, compatible solvent such as hexane or toluene.[8][14]
-
Collect Rinsate: The solvent rinses will contain residual TIBAL and must be collected and quenched using the procedure described above.[14]
-
Atmospheric Exposure: After triple rinsing, the container can be left open in the back of a fume hood for at least 24 hours to allow any remaining traces of TIBAL to react with atmospheric moisture.[8][14]
-
Final Rinse: Perform a final rinse with isopropyl alcohol.[8]
-
Disposal: The decontaminated container can then be disposed of according to your institution's guidelines for hazardous waste.[12]
Spill Management: A Calm and Measured Response
In the event of a TIBAL spill, immediate and correct action is crucial.
-
Evacuate: Evacuate the immediate area.
-
Containment: If the spill is small and you are trained to do so, cover the spill with a dry, inert material like sand, soda ash, or powdered lime.[2][8][18]
-
Extinguishing Fires: If the spill ignites, use a Class D fire extinguisher. NEVER use water, foam, or carbon dioxide. [3][13]
-
Quenching the Spill: Once the spill is contained, it can be slowly quenched by carefully adding isopropanol.[8][18]
-
Collection: The resulting material should be collected in a sealed container for hazardous waste disposal.[18]
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A Researcher's Comprehensive Guide to the Safe Handling of Triisobutylaluminum (TIBAL)
An In-Depth Operational and Safety Protocol for Laboratory Professionals
Triisobutylaluminum (TIBAL) is a powerful organoaluminum reagent, indispensable in many areas of chemical synthesis, particularly as a co-catalyst in polymerization and as a potent reducing agent.[1] However, its utility is matched by its significant hazards. TIBAL is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[2][3][4][5] It also reacts violently with water, releasing flammable gases that can self-ignite.[2][4][5] This guide provides a comprehensive, step-by-step approach to handling TIBAL safely, grounded in an understanding of its chemical properties, to empower researchers to utilize this reagent with confidence and control.
Understanding the Inherent Risks of this compound
A thorough appreciation of TIBAL's properties is the foundation of its safe handling. It is a colorless, viscous liquid that is highly reactive.[2] The primary hazards stem from its pyrophoric nature and its violent reactivity with water and other protic solvents.[2][4][5] Contact with skin and eyes will cause severe chemical burns.[3][4][5][6] Inhalation of its vapors or combustion byproducts can lead to respiratory tract irritation and potentially metal-fume fever.[2]
| Property | Value |
| Molecular Formula | C12H27Al[4] |
| Molecular Weight | 198.32 g/mol [2] |
| Appearance | Colorless liquid[2][7] |
| Density | 0.788 g/cm³ at 20°C[2] |
| Boiling Point | ~212°C at 1 atm[2][7] |
| Melting Point | ~1°C[2] |
| Flash Point | -23°C[2] |
| Autoignition Temperature | Below 4°C[2] |
Given these properties, all handling procedures must be meticulously planned and executed to prevent any contact with the atmosphere or moisture.
The Core of Safe Handling: The Inert Atmosphere
The pyrophoric nature of TIBAL dictates that it must be handled under an inert atmosphere at all times.[8] This is typically achieved using a glove box or a Schlenk line with a supply of dry, inert gas such as nitrogen or argon. The primary goal is to create a physical barrier between the reagent and the air.
Workflow for Handling this compound
Caption: A flowchart illustrating the essential phases and steps for safely handling this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like a glove box are the primary safety measure, a robust selection of PPE is mandatory. The goal is to prevent any skin or eye contact and to provide protection in the event of an unexpected fire.
-
Body Protection: A flame-resistant lab coat is essential.[9] For larger quantities, a chemical-resistant and flame-resistant apron worn over the lab coat provides an additional layer of protection.[9]
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and potential explosions.[9][10]
-
Hand Protection: Wear chemical-resistant gloves, such as neoprene or nitrile.[10] It is crucial to check the glove manufacturer's compatibility chart for organoaluminum compounds. Never wear gloves that are contaminated.[9]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[11]
Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling TIBAL. It is crucial to have a detailed, experiment-specific plan in place before starting any work.
1. Preparation is Paramount
-
Work Area Setup: All manipulations of TIBAL must be performed in a certified chemical fume hood or a glove box.[8] The work area should be free of clutter and any flammable or combustible materials.[8]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class D fire extinguisher (for combustible metals) are readily accessible.[8] A container of dry sand or lime should also be within arm's reach to smother small spills.[10][12]
-
Glassware Preparation: All glassware must be meticulously dried in an oven and cooled under a stream of inert gas or in a desiccator immediately before use.[8] Any residual moisture can lead to a violent reaction.
-
Inert Gas Supply: A reliable source of dry inert gas (nitrogen or argon) is essential.[8] The gas line should be equipped with a bubbler to monitor gas flow and prevent over-pressurization.
2. The Transfer Process: Precision and Care
-
Small Volumes (<10 mL): For transferring small quantities, a gas-tight syringe with a needle is appropriate.[8] The syringe should be flushed with inert gas multiple times before drawing up the TIBAL solution.[8]
-
Larger Volumes (>10 mL): For larger volumes, cannula transfer is the preferred method. This involves using a double-tipped needle to transfer the liquid from the reagent bottle to the reaction vessel under a positive pressure of inert gas.
3. During the Reaction: Vigilance is Key
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction temperature closely, especially during addition, as reactions involving TIBAL can be highly exothermic.
-
Never leave a reaction involving TIBAL unattended.[8]
4. Post-Reaction: Quenching and Decontamination
-
Quenching Excess Reagent: Any unreacted TIBAL must be carefully quenched. This is a hazardous step that should be performed with extreme caution. A common method is the slow, dropwise addition of a less reactive alcohol, such as isopropanol, at a low temperature (e.g., 0°C). This should be followed by a more protic solvent like ethanol, and finally, water.
-
Decontaminating Glassware: Glassware that has been in contact with TIBAL should be rinsed with a dry, inert solvent (e.g., hexane or toluene) under an inert atmosphere. The rinsate should be treated as hazardous waste. The glassware can then be carefully quenched using the same stepwise procedure as for quenching excess reagent.
Emergency Procedures: Be Prepared
In the event of an incident, a swift and correct response is critical.
-
Spills: For a small spill, immediately cover the area with dry sand, lime, or another non-combustible absorbent material.[10][12] Do not use water or any combustible materials.[10] For larger spills, evacuate the area and contact emergency services.
-
Fire: If a fire occurs, use a Class D fire extinguisher.[8] Do not use water, foam, or carbon dioxide extinguishers, as they will react violently with TIBAL.[4][10] If the fire is large or cannot be controlled, evacuate the area and activate the fire alarm.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][13] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9][13]
-
Storage and Disposal: Long-Term Safety
-
Storage: TIBAL should be stored in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[2][5] The container must be kept tightly sealed under an inert atmosphere.[5][13]
-
Disposal: All waste containing TIBAL, including quenched reagent, contaminated solvents, and absorbent materials, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[14] Never dispose of TIBAL down the drain.[5]
By understanding the unique reactivity of this compound and adhering to these rigorous safety protocols, researchers can harness its synthetic power while ensuring a safe and controlled laboratory environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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